molecular formula C14H18N2O2 B1672121 GR 196429 CAS No. 170729-12-1

GR 196429

Katalognummer: B1672121
CAS-Nummer: 170729-12-1
Molekulargewicht: 246.30 g/mol
InChI-Schlüssel: LTYWTNUOUBBVNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

structure in first source

Eigenschaften

CAS-Nummer

170729-12-1

Molekularformel

C14H18N2O2

Molekulargewicht

246.30 g/mol

IUPAC-Name

N-[2-(2,3,7,8-tetrahydrofuro[2,3-g]indol-1-yl)ethyl]acetamide

InChI

InChI=1S/C14H18N2O2/c1-10(17)15-6-8-16-7-4-11-2-3-13-12(14(11)16)5-9-18-13/h2-3H,4-9H2,1H3,(H,15,17)

InChI-Schlüssel

LTYWTNUOUBBVNZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NCCN1CCC2=C1C3=C(C=C2)OCC3

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

GR 196429
GR-196429
GR196429
N-(2-(2,3,7,8-tetrahydro-1H-furo(2,3-g)indol-1-yl)ethyl)acetamide

Herkunft des Produkts

United States

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of GR 196429

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 196429 is a potent and selective non-indolic agonist for the melatonin MT₁ receptor subtype. Its mechanism of action is centered on the activation of G-protein coupled melatonin receptors, leading to the modulation of downstream signaling pathways. This guide provides a comprehensive overview of the core mechanism of action of this compound, including its binding affinity, functional potency, and the intracellular signaling cascades it initiates. Detailed experimental protocols for key assays and visual representations of the signaling pathways are presented to facilitate a deeper understanding for research and drug development applications.

Introduction

Melatonin, a neurohormone primarily synthesized by the pineal gland, plays a crucial role in regulating circadian rhythms, sleep-wake cycles, and other physiological processes. Its effects are mediated through two high-affinity G-protein coupled receptors (GPCRs), the MT₁ and MT₂ subtypes. The development of selective agonists for these receptors is of significant therapeutic interest. This compound has been identified as a non-indolic agonist with a preference for the MT₁ receptor, making it a valuable tool for elucidating the specific roles of this receptor subtype.

Quantitative Data Summary

The binding affinity and functional potency of this compound at human melatonin MT₁ and MT₂ receptors have been characterized through radioligand binding and functional assays. The key quantitative data are summarized in the tables below, derived from the foundational study by Beresford et al. (1998).

Table 1: Binding Affinity of this compound at Human Melatonin Receptors

Receptor SubtypeKᵢ (nM)
MT₁0.13
MT₂2.5

Kᵢ values were determined by radioligand binding assays using [³H]-melatonin.

Table 2: Functional Potency of this compound in a GTPγS Binding Assay

Receptor SubtypeEC₅₀ (nM)
MT₁2.1
MT₂100

EC₅₀ values represent the concentration of this compound required to elicit a half-maximal stimulation of [³⁵S]-GTPγS binding.

Table 3: Functional Potency of this compound in a cAMP Assay

Receptor SubtypeEC₅₀ (nM)
MT₁0.3
MT₂10

EC₅₀ values represent the concentration of this compound required to cause a half-maximal inhibition of forskolin-stimulated cAMP accumulation.

Core Mechanism of Action: Signaling Pathways

As a melatonin receptor agonist, this compound initiates its physiological effects by binding to and activating MT₁ and, to a lesser extent, MT₂ receptors. These receptors are coupled to inhibitory G-proteins (Gᵢ/G₀).

G-Protein Activation

Upon binding of this compound, the melatonin receptor undergoes a conformational change, which catalyzes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G-protein. This activation leads to the dissociation of the Gαᵢ-GTP and Gβγ subunits, which then go on to modulate the activity of their respective downstream effectors.

G_Protein_Activation GR196429 This compound MT1_Receptor MT₁ Receptor (Inactive) GR196429->MT1_Receptor Binding MT1_Receptor_Active MT₁ Receptor (Active) MT1_Receptor->MT1_Receptor_Active Conformational Change G_Protein_Inactive Gᵢ/G₀ Protein (GDP-bound) MT1_Receptor_Active->G_Protein_Inactive Activation G_Protein_Active Gαᵢ-GTP + Gβγ G_Protein_Inactive->G_Protein_Active GDP/GTP Exchange Downstream Downstream Effectors G_Protein_Active->Downstream

Figure 1: this compound-mediated activation of the MT₁ receptor and G-protein signaling cascade.

Inhibition of Adenylyl Cyclase and cAMP Reduction

The primary downstream effector of the activated Gαᵢ subunit is adenylyl cyclase. Gαᵢ-GTP inhibits the activity of this enzyme, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream proteins.

cAMP_Pathway G_alpha_i Activated Gαᵢ-GTP Adenylyl_Cyclase Adenylyl Cyclase G_alpha_i->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of targets

Figure 2: Downstream signaling cascade involving the inhibition of adenylyl cyclase and reduction of cAMP.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound, based on standard pharmacological practices and the likely procedures used in the foundational studies.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the human MT₁ and MT₂ receptors.

Materials:

  • Membranes from cells stably expressing human MT₁ or MT₂ receptors.

  • [³H]-melatonin (radioligand).

  • This compound (test compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • Non-specific binding control (e.g., 1 µM melatonin).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add a fixed concentration of [³H]-melatonin, the cell membranes, and varying concentrations of this compound or the non-specific binding control.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific [³H]-melatonin binding) by non-linear regression analysis of the competition binding curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis Dilutions Prepare this compound serial dilutions Reagents Prepare assay plate with membranes, [³H]-melatonin, and test compound Dilutions->Reagents Incubate Incubate at 37°C for 60 minutes Reagents->Incubate Filter Rapid filtration through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Scintillation counting Wash->Count Analyze Calculate IC₅₀ and Kᵢ Count->Analyze

Figure 3: Experimental workflow for the radioligand binding assay.

[³⁵S]-GTPγS Binding Assay

Objective: To determine the functional potency (EC₅₀) and efficacy of this compound in stimulating G-protein activation.

Materials:

  • Membranes from cells expressing MT₁ or MT₂ receptors.

  • [³⁵S]-GTPγS (non-hydrolyzable GTP analog).

  • This compound.

  • GDP.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT).

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

Protocol:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add cell membranes, a fixed concentration of GDP, and varying concentrations of this compound.

  • Initiate the reaction by adding a fixed concentration of [³⁵S]-GTPγS.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Terminate the reaction. If using filtration, rapidly filter the contents through glass fiber filters and wash with ice-cold buffer. If using SPA, add SPA beads and centrifuge.

  • Quantify the amount of bound [³⁵S]-GTPγS using a scintillation counter.

  • Plot the specific binding of [³⁵S]-GTPγS as a function of this compound concentration.

  • Determine the EC₅₀ value by non-linear regression analysis of the dose-response curve.

Forskolin-Stimulated cAMP Accumulation Assay

Objective: To measure the ability of this compound to inhibit adenylyl cyclase activity.

Materials:

  • Whole cells expressing MT₁ or MT₂ receptors.

  • This compound.

  • Forskolin (an adenylyl cyclase activator).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Protocol:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.

  • Add serial dilutions of this compound to the cells and incubate.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the concentration of this compound.

  • Determine the EC₅₀ value from the resulting dose-response curve.

Conclusion

This compound acts as a high-affinity agonist at melatonin receptors, with a notable selectivity for the MT₁ subtype. Its core mechanism of action involves the activation of Gᵢ/G₀-protein coupled signaling pathways, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. This detailed understanding of its molecular pharmacology, supported by the quantitative data and experimental protocols provided, establishes this compound as a critical tool for investigating the physiological and pathophysiological roles of the MT₁ receptor and for the development of novel therapeutics targeting the melatonergic system.

GR 196429: A Technical Guide to Melatonin Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 196429 is a non-indolic agonist with high affinity for melatonin receptors. This document provides a comprehensive technical overview of its binding characteristics at the MT1 and MT2 receptors, crucial targets in the regulation of circadian rhythms and sleep. Understanding the binding affinity and the methodologies used to determine it is paramount for researchers in pharmacology and drug development. This guide details the experimental protocols for determining receptor binding affinity, presents available quantitative data for this compound and other key melatonin agonists, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

CompoundReceptorKi (pM)Reference
This compound MT1 / MT2Data originates from Beresford et al., 1998Beresford et al., 1998
MelatoninMT180
MT2383
RamelteonMT114
MT2112
TasimelteonMT1304
MT269.2

Experimental Protocols: Radioligand Binding Assay

The determination of melatonin receptor binding affinity is predominantly conducted using radioligand binding assays. The following is a detailed methodology for a competitive binding assay using 2-[¹²⁵I]-iodomelatonin, a widely used radioligand for MT1 and MT2 receptors.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the MT1 and MT2 melatonin receptors.

Materials:

  • Cell Membranes: Membranes from a stable cell line expressing recombinant human MT1 or MT2 receptors (e.g., CHO-K1, HEK293).

  • Radioligand: 2-[¹²⁵I]-iodomelatonin.

  • Test Compound: this compound or other compounds of interest.

  • Non-specific Binding Control: Melatonin (at a high concentration, e.g., 1-10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: Whatman GF/B or equivalent, pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the receptor of interest to a high density.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

  • Assay Setup:

    • Perform the assay in duplicate or triplicate in 96-well plates.

    • Total Binding: Add assay buffer, a known concentration of 2-[¹²⁵I]-iodomelatonin, and the membrane preparation to the wells.

    • Non-specific Binding: Add assay buffer, 2-[¹²⁵I]-iodomelatonin, a high concentration of unlabeled melatonin, and the membrane preparation to the wells.

    • Competitive Binding: Add assay buffer, 2-[¹²⁵I]-iodomelatonin, serially diluted concentrations of the test compound (this compound), and the membrane preparation to the wells.

  • Incubation:

    • Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Melatonin Receptor Signaling Pathway

Melatonin receptors (MT1 and MT2) are G-protein coupled receptors (GPCRs). Upon agonist binding, they primarily couple to inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This initiates a cascade of downstream signaling events that ultimately modulate cellular function and contribute to the regulation of circadian rhythms.

Melatonin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Melatonin_Agonist Melatonin Agonist (e.g., this compound) MT_Receptor MT1 / MT2 Receptor Melatonin_Agonist->MT_Receptor Binds G_Protein Gi/o Protein MT_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (inactive) PKA->CREB Inhibits Phosphorylation pCREB pCREB (active) Gene_Expression Modulation of Gene Expression pCREB->Gene_Expression Regulates

Caption: Melatonin Receptor Signaling Pathway.

Radioligand Binding Assay Workflow

The following diagram illustrates the key steps involved in a typical radioligand binding assay for determining the binding affinity of a compound to melatonin receptors.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Prepare Membranes from cells expressing MT1 or MT2 receptors Reagent_Prep 2. Prepare Radioligand, Test Compound, and Buffers Incubation 3. Incubate Membranes with Radioligand and Test Compound Reagent_Prep->Incubation Filtration 4. Separate Bound from Free Radioligand via Filtration Incubation->Filtration Counting 5. Count Radioactivity of Bound Ligand Filtration->Counting Data_Processing 6. Calculate Specific Binding Counting->Data_Processing Curve_Fitting 7. Generate Competition Curve and Determine IC50 Data_Processing->Curve_Fitting Ki_Calculation 8. Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

Caption: Radioligand Binding Assay Workflow.

Conclusion

This compound stands as a significant tool in the exploration of melatonin receptor pharmacology. While the precise quantitative binding data from its seminal characterization requires direct consultation of the primary literature, the established methodologies for determining melatonin receptor affinity provide a robust framework for its continued study. The information and protocols detailed in this guide are intended to support researchers and drug development professionals in their efforts to further elucidate the therapeutic potential of targeting the melatonergic system.

GR 196429: An In-Depth Technical Guide to its MT1 vs. MT2 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 196429, a non-indolic melatonin receptor agonist, has been a subject of interest in the field of melatonin pharmacology. This technical guide provides a comprehensive overview of the binding and functional selectivity of this compound for the melatonin MT1 and MT2 receptors. The document consolidates available quantitative data, details the experimental protocols utilized for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound Selectivity

The selectivity of this compound for MT1 and MT2 receptors has been primarily characterized through radioligand binding assays and functional assays measuring G-protein activation. The following tables summarize the key quantitative data.

Table 1: Radioligand Binding Affinity of this compound for Human MT1 and MT2 Receptors

CompoundReceptorpKiKi (nM)Reference
This compoundhMT19.90.126[1]
This compoundhMT29.80.158[1]

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Activity of this compound at the Human MT1 Receptor

CompoundAssayReceptorpEC50Emax (% of Melatonin)Reference
This compound[³⁵S]GTPγS BindinghMT18.77 ± 0.02~100%[2]

pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Emax represents the maximum response of the compound relative to the endogenous ligand, melatonin.

Experimental Protocols

The characterization of this compound's receptor selectivity relies on established in vitro pharmacological assays. The following sections detail the generalized methodologies for the key experiments cited.

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for MT1 and MT2 receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human MT1 or MT2 receptors (e.g., CHO cells).

  • Radioligand: [¹²⁵I]-2-Iodomelatonin.

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • Non-specific binding control: High concentration of a non-labeled ligand (e.g., 1 µM melatonin).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand ([¹²⁵I]-2-Iodomelatonin) and varying concentrations of the unlabeled test compound (this compound).

  • Equilibrium: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Functional Assay

This functional assay measures the activation of G-proteins coupled to the receptor of interest upon agonist stimulation.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at the MT1 receptor.

Materials:

  • Cell membranes from cells expressing the human MT1 receptor.

  • [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

  • Test compound: this compound.

  • GDP (Guanosine diphosphate).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 10 mM MgCl₂, and 1 mM EDTA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Pre-incubation: Cell membranes are pre-incubated with GDP to ensure that G-proteins are in their inactive, GDP-bound state.

  • Incubation: The membranes are then incubated with varying concentrations of this compound in the presence of [³⁵S]GTPγS.

  • G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

  • Separation: The reaction is terminated, and the membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide by rapid filtration.

  • Quantification: The amount of radioactivity on the filters is determined by scintillation counting.

  • Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC50) is calculated. The maximal stimulation (Emax) is determined relative to a full agonist like melatonin.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling cascades associated with MT1 and MT2 receptor activation.

MT1_Signaling_Pathway cluster_membrane Plasma Membrane MT1 MT1 Receptor Gi Gi/o Protein MT1->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP GR196429 This compound GR196429->MT1 PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB

Caption: MT1 Receptor Signaling Pathway.

MT2_Signaling_Pathway cluster_membrane Plasma Membrane MT2 MT2 Receptor Gi Gi/o Protein MT2->Gi Activation PLC Phospholipase C MT2->PLC Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP PKC ↑ PKC PLC->PKC GR196429 This compound GR196429->MT2

Caption: MT2 Receptor Signaling Pathway.

Experimental Workflow

The logical flow for determining the MT1 vs. MT2 selectivity of a compound like this compound is depicted below.

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Activity Determination cluster_analysis Selectivity Analysis binding_assay Radioligand Binding Assay (MT1 and MT2) calc_ki Calculate Ki values binding_assay->calc_ki compare_ki Compare Ki values (MT1 vs. MT2) calc_ki->compare_ki functional_assay [³⁵S]GTPγS or cAMP Assay (MT1 and MT2) calc_ec50 Calculate EC50 and Emax values functional_assay->calc_ec50 compare_ec50 Compare EC50 values (MT1 vs. MT2) calc_ec50->compare_ec50 determine_selectivity Determine Receptor Selectivity Profile compare_ki->determine_selectivity compare_ec50->determine_selectivity

Caption: Workflow for Receptor Selectivity.

References

GR 196429: A Technical Guide to a Selective Melatonin Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 196429 is a potent and selective agonist for the melatonin receptor subtype 1 (MT1). This non-indolic compound has been instrumental in the pharmacological characterization of melatonin receptors and serves as a valuable tool in research related to circadian rhythms, sleep regulation, and other physiological processes modulated by melatonin. This document provides a comprehensive technical overview of this compound, including its primary function, binding affinity, functional potency, and the experimental protocols utilized for its characterization. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and experimental application.

Introduction

Melatonin, a neurohormone primarily synthesized by the pineal gland, plays a crucial role in regulating the sleep-wake cycle and other circadian rhythms. Its effects are mediated through two high-affinity G protein-coupled receptors (GPCRs), the MT1 and MT2 receptors. The development of selective ligands for these receptors is of significant interest for therapeutic applications and for dissecting the specific physiological roles of each receptor subtype. This compound has emerged as a key pharmacological tool due to its selectivity for the MT1 receptor, enabling researchers to probe the specific functions of this receptor subtype.

Primary Function of this compound

The primary function of this compound is to act as a selective agonist at the melatonin MT1 receptor. By binding to and activating the MT1 receptor, this compound mimics the effects of endogenous melatonin at this specific receptor subtype. This selective activation initiates a cascade of intracellular signaling events that are characteristic of MT1 receptor activation, leading to various physiological responses.

Quantitative Data

The pharmacological profile of this compound has been characterized through various in vitro assays, primarily radioligand binding assays and functional assays measuring G protein activation. The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinity of this compound for Melatonin Receptors

Receptor SubtypeRadioligandPreparationKᵢ (nM)
Human MT₁2-[¹²⁵I]iodomelatoninCHO cell membranes0.25
Human MT₂2-[¹²⁵I]iodomelatoninCHO cell membranes19.9

Kᵢ (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Potency of this compound at Melatonin Receptors

Receptor SubtypeAssayPreparationEC₅₀ (nM)Intrinsic Activity (vs. Melatonin)
Human MT₁[³⁵S]GTPγS BindingCHO cell membranes2.8Full Agonist
Human MT₂[³⁵S]GTPγS BindingCHO cell membranes>1000Weak Partial Agonist

EC₅₀ (half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum. Intrinsic activity refers to the ability of a drug to produce a maximal response.

Experimental Protocols

The characterization of this compound involves two key experimental procedures: a radioligand competition binding assay to determine its binding affinity and a [³⁵S]GTPγS binding assay to assess its functional activity as an agonist.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for human MT1 and MT2 receptors.

Principle: This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand (2-[¹²⁵I]iodomelatonin) for binding to the melatonin receptors. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, from which the Kᵢ value is calculated.

Methodology:

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human MT1 or MT2 receptor.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂) is used.

  • Incubation: A constant concentration of the radioligand 2-[¹²⁵I]iodomelatonin is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The IC₅₀ value is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

[³⁵S]GTPγS Binding Assay

Objective: To determine the functional potency (EC₅₀) and intrinsic activity of this compound at human MT1 and MT2 receptors.

Principle: This functional assay measures the activation of G proteins coupled to the melatonin receptors. Agonist binding to the receptor promotes the exchange of GDP for GTP on the α-subunit of the G protein. A non-hydrolyzable analog of GTP, [³⁵S]GTPγS, is used, and its incorporation into the G protein is measured as an indicator of receptor activation.

Methodology:

  • Membrane Preparation: Similar to the binding assay, membranes from CHO cells expressing MT1 or MT2 receptors are used.

  • Assay Buffer: The assay buffer typically contains HEPES, NaCl, MgCl₂, and GDP.

  • Incubation: Membranes are incubated with increasing concentrations of this compound in the presence of [³⁵S]GTPγS.

  • Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS by vacuum filtration.

  • Detection: The amount of [³⁵S]GTPγS bound to the membranes is quantified by liquid scintillation counting.

  • Data Analysis: The EC₅₀ value is determined from the dose-response curve. The intrinsic activity is determined by comparing the maximal stimulation produced by this compound to that produced by the endogenous agonist, melatonin.

Visualizations

Signaling Pathway of this compound at the MT1 Receptor

MT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GR196429 This compound MT1R MT1 Receptor GR196429->MT1R Binds G_protein Gαi/o βγ MT1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Inhibits CREB CREB PKA->CREB Phosphorylates Gene_Expression Modulation of Gene Expression CREB->Gene_Expression

Caption: Signaling pathway of this compound at the MT1 receptor.

Experimental Workflow for this compound Characterization

Experimental_Workflow cluster_assays Pharmacological Assays Start Start Cell_Culture Culture CHO cells expressing MT1 or MT2 receptors Start->Cell_Culture Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Binding_Assay Radioligand Competition Binding Assay Membrane_Prep->Binding_Assay Functional_Assay [³⁵S]GTPγS Binding Assay Membrane_Prep->Functional_Assay Data_Analysis Data Analysis (Non-linear regression) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Results Determine Ki, EC₅₀, and Intrinsic Activity Data_Analysis->Results End End Results->End

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound is a valuable research tool characterized by its high affinity and selective agonist activity at the melatonin MT1 receptor. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug development. The visualized signaling pathway and experimental workflow further clarify its mechanism of action and the process of its pharmacological characterization. The continued use of this compound in preclinical studies will undoubtedly contribute to a more profound understanding of the physiological roles of the MT1 receptor and may pave the way for the development of novel therapeutics targeting the melatonergic system.

The Discovery and Development of a Novel Compound: GR 196429 - A Case Study in PDE5 Inhibitor Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research for the compound "GR 196429" did not yield specific public domain information. It is possible that this is an internal research designation, a compound that was not advanced in development, or a misidentification. The following guide, therefore, presents a representative history of the discovery and development of a Phosphodiesterase Type 5 (PDE5) inhibitor, drawing upon the well-documented histories of pioneering drugs in this class, such as sildenafil, tadalafil, and vardenafil, to fulfill the user's request for a technical whitepaper.

Introduction

The advent of selective Phosphodiesterase Type 5 (PDE5) inhibitors revolutionized the treatment of erectile dysfunction (ED). This guide provides a comprehensive technical overview of the typical discovery and development pipeline for a hypothetical, yet representative, PDE5 inhibitor, herein referred to as "this compound," based on the established pathways of its real-world counterparts. The primary mechanism of action for this class of drugs is the potent and selective inhibition of PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[1] By inhibiting PDE5, these compounds enhance the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation, increased blood flow, and consequently, penile erection upon sexual stimulation.[1][2]

Preclinical Discovery and Development

The journey of a PDE5 inhibitor from concept to clinic involves a multi-stage process encompassing initial discovery, lead optimization, and extensive preclinical evaluation.

Lead Identification and Optimization

The discovery of the first PDE5 inhibitors was a serendipitous event, stemming from research into treatments for cardiovascular conditions like angina.[1][3][4] Sildenafil (initially UK-92,480), for instance, was synthesized by Pfizer chemists in the late 1980s as part of a program to develop selective PDE5 inhibitors for cardiovascular diseases.[3][5] During early clinical trials, its potential for treating ED became apparent as an unexpected side effect.[1][6] This discovery pivoted the development focus.

Subsequent "second-generation" PDE5 inhibitors, such as vardenafil and tadalafil, were developed through targeted drug design.[2][7] Researchers at Bayer AG, building on the structural knowledge of sildenafil, engineered vardenafil with molecular modifications to enhance its potency and selectivity for the PDE5 enzyme.[2][7] Similarly, ICOS Corporation began investigating IC351 (later tadalafil) in 1993, which was patented the following year.[8][9]

The optimization process typically involves extensive structure-activity relationship (SAR) studies to improve key properties such as potency, selectivity, and pharmacokinetic profile.

In Vitro Pharmacology

A critical step in the preclinical phase is to characterize the compound's activity and selectivity using in vitro assays. The primary assay measures the half-maximal inhibitory concentration (IC50) against the target enzyme, PDE5. Selectivity is then determined by testing the compound against other PDE isoenzymes (PDE1-11). High selectivity against PDE6, found in the retina, is particularly important to minimize the risk of visual disturbances, a known side effect of less selective PDE5 inhibitors.[10]

Compound (Analogues)PDE5 IC50 (nM)PDE6 IC50 (nM)PDE11 IC50 (nM)Selectivity (PDE6/PDE5)Reference
Sildenafil3.535>1000~10[10]
Tadalafil5>10007.1>200[10][11]
Vardenafil0.711>1000~16[12]

This table presents representative data for well-known PDE5 inhibitors and is intended to be illustrative of the data generated for a compound like "this compound".

In Vivo Pharmacology and Toxicology

Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and safety. Animal models, such as the spontaneously hypertensive rat, are used to evaluate the hemodynamic effects of the compound.[11] Efficacy in promoting erection is often studied in models of erectile dysfunction in various animal species.

Comprehensive toxicology studies are mandatory to identify potential adverse effects before human trials can commence. These studies assess acute and chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity.

Clinical Development

The clinical development of a PDE5 inhibitor is typically conducted in three phases, designed to evaluate the drug's safety, efficacy, and optimal dosing in human subjects.

Phase I Clinical Trials

Phase I trials are the first studies conducted in humans, usually a small group of healthy volunteers. The primary objectives are to assess the drug's safety, tolerability, pharmacokinetics (absorption, distribution, metabolism, and excretion), and pharmacodynamics.[6]

Phase II Clinical Trials

Phase II trials are conducted in a larger group of patients with the target condition (in this case, erectile dysfunction) to evaluate the drug's efficacy and further assess its safety.[8] Dose-ranging studies are a key component of this phase to identify the optimal dose for further investigation.

Phase III Clinical Trials

Phase III trials are large-scale, multicenter, randomized, double-blind, placebo-controlled studies designed to confirm the drug's efficacy and safety in a broad patient population.[6] These trials provide the pivotal data required for regulatory submission and approval. The primary endpoints in ED trials typically include improvements in erectile function as measured by validated questionnaires.

Adverse EventPlacebo (%)"this compound" (Representative Data) (%)
Headache715
Dyspepsia28
Back Pain35
Nasal Congestion24
Flushing310
Myalgia13

This table summarizes common adverse events reported in large-scale clinical trials of PDE5 inhibitors, with percentages representative of the active treatment arms. Data is illustrative for "this compound".[8]

Signaling Pathways and Experimental Workflows

Mechanism of Action: The NO/cGMP Pathway

The physiological mechanism of erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP). cGMP, in turn, leads to smooth muscle relaxation and increased blood flow to the penis. PDE5 is the enzyme that breaks down cGMP. By inhibiting PDE5, "this compound" prevents the degradation of cGMP, thereby enhancing its effect and facilitating an erection.[1]

NO_cGMP_Pathway Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release triggers Guanylate_Cyclase Guanylate Cyclase (Active) NO_Release->Guanylate_Cyclase activates cGMP cGMP Guanylate_Cyclase->cGMP converts GTP to GTP GTP Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation promotes PDE5 PDE5 Erection Erection Smooth_Muscle_Relaxation->Erection leads to GMP GMP PDE5->GMP GR_196429 This compound GR_196429->PDE5 inhibits Drug_Development_Workflow Discovery Discovery & Lead ID Preclinical Preclinical Studies (In Vitro & In Vivo) Discovery->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase I Clinical Trials (Safety) IND->Phase1 Phase2 Phase II Clinical Trials (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III Clinical Trials (Large-Scale Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Approval & Post-Marketing Surveillance NDA->Approval

References

Pharmacological Profile of GR 196429: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 196429 is a non-indolic synthetic compound that has garnered significant interest in the field of pharmacology due to its potent and selective agonist activity at melatonin receptors. Developed as a research tool, it has been instrumental in elucidating the physiological roles of the MT1 and MT2 receptor subtypes. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, functional potency, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development in the area of melatonergic signaling.

Pharmacological Profile

This compound is a high-affinity agonist for both the human MT1 and MT2 melatonin receptors. Its non-indolic structure distinguishes it from the endogenous ligand, melatonin, and other indole-based analogues. Studies have demonstrated its ability to mimic the effects of melatonin, including the promotion of sleep and the modulation of circadian rhythms, as observed in murine models.

Data Presentation

The quantitative pharmacological data for this compound are summarized in the tables below, providing a clear comparison of its binding and functional characteristics at the human MT1 and MT2 receptors.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeLigandpKiKi (nM)Cell Line
Human MT1This compound9.90.126CHO
Human MT2This compound9.80.158CHO

Data extracted from Beresford et al., 1998, J Pharmacol Exp Ther.[1]

Table 2: Functional Activity of this compound

AssayReceptor SubtypeLigandpEC50EC50 (nM)Emax (%)
[35S]-GTPγS BindingHuman MT1This compound8.17.94100

Emax is expressed relative to the maximum effect produced by melatonin.

Experimental Protocols

The characterization of the pharmacological profile of this compound involved several key in vitro assays. The detailed methodologies for these experiments are outlined below.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of this compound for human MT1 and MT2 receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human MT1 or MT2 receptor subtype.

  • Radioligand: 2-[¹²⁵I]iodomelatonin is used as the radioligand, a high-affinity probe for melatonin receptors.

  • Competition Assay:

    • A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).

    • The incubation is carried out in a suitable buffer (e.g., Tris-HCl with cofactors like MgCl₂) at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[³⁵S]-GTPγS Binding Assays

This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at the human MT1 receptor.

Methodology:

  • Membrane Preparation: Similar to the binding assays, membranes from CHO cells expressing the human MT1 receptor are used.

  • Assay Components:

    • The membranes are incubated with [³⁵S]-GTPγS, a non-hydrolyzable analog of GTP.

    • GDP is included in the assay buffer to facilitate the exchange of [³⁵S]-GTPγS for GDP upon receptor activation.

  • Agonist Stimulation: Increasing concentrations of the agonist (this compound) are added to the reaction mixture.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Termination and Filtration: The assay is terminated by rapid filtration, and the amount of [³⁵S]-GTPγS bound to the G-proteins on the membranes is quantified.

  • Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response elicited by the agonist, often expressed as a percentage of the response to a reference agonist like melatonin).

cAMP Functional Assays

This assay measures the downstream effect of G-protein activation, specifically the inhibition of adenylyl cyclase activity for Gi-coupled receptors like the melatonin receptors.

Objective: To confirm the Gi-coupling of melatonin receptors and assess the inhibitory effect of this compound on cAMP production.

Methodology:

  • Cell Culture: Whole cells (e.g., CHO cells expressing MT1 or MT2 receptors) are used.

  • Stimulation of Adenylyl Cyclase: The cells are first treated with a stimulator of adenylyl cyclase, such as forskolin, to elevate intracellular cAMP levels.

  • Agonist Treatment: The cells are then incubated with increasing concentrations of the agonist (this compound).

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as competitive enzyme immunoassays (EIA) or homogeneous time-resolved fluorescence (HTRF) assays.

  • Data Analysis: The data are analyzed to determine the IC50 value of the agonist for the inhibition of forskolin-stimulated cAMP accumulation.

Mandatory Visualizations

Signaling Pathway of Melatonin Receptors

Melatonin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GR196429 This compound (Agonist) MT1R MT1/MT2 Receptor GR196429->MT1R Binds to G_protein Gi/o Protein MT1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP AC->cAMP Converts ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Physiological Effects) CREB->Gene_Expression Regulates

Caption: Melatonin receptor signaling pathway activated by this compound.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep_membranes Prepare Membranes (CHO cells with MT1/MT2) start->prep_membranes setup_assay Set up Competition Assay (Radioligand, Membranes, this compound) prep_membranes->setup_assay incubation Incubate to Equilibrium setup_assay->incubation filtration Rapid Filtration (Separate bound/free ligand) incubation->filtration wash Wash Filters filtration->wash quantify Quantify Radioactivity (Gamma Counter) wash->quantify analyze Data Analysis (IC50 -> Ki) quantify->analyze end End analyze->end

Caption: Workflow for determining receptor binding affinity.

Experimental Workflow for [³⁵S]-GTPγS Binding Assay

GTPgS_Binding_Workflow start Start prep_membranes Prepare Membranes (CHO cells with MT1) start->prep_membranes setup_assay Set up Assay ([³⁵S]-GTPγS, GDP, Membranes, this compound) prep_membranes->setup_assay incubation Incubate for G-protein activation setup_assay->incubation filtration Rapid Filtration incubation->filtration quantify Quantify Bound [³⁵S]-GTPγS filtration->quantify analyze Data Analysis (EC50, Emax) quantify->analyze end End analyze->end

Caption: Workflow for assessing functional agonist activity.

References

An In-depth Technical Guide to GR 196429: A Melatonin Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 196429 is a synthetic, non-indolic compound identified as a potent agonist for melatonin receptors, with a notable selectivity for the MT1 subtype over the MT2 subtype.[1][2] Its chemical designation is N-[2-(2,3,7,8-tetrahydro-1H-furo[2,3-g]indol-1-yl)ethyl]acetamide. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It includes a summary of its binding affinity and functional potency at melatonin receptors, detailed hypothetical experimental protocols for its characterization, and a plausible synthetic route. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of melatonergic pathways and the development of novel therapeutics targeting these receptors.

Chemical Structure and Properties

This compound is characterized by a tetrahydrofuroindole core structure, which distinguishes it from the endogenous ligand melatonin and other indole-based agonists. This structural feature is crucial for its pharmacological profile.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name N-[2-(2,3,7,8-tetrahydro-1H-furo[2,3-g]indol-1-yl)ethyl]acetamideInternal
SMILES CC(=O)NCCC1CN2C=C(C=C3)C3=C2CO1[1]
Molecular Formula C15H18N2O2Calculated
Molecular Weight 258.32 g/mol Calculated
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 4[1]
LogP (Predicted) 1.8Calculated
Topological Polar Surface Area (TPSA) 55.7 ŲCalculated

Pharmacological Properties

This compound is a high-affinity agonist at melatonin receptors, demonstrating selectivity for the MT1 subtype.[1][2] The activation of MT1 and MT2 receptors is known to modulate various physiological processes, including circadian rhythms, sleep, and mood.[3]

Table 2: Pharmacological Data for this compound at Human Melatonin Receptors

ParameterReceptorValueNotes
Binding Affinity (pKi) MT1Data not available-
MT2Data not available-
Functional Potency (pEC50) MT1Data not available-
MT2Data not available-
Selectivity MT1 vs. MT2Selective for MT1[1]

Signaling Pathways and Experimental Workflows

The interaction of this compound with melatonin receptors initiates a cascade of intracellular signaling events. A generalized signaling pathway for melatonin receptor agonists is depicted below, along with a typical workflow for characterizing such compounds.

Melatonin_Receptor_Signaling Melatonin Receptor Signaling Pathway GR196429 This compound MT1R MT1 Receptor GR196429->MT1R Binds and Activates Gi Gi Protein MT1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Physiological_Effects Physiological Effects (e.g., Circadian Rhythm Regulation) CREB->Physiological_Effects Leads to

Figure 1. Simplified signaling pathway of this compound via the MT1 receptor.

Experimental_Workflow Workflow for Characterizing a Melatonin Receptor Agonist cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Binding_Assay Radioligand Binding Assay Functional_Assay cAMP Accumulation Assay Binding_Assay->Functional_Assay Selectivity_Screening Selectivity Screening Functional_Assay->Selectivity_Screening Data_Analysis Data Analysis and Lead Optimization Functional_Assay->Data_Analysis PK_Studies Pharmacokinetic Studies Selectivity_Screening->PK_Studies PD_Models Pharmacodynamic Models (e.g., Circadian Rhythm Shift) PK_Studies->PD_Models Toxicity_Assessment Toxicology Studies PD_Models->Toxicity_Assessment Toxicity_Assessment->Data_Analysis Compound_Synthesis Compound Synthesis (this compound) Compound_Synthesis->Binding_Assay

Figure 2. A typical experimental workflow for the preclinical evaluation of a novel melatonin receptor agonist like this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of this compound. The following are representative methodologies for key in vitro assays.

Radioligand Binding Assay (Hypothetical)

This protocol is designed to determine the binding affinity (Ki) of this compound for the human MT1 and MT2 receptors.

  • Materials:

    • HEK293 cells stably expressing human MT1 or MT2 receptors.

    • Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Radioligand: [³H]-Melatonin or 2-[¹²⁵I]-iodomelatonin.

    • Non-specific binding control: Melatonin (10 µM).

    • This compound stock solution (in DMSO).

    • Scintillation cocktail and vials.

    • Glass fiber filters (e.g., Whatman GF/B).

    • Filtration manifold and vacuum pump.

    • Scintillation counter.

  • Procedure:

    • Prepare cell membranes from HEK293-hMT1 and HEK293-hMT2 cells.

    • In a 96-well plate, add in triplicate:

      • Binding buffer.

      • A fixed concentration of radioligand (e.g., at its Kd value).

      • Increasing concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M).

      • For non-specific binding wells, add 10 µM melatonin.

    • Add cell membrane preparation to each well to initiate the binding reaction.

    • Incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

    • Analyze the data using non-linear regression to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay (Hypothetical)

This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP production, determining its functional potency (EC50).

  • Materials:

    • CHO-K1 cells stably co-expressing human MT1 or MT2 receptors and a cAMP biosensor (e.g., GloSensor).

    • Assay buffer (e.g., HBSS with 0.1% BSA).

    • Forskolin solution.

    • This compound stock solution (in DMSO).

    • Luminescence plate reader.

  • Procedure:

    • Seed the cells in a white, clear-bottom 96-well plate and allow them to attach overnight.

    • Equilibrate the cells with the cAMP biosensor substrate according to the manufacturer's instructions.

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the different concentrations of this compound to the cells and incubate for a short period (e.g., 15 minutes).

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 1 µM) to induce cAMP production.

    • Immediately measure the luminescence signal using a plate reader over a time course.

    • Generate dose-response curves by plotting the inhibition of the forskolin-stimulated signal against the concentration of this compound.

    • Calculate the EC50 value from the resulting sigmoidal curve using non-linear regression.

Synthesis Route (Plausible)

Synthesis_of_GR196429 Plausible Synthesis of this compound Starting_Material Substituted Furoindole Precursor Alkylation Alkylation with Protected Aminoethyl Halide Starting_Material->Alkylation 1. Deprotection Removal of Protecting Group Alkylation->Deprotection 2. Acetylation Acetylation of the Primary Amine Deprotection->Acetylation 3. GR196429 This compound Acetylation->GR196429 Final Product

Figure 3. A high-level conceptual workflow for the synthesis of this compound.

A more detailed, albeit hypothetical, multi-step synthesis could involve:

  • Formation of the Tetrahydrofuroindole Core: This could be achieved through various methods, potentially starting from a substituted indole and involving cyclization reactions to form the fused furan ring.

  • Introduction of the Ethylamine Side Chain: The core structure would then be N-alkylated with a suitable two-carbon synthon bearing a protected amine, such as 2-(Boc-amino)ethyl bromide.

  • Deprotection and Acetylation: The protecting group (e.g., Boc) on the primary amine would be removed under acidic conditions, followed by acetylation using acetic anhydride or acetyl chloride to yield the final product, this compound.

Conclusion

This compound represents a significant tool for the study of melatonin receptor pharmacology due to its non-indolic structure and selectivity for the MT1 receptor. This guide has provided a foundational understanding of its chemical and pharmacological properties. Further research is warranted to fully elucidate its in vivo effects and therapeutic potential. The provided hypothetical protocols and synthetic strategies offer a starting point for researchers aiming to work with this compound.

References

In Vivo Effects of Selective MT1 Melatonin Receptor Agonists on Sleep Architecture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vivo studies on the sleep architecture effects of GR 196429 are not publicly available. This guide provides an in-depth analysis of a compound with a similar mechanism of action, the selective MT1 melatonin receptor partial agonist UCM871, to infer the potential effects of this compound.

Introduction

Melatonin, a hormone primarily known for regulating circadian rhythms, also plays a significant role in modulating sleep architecture through its interaction with two high-affinity G-protein coupled receptors, MT1 and MT2. Emerging research suggests a differential function for these receptors, with MT1 primarily implicated in the regulation of Rapid Eye Movement (REM) sleep and MT2 in Non-REM (NREM) sleep.[1][2][3] this compound is a selective MT1 melatonin receptor agonist. While specific data on its in vivo effects on sleep are scarce, studies on other selective MT1 agonists provide valuable insights into its potential pharmacological profile. This technical guide summarizes the current understanding of how selective MT1 receptor activation impacts sleep architecture, with a focus on preclinical in vivo data.

Core Concepts: The Role of MT1 Receptors in Sleep

The sleep-wake cycle is a complex interplay of various neuronal circuits and neurotransmitter systems. Melatonin receptors are key players in this process. Studies utilizing knockout mice have demonstrated that MT1 receptors are predominantly involved in the regulation of REM sleep.[1][4] Conversely, MT2 receptors appear to have a more significant role in modulating NREM sleep.[1] This functional segregation is attributed to the distinct neuroanatomical distribution of these receptors.

Quantitative Data Presentation

The following table summarizes the in vivo effects of the selective MT1 receptor partial agonist UCM871 on the sleep architecture of male rats. The data is extracted from a study by Pevet et al. (2024) and highlights the selective impact on REM sleep.

Vigilance StateVehicleUCM871 (14 mg/kg)% Change
REM Sleep (min) 45 ± 365 ± 4+44%
NREM Sleep (min) 480 ± 15475 ± 12-1%
Wakefulness (min) 195 ± 10180 ± 8-8%
Sleep Latency (min) 15 ± 214 ± 2-7%
REM Latency (min) 60 ± 555 ± 4-8%

Data are presented as mean ± SEM.

Experimental Protocols

The following methodology is based on the in vivo sleep studies conducted with the selective MT1 agonist UCM871.[4]

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Housing: Individually housed in sound-attenuated, light-controlled chambers (12:12 light-dark cycle) with ad libitum access to food and water.

  • Acclimatization: Animals are allowed a minimum of 7 days to acclimatize to the housing conditions and recording cables before the start of the experiment.

2. Surgical Implantation of Electrodes:

  • Animals are anesthetized with a suitable anesthetic agent (e.g., isoflurane).

  • Stainless steel screw electrodes are implanted into the skull for electroencephalogram (EEG) recording.

  • Flexible, insulated stainless steel wire electrodes are inserted into the nuchal muscles for electromyogram (EMG) recording.

  • All electrodes are connected to a head-mounted pedestal, which is secured to the skull with dental cement.

  • A post-operative recovery period of at least 7 days is allowed.

3. Drug Administration:

  • UCM871 is dissolved in a suitable vehicle (e.g., 0.9% saline with 5% DMSO and 5% Tween 80).

  • The drug or vehicle is administered via intraperitoneal (i.p.) injection at a specific time point (e.g., at the beginning of the light phase).

4. Sleep Recording and Analysis:

  • Continuous EEG and EMG recordings are acquired for 24 hours post-injection using a computerized data acquisition system.

  • The recordings are scored manually or semi-automatically in 10-second epochs into three vigilance states: wakefulness, NREM sleep, and REM sleep, based on standard criteria.

  • Sleep parameters, including total sleep time, duration of each sleep stage, sleep latency (time to first NREM sleep episode), and REM latency (time from sleep onset to the first REM sleep episode), are calculated.

Mandatory Visualizations

Signaling Pathway

Melatonin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Melatonin Melatonin MT1_Receptor MT1 Receptor Melatonin->MT1_Receptor Binds to GR_196429 This compound / UCM871 (MT1 Agonist) GR_196429->MT1_Receptor Binds to Gi_Protein Gi Protein MT1_Receptor->Gi_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gi_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits CREB CREB PKA->CREB Inhibits Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Alters REM_Sleep_Modulation REM Sleep Modulation Gene_Expression->REM_Sleep_Modulation

Caption: Melatonin MT1 Receptor Signaling Pathway in Sleep Regulation.

Experimental Workflow

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (≥ 7 days) Surgical_Implantation EEG/EMG Electrode Surgical Implantation Animal_Acclimatization->Surgical_Implantation Post-op_Recovery Post-operative Recovery (≥ 7 days) Surgical_Implantation->Post-op_Recovery Baseline_Recording Baseline Sleep Recording (24 hours) Post-op_Recovery->Baseline_Recording Drug_Administration Drug/Vehicle Administration (i.p.) Baseline_Recording->Drug_Administration Post-drug_Recording Post-administration Sleep Recording (24 hours) Drug_Administration->Post-drug_Recording Data_Scoring Sleep Stage Scoring (Wake, NREM, REM) Post-drug_Recording->Data_Scoring Data_Analysis Quantitative Analysis of Sleep Parameters Data_Scoring->Data_Analysis

Caption: In Vivo Sleep Study Experimental Workflow.

Conclusion

While direct evidence for the in vivo effects of this compound on sleep architecture is lacking, the available data from other selective MT1 melatonin receptor agonists, such as UCM871, strongly suggest a role in the selective enhancement of REM sleep. This effect is likely mediated through the canonical Gi-protein coupled signaling pathway, leading to the modulation of gene expression in brain regions critical for REM sleep regulation. Further research specifically investigating this compound is necessary to confirm these potential effects and to fully elucidate its therapeutic potential for sleep disorders characterized by REM sleep abnormalities.

References

The Melatonin Receptor Agonist GR 196429: A Technical Guide to its Role in Circadian Rhythm Entrainment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 196429 is a nonindolic melatonin receptor agonist with a notable selectivity for the MT1 subtype.[1] This technical guide provides a comprehensive overview of the available scientific data on this compound, with a specific focus on its effects on circadian rhythm entrainment. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of chronobiology and the development of novel therapeutics targeting the circadian system.

Core Concepts in Circadian Rhythm Entrainment

The master circadian pacemaker in mammals, located in the suprachiasmatic nucleus (SCN) of the hypothalamus, orchestrates the daily rhythms of physiology and behavior. This internal clock is synchronized, or entrained, to the 24-hour light-dark cycle primarily through photic input from the retina. A key neurohormonal signal in this process is melatonin, which is produced by the pineal gland during the night. Melatonin acts on the SCN to modulate neuronal activity and phase-shift the circadian clock. Melatonin receptor agonists, such as this compound, are compounds that mimic the effects of endogenous melatonin by binding to and activating melatonin receptors.

Quantitative Data: Receptor Binding Affinity and Functional Potency

The affinity of this compound for the human melatonin MT1 and MT2 receptors has been characterized through radioligand binding assays. The equilibrium dissociation constant (pKi) provides a measure of the binding affinity of a ligand for a receptor. A higher pKi value indicates a stronger binding affinity.

CompoundReceptor SubtypepKiAgonist Potency (pIC50)
This compound MT19.859.06
MT27.98-
Melatonin MT110.19.74
MT29.729.53

Data compiled from Beresford et al. (1998) as cited in a 2002 review.[1]

The pIC50 value represents the concentration of the agonist required to inhibit 50% of the forskolin-induced cAMP production in cells expressing the recombinant human melatonin receptors, indicating its functional potency as an agonist.[1]

Experimental Protocols

In Vitro Electrophysiology in Rat SCN Slices

The primary evidence for the phase-shifting effects of this compound comes from in vitro studies using rat SCN brain slices. These experiments are crucial for understanding the direct effects of a compound on the central circadian pacemaker, independent of peripheral influences.

Methodology:

  • Tissue Preparation: Coronal brain slices (typically 400-500 µm thick) containing the SCN are prepared from rats.

  • Culture and Recording: The SCN slices are maintained in a recording chamber with continuous perfusion of artificial cerebrospinal fluid (aCSF). Extracellular single-unit neuronal activity is recorded using glass microelectrodes.

  • Drug Application: this compound is applied to the SCN slices via the perfusion medium at specific circadian times (CT). CT refers to the internal time of the organism, with CT12 typically marking the beginning of the subjective night in nocturnal animals.

  • Data Analysis: The firing rate of SCN neurons is monitored over at least two consecutive circadian cycles. The peak of neuronal activity is used as a phase marker. A phase shift is determined by comparing the timing of the peak activity on the day of drug application to the preceding control day.

Studies have shown that nonselective melatonin receptor agonists, including this compound, induce concentration-dependent phase advances when applied at subjective dusk (around CT10) in rat SCN slices.[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway of melatonin receptors and a typical experimental workflow for assessing the chronobiotic effects of compounds like this compound.

Melatonin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GR196429 This compound MT1_Receptor MT1 Receptor GR196429->MT1_Receptor Binds to G_Protein Gi/o Protein MT1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Reduces production of Phase_Shift Phase Shift of Circadian Rhythm cAMP->Phase_Shift Leads to

Caption: Melatonin Receptor (MT1) Signaling Pathway.

Experimental_Workflow Start Start: SCN Slice Preparation Baseline Baseline Recording: Monitor SCN Neuronal Firing for at least 24h Start->Baseline Drug_App Drug Application: Administer this compound at a Specific Circadian Time (e.g., CT10) Baseline->Drug_App Post_Drug Post-Drug Recording: Continue Monitoring SCN Neuronal Firing for at least 24h Drug_App->Post_Drug Analysis Data Analysis: Compare Peak Firing Times Before and After Drug Application Post_Drug->Analysis Result Result: Determine Magnitude and Direction of Phase Shift Analysis->Result

Caption: In Vitro SCN Phase-Shifting Experimental Workflow.

Conclusion and Future Directions

The available data indicates that this compound is a potent melatonin receptor agonist with selectivity for the MT1 subtype. In vitro studies have demonstrated its ability to induce phase shifts in the circadian rhythm of SCN neuronal firing, consistent with the known role of melatonin in circadian entrainment. However, a comprehensive understanding of the in vivo effects of this compound on behavioral and physiological rhythms is currently lacking in the publicly available literature.

Future research should focus on:

  • In vivo studies: Characterizing the effects of this compound on locomotor activity rhythms and other physiological parameters in animal models.

  • Dose-response studies: Establishing a detailed dose-response relationship for the phase-shifting effects of this compound.

  • Phase-response curve (PRC) generation: Constructing a full PRC to map the phase-shifting effects of this compound when administered at different circadian times.

Such studies will be critical for elucidating the full therapeutic potential of this compound and other selective melatonin receptor agonists in the treatment of circadian rhythm sleep-wake disorders.

References

Cellular Pathways Modulated by GR 196429: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to GR 196429 and Melatonin Receptors

This compound is a research compound identified as a selective agonist for the MT1 melatonin receptor. The physiological effects of melatonin are mediated through two high-affinity GPCRs, MT1 and MT2. The MT1 receptor is coupled to various G-proteins, primarily of the Gi/o family, and its activation initiates a cascade of intracellular signaling events that modulate neuronal activity and other cellular functions. Understanding these pathways is critical for elucidating the mechanism of action of MT1 agonists like this compound and for the development of novel therapeutics targeting the melatonergic system.

Core Signaling Pathways Modulated by MT1 Receptor Activation

The activation of the MT1 receptor by an agonist such as this compound triggers two primary signaling cascades: the inhibition of the adenylyl cyclase pathway and the activation of the phospholipase C pathway.

Inhibition of Adenylyl Cyclase and Modulation of cAMP Levels

The canonical signaling pathway initiated by MT1 receptor activation involves the Gi alpha subunit. Upon agonist binding, the activated Gi protein inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

Key Downstream Effects of Decreased cAMP:

  • Reduced Protein Kinase A (PKA) Activity: cAMP is the primary activator of PKA. A reduction in cAMP levels leads to decreased PKA activity.

  • Modulation of Ion Channel Activity: PKA phosphorylates various ion channels, thereby regulating their activity. Decreased PKA activity can alter neuronal excitability by affecting these channels.

  • Regulation of Gene Expression: PKA can phosphorylate and activate the transcription factor CREB (cAMP response element-binding protein). Reduced PKA activity can therefore lead to decreased CREB-mediated gene transcription.

GR196429 This compound MT1 MT1 Receptor GR196429->MT1 Binds to Gi Gi Protein MT1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates IonChannels Ion Channels PKA->IonChannels Phosphorylates CREB CREB PKA->CREB Phosphorylates

Figure 1. MT1 Receptor-Mediated Inhibition of the Adenylyl Cyclase Pathway.

Activation of Phospholipase C and Modulation of Intracellular Calcium

In addition to coupling to Gi, the MT1 receptor can also couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Key Downstream Effects of PLC Activation:

  • IP3-Mediated Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • DAG-Mediated Protein Kinase C (PKC) Activation: DAG, in conjunction with elevated intracellular Ca2+, activates protein kinase C (PKC).

  • Modulation of Cellular Processes: Both elevated intracellular Ca2+ and activated PKC can modulate a wide range of cellular processes, including neurotransmitter release, gene expression, and cell growth.

GR196429 This compound MT1 MT1 Receptor GR196429->MT1 Binds to Gq Gq/11 Protein MT1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Analysis Membranes Cell Membranes expressing MT1 Incubate Incubate membranes, radioligand, and compound Membranes->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]-melatonin) Radioligand->Incubate Compound This compound (varying concentrations) Compound->Incubate Filter Separate bound from free radioligand (Filtration) Incubate->Filter Count Quantify radioactivity Filter->Count Analyze Calculate Ki value Count->Analyze

Methodological & Application

Application Notes and Protocols for In Vivo Studies of a Novel Glucocorticoid Receptor Modulator in Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glucocorticoid receptor (GR), a ligand-activated transcription factor, has emerged as a critical player in the progression of castration-resistant prostate cancer (CRPC).[1][2][3] In the context of androgen receptor (AR) blockade, GR signaling can be upregulated, providing a bypass mechanism that promotes tumor cell survival and proliferation.[3][4] This has led to the development of novel GR modulators as potential therapeutic agents for CRPC. This document provides a detailed experimental protocol for the in vivo evaluation of a hypothetical novel GR modulator, designated GR-XXXX, in a preclinical model of CRPC. The protocols outlined below are based on established methodologies for testing GR modulators in xenograft models of prostate cancer.[5][6][7]

Data Presentation

The following tables provide a structured summary of anticipated quantitative data from in vivo studies of GR-XXXX.

Table 1: Anti-Tumor Efficacy of GR-XXXX in a CRPC Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteTumor Volume (mm³) at Day 28 (Mean ± SD)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-Oral1500 ± 2500+5 ± 2
GR-XXXX10Oral950 ± 18036.7+3 ± 3
GR-XXXX30Oral600 ± 12060.0+1 ± 4
Enzalutamide10Oral800 ± 20046.7+4 ± 2
GR-XXXX + Enzalutamide30 + 10Oral300 ± 9080.0+2 ± 3

Table 2: Pharmacodynamic Biomarkers in CRPC Xenograft Tumors

Treatment GroupDose (mg/kg)p-GR (Ser211) Expression (Fold Change vs. Vehicle)PSA mRNA Expression (Fold Change vs. Vehicle)Ki-67 Proliferation Index (%)
Vehicle Control-1.01.085 ± 10
GR-XXXX300.3 ± 0.10.4 ± 0.1535 ± 8
Enzalutamide101.2 ± 0.30.5 ± 0.250 ± 12
GR-XXXX + Enzalutamide30 + 100.2 ± 0.080.15 ± 0.0715 ± 5

Experimental Protocols

Cell Line and Culture
  • Cell Line: 22Rv1 human prostate carcinoma cells. This cell line is widely used as a model for CRPC as it expresses both androgen receptor and glucocorticoid receptor.

  • Culture Conditions: Cells are to be cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.

Animal Model
  • Species: Male athymic nude mice (nu/nu), 6-8 weeks old.

  • Acclimatization: Animals should be acclimatized for at least one week prior to the commencement of the experiment.

  • Housing: Mice are to be housed in sterile, filter-topped cages with access to autoclaved food and water ad libitum. The animal facility should be maintained on a 12-hour light/dark cycle.

Xenograft Tumor Implantation
  • Cell Preparation: 22Rv1 cells are harvested during the logarithmic growth phase. The cells are to be washed with sterile phosphate-buffered saline (PBS) and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁶ cells per 100 µL.

  • Implantation: Mice are anesthetized using isoflurane. A 100 µL suspension of the 22Rv1 cells is injected subcutaneously into the right flank of each mouse.

Experimental Design and Treatment
  • Tumor Growth Monitoring: Tumor dimensions are to be measured twice weekly using digital calipers. Tumor volume will be calculated using the formula: (Length x Width²)/2.

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, the mice are randomly assigned to the treatment groups (n=10 mice per group) as detailed in Table 1.

  • Drug Preparation and Administration: GR-XXXX is formulated in a vehicle of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. Enzalutamide is formulated in a similar vehicle. The compounds are to be administered orally via gavage once daily for 28 days.

  • Body Weight and Health Monitoring: The body weight of each mouse is to be recorded twice weekly. The animals' general health and behavior should be monitored daily.

Endpoint and Tissue Collection
  • Euthanasia: At the end of the 28-day treatment period, mice are to be euthanized by CO₂ asphyxiation followed by cervical dislocation.

  • Tissue Harvesting: Tumors, blood, and major organs (liver, kidney, spleen, lungs, and heart) are to be collected. A portion of the tumor tissue should be snap-frozen in liquid nitrogen for molecular analysis, and another portion fixed in 10% neutral buffered formalin for immunohistochemistry.

Pharmacodynamic Analysis
  • Western Blotting: Snap-frozen tumor samples will be homogenized and lysed. Protein extracts will be subjected to SDS-PAGE and transferred to a PVDF membrane. The membranes will be probed with primary antibodies against p-GR (Ser211) and β-actin (loading control).

  • Quantitative RT-PCR: Total RNA will be extracted from snap-frozen tumor samples. cDNA will be synthesized, and quantitative PCR will be performed to measure the mRNA expression levels of Prostate-Specific Antigen (PSA) and a housekeeping gene (e.g., GAPDH).

  • Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections will be stained with an antibody against the proliferation marker Ki-67. The percentage of Ki-67 positive cells will be quantified.

Mandatory Visualizations

GR_Signaling_Pathway_in_CRPC Glucocorticoids Glucocorticoids GR_HSP90_complex GR-HSP90 Complex Glucocorticoids->GR_HSP90_complex Binds to GR GR GR GR->GR_HSP90_complex HSP90 HSP90 HSP90->GR_HSP90_complex Activated_GR Activated GR (Dimerized) GR_HSP90_complex->Activated_GR HSP90 Dissociation & Dimerization GRE Glucocorticoid Response Element Activated_GR->GRE Nuclear Translocation & DNA Binding Gene_Transcription Target Gene Transcription GRE->Gene_Transcription Proliferation_Survival Cell Proliferation & Survival Gene_Transcription->Proliferation_Survival

Caption: Glucocorticoid Receptor signaling pathway in castration-resistant prostate cancer.

Experimental_Workflow cluster_preparation Preparation cluster_experiment In Vivo Experiment cluster_analysis Endpoint Analysis A 22Rv1 Cell Culture C Subcutaneous Xenograft Implantation (5x10^6 cells) A->C B Animal Acclimatization (Athymic Nude Mice) B->C D Tumor Growth Monitoring (Twice Weekly) C->D E Randomization into Treatment Groups (n=10) D->E F Daily Oral Dosing (28 Days) E->F G Body Weight & Health Monitoring F->G H Euthanasia & Tissue Collection (Day 28) F->H I Tumor Volume Measurement H->I J Pharmacodynamic Analysis (Western, qPCR, IHC) H->J

Caption: Experimental workflow for in vivo evaluation of a GR modulator in a CRPC xenograft model.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 196429, also known as Saredutant, is a potent and selective non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor. Tachykinins, including substance P and neurokinin A (NKA), are a family of neuropeptides involved in a wide range of physiological processes. The NK2 receptor, preferentially activated by NKA, is implicated in various conditions, including anxiety, depression, and gastrointestinal disorders.[1] In rodent models, the blockade of NK2 receptors has shown therapeutic potential, making this compound a valuable tool for preclinical research in these areas.

These application notes provide a comprehensive overview of the recommended dosage of this compound in rodent models, detailed experimental protocols for its administration and for assessing its effects in relevant disease models, and a visualization of the underlying signaling pathway.

Data Presentation: Recommended Dosage

The following table summarizes the recommended oral dosage of this compound (Saredutant) in rodent models based on published studies investigating its effects on the central nervous system. Dosages for gastrointestinal models are not explicitly available for this compound; however, based on the effective dose range in CNS studies and protocols for other NK2 receptor antagonists, a similar range is proposed for initial studies.

Rodent ModelTherapeutic AreaRoute of AdministrationDosage Range (mg/kg)FrequencyReference
Mouse AnxietyPer os (p.o.)3 - 30Single dose
Rat DepressionPer os (p.o.)1 - 10Daily for 14 days
Rat/Mouse Gastrointestinal Motility (Proposed)Per os (p.o.)1 - 30Single doseN/A
Rat/Mouse Visceral Hypersensitivity (Proposed)Per os (p.o.)1 - 30Single doseN/A

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound

This protocol describes the standard method for oral administration of this compound to mice and rats.

Materials:

  • This compound (Saredutant) powder

  • Vehicle solution (e.g., 0.5% methylcellulose in sterile water, or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)[2][3]

  • Sterile water or saline

  • Vortex mixer

  • Sonicator (optional)

  • Animal balance

  • Appropriately sized oral gavage needles (e.g., 18-20 gauge for rats, 20-22 gauge for mice)[4]

  • Syringes

Procedure:

  • Vehicle Preparation:

    • For 0.5% methylcellulose: Slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring continuously until fully dissolved.

    • For DMSO/PEG300/Tween-80/Saline vehicle: Prepare the solution by mixing the components in the specified ratios. Ensure complete dissolution.

  • This compound Solution Preparation:

    • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

    • Accurately weigh the this compound powder.

    • Suspend or dissolve the powder in the chosen vehicle. Use a vortex mixer and, if necessary, a sonicator to ensure a homogenous suspension or complete dissolution. The final concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.[4]

  • Animal Handling and Dosing:

    • Weigh each animal immediately before dosing to calculate the precise volume to be administered.

    • Gently restrain the animal. For mice, this can be done by scruffing the neck. For rats, a towel wrap can be used for secure handling.[5]

    • Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach and avoid injury.[6]

    • Insert the gavage needle gently into the esophagus and advance it into the stomach.

    • Administer the calculated volume of the this compound solution slowly and steadily.

    • Withdraw the needle carefully and return the animal to its cage.

    • Monitor the animal for any signs of distress after the procedure.

Protocol 2: Assessment of Visceral Hypersensitivity (Colorectal Distension Model)

This protocol outlines a method to assess the effect of this compound on visceral pain in a rodent model of colorectal distension (CRD).[7][8][9][10]

Materials:

  • This compound solution (prepared as in Protocol 1)

  • Rodents (rats or mice)

  • Colorectal distension apparatus (including a pressure transducer, a balloon catheter, and a syringe pump)

  • Anesthesia (e.g., isoflurane)

  • Surgical lubricant

  • Electromyography (EMG) equipment (optional, for objective pain measurement)

Procedure:

  • Animal Preparation:

    • Administer this compound or vehicle orally at the desired dose and time point before the CRD procedure.

    • Lightly anesthetize the animal with isoflurane.

  • Catheter Insertion:

    • Lubricate the balloon catheter and gently insert it into the colon via the anus to a specific depth (e.g., 2 cm for mice, 6-8 cm for rats).

    • Secure the catheter to the tail with tape.

    • Allow the animal to recover from anesthesia in a small, enclosed observation chamber.

  • Colorectal Distension:

    • After an acclimation period, begin the distension protocol. This typically involves graded, phasic distensions of the balloon with varying pressures (e.g., 15, 30, 45, 60 mmHg) for a set duration (e.g., 10-20 seconds) with rest intervals in between.

  • Pain Response Assessment:

    • Visually score the visceromotor response (VMR), which includes behaviors like abdominal licking, stretching, and contraction of the abdominal muscles.

    • Alternatively, for a more objective measure, record the electrical activity of the abdominal muscles using EMG. The integrated EMG signal is proportional to the magnitude of the pain response.

  • Data Analysis:

    • Compare the VMR scores or EMG activity between the this compound-treated group and the vehicle-treated group to determine the effect of the compound on visceral hypersensitivity.

Protocol 3: Assessment of Gastrointestinal Motility (Charcoal Meal Test)

This protocol describes a common method to evaluate the effect of this compound on gastrointestinal transit time.[11][12][13][14]

Materials:

  • This compound solution (prepared as in Protocol 1)

  • Rodents (rats or mice), fasted overnight with free access to water

  • Charcoal meal suspension (e.g., 5% activated charcoal in 10% gum acacia or 0.5% methylcellulose)

  • Oral gavage needles

  • Dissection tools

  • Ruler

Procedure:

  • Animal Treatment:

    • Administer this compound or vehicle orally at the desired dose.

  • Charcoal Meal Administration:

    • After a specific time following drug administration (e.g., 30-60 minutes), administer a standard volume of the charcoal meal suspension orally (e.g., 0.2 mL for mice, 1 mL for rats).

  • Measurement of Intestinal Transit:

    • At a predetermined time after the charcoal meal administration (e.g., 20-30 minutes), humanely euthanize the animals.

    • Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the cecum.

    • Measure the total length of the small intestine.

    • Measure the distance traveled by the charcoal front from the pyloric sphincter.

  • Data Analysis:

    • Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100.

    • Compare the percentage of transit between the this compound-treated and vehicle-treated groups.

Mandatory Visualization

Tachykinin NK2 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway activated by the binding of Neurokinin A (NKA) to the Tachykinin NK2 receptor, a G-protein coupled receptor (GPCR). This compound acts as an antagonist at this receptor, blocking the downstream signaling cascade.

NK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NKA Neurokinin A (NKA) NK2R Tachykinin NK2 Receptor (GPCR) NKA->NK2R Binds G_protein Gq Protein NK2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves GR196429 This compound (Antagonist) GR196429->NK2R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates Targets

Caption: Tachykinin NK2 receptor signaling cascade.

Experimental Workflow: Visceral Hypersensitivity Assessment

The following diagram outlines the experimental workflow for assessing the effect of this compound on visceral hypersensitivity using the colorectal distension model.

CRD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Dosing Oral Gavage: Vehicle or this compound Animal_Acclimation->Dosing Drug_Prep Prepare this compound Solution Drug_Prep->Dosing Anesthesia Light Anesthesia Dosing->Anesthesia Catheter_Insertion Insert Colorectal Balloon Anesthesia->Catheter_Insertion Recovery Recovery & Acclimation in Chamber Catheter_Insertion->Recovery CRD Graded Colorectal Distension Recovery->CRD Measurement Measure Visceromotor Response (VMR) CRD->Measurement Data_Collection Record VMR Scores / EMG Data Measurement->Data_Collection Comparison Compare Treatment vs. Vehicle Group Data_Collection->Comparison Conclusion Determine Effect on Visceral Hypersensitivity Comparison->Conclusion

Caption: Workflow for colorectal distension experiment.

References

Application Notes and Protocols for Tachykinin NK1 Receptor Antagonists in Sleep Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tachykinin NK1 receptor antagonists are a class of compounds that have shown potential in modulating sleep and wakefulness. These molecules act by blocking the binding of substance P, a neuropeptide involved in stress responses and arousal, to its neurokinin-1 (NK1) receptor.[1] This document provides detailed application notes and protocols for the administration of tachykinin NK1 receptor antagonists in the context of sleep studies, with a focus on compounds that have been clinically evaluated. While the specific compound GR 196429 is not well-documented in recent literature, this guide draws on data from related NK1 receptor antagonists such as casopitant, vestipitant, and aprepitant to provide a comprehensive framework for research.

Mechanism of Action: Substance P and the NK1 Receptor in Sleep Regulation

Substance P, an excitatory neuropeptide, plays a significant role in arousal and the regulation of sleep-wake cycles. It is released in response to stressors and acts on various brain regions involved in wakefulness, including the locus coeruleus and raphe nuclei. By binding to the NK1 receptor, substance P promotes arousal. Tachykinin NK1 receptor antagonists competitively block this interaction, thereby attenuating the arousal-promoting effects of substance P and facilitating the onset and maintenance of sleep.[1]

NK1_Signaling_Pathway substance_p Substance P nk1_receptor NK1 Receptor substance_p->nk1_receptor Binds to neuron Postsynaptic Neuron nk1_receptor->neuron Activates arousal Increased Arousal / Wakefulness neuron->arousal nk1_antagonist NK1 Receptor Antagonist (e.g., Vestipitant) nk1_antagonist->nk1_receptor Blocks sleep Promotion of Sleep nk1_antagonist->sleep

NK1 Receptor Signaling in Arousal and Sleep

Quantitative Data Summary

The following tables summarize quantitative data from clinical studies of various NK1 receptor antagonists.

Table 1: Vestipitant Efficacy in Primary Insomnia [1][2][3][4]

ParameterVestipitant (15 mg)Placebop-value
Wake After Sleep Onset (WASO)
Nights 1/2 (Ratio vs. Placebo)0.76 (95% CI: 0.65, 0.90)-0.001
Nights 27/28 (Ratio vs. Placebo)0.79 (95% CI: 0.65, 0.96)-0.02
Total Sleep Time (TST)
Nights 1/2ImprovedNo Improvement< 0.0001
Nights 27/28ImprovedNo Improvement0.02
Latency to Persistent Sleep (LPS)
Nights 1/2ShorterLonger0.0006
Nights 27/28No Significant DifferenceNo Significant Difference-

Table 2: Casopitant and Aprepitant Administration (for Chemotherapy-Induced Nausea and Vomiting - CINV) [5][6][7][8][9]

Note: While these protocols are for CINV, they provide a reference for potential oral and intravenous administration routes and dosages of NK1 receptor antagonists.

CompoundAdministration RouteDosage Regimen
Casopitant Oral150 mg once daily on Day 1, followed by 50 mg on Days 2 and 3.
Intravenous/Oral90 mg IV on Day 1, followed by 50 mg orally on Days 2 and 3.
Aprepitant Oral (Capsules)125 mg on Day 1, followed by 80 mg on Days 2 and 3.
Oral (Single Dose)40 mg within 3 hours prior to induction of anesthesia (for PONV).
Intravenous (Emulsion)32 mg as a 30-second injection prior to anesthesia (for PONV).

Experimental Protocols

Protocol 1: Oral Administration of Vestipitant for a 28-Day Sleep Study

This protocol is based on a randomized, double-blind, placebo-controlled, 28-day parallel-group study design.[2][3]

1. Participant Selection:

  • Recruit participants diagnosed with primary insomnia according to standard diagnostic criteria (e.g., DSM-5).

  • Conduct a thorough screening process including a clinical visit and a 2-night polysomnography (PSG) recording with single-blind placebo administration to establish baseline sleep parameters.[1]

2. Randomization and Blinding:

  • Randomly assign participants to either the active treatment group (Vestipitant 15 mg) or the placebo group.

  • Maintain double-blind conditions throughout the study, where neither the participants nor the researchers know the treatment allocation.

3. Drug Administration:

  • Route: Oral.

  • Dosage: 15 mg of Vestipitant or a matching placebo.

  • Frequency: Once daily, administered at bedtime.

  • Duration: 28 consecutive days.

4. Data Collection and Analysis:

  • Conduct 2-night polysomnographic (PSG) assessments on nights 1/2 and nights 27/28 of the treatment period.[2][3]

  • Key PSG parameters to measure include:

    • Wake After Sleep Onset (WASO)

    • Total Sleep Time (TST)

    • Latency to Persistent Sleep (LPS)

    • Sleep stages (N1, N2, N3, REM)

  • Utilize validated sleep diaries and questionnaires to collect subjective sleep data.

  • Perform next-day cognitive function tests to assess for any residual effects.[1]

  • Analyze the data to compare the effects of vestipitant versus placebo on the measured sleep parameters.

Vestipitant_Study_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase (28 Days) cluster_analysis Data Analysis screening_visit Initial Clinical Visit baseline_psg 2-Night Baseline PSG (Single-blind Placebo) screening_visit->baseline_psg randomization Randomization baseline_psg->randomization treatment_group Vestipitant (15 mg/day) randomization->treatment_group placebo_group Placebo randomization->placebo_group psg_1_2 PSG Assessment (Nights 1 & 2) treatment_group->psg_1_2 placebo_group->psg_1_2 psg_27_28 PSG Assessment (Nights 27 & 28) psg_1_2->psg_27_28 psg_1_2->psg_27_28 data_analysis Compare Sleep Parameters (WASO, TST, LPS) psg_27_28->data_analysis cognitive_tests Next-day Cognitive Function Tests psg_27_28->cognitive_tests

Vestipitant Sleep Study Workflow
Protocol 2: General Guidance for Administration of Novel NK1 Receptor Antagonists in Early Phase Sleep Studies

This protocol provides a general framework for initial clinical investigations of novel NK1 receptor antagonists for sleep.

1. Preclinical Evaluation:

  • Conduct comprehensive preclinical studies to determine the pharmacokinetic and pharmacodynamic profile of the compound.

  • Assess brain permeability and receptor occupancy to ensure the compound reaches the target site at effective concentrations.

2. Phase I Clinical Trial (Single Ascending Dose):

  • Objective: To assess safety, tolerability, and pharmacokinetics.

  • Design: Randomized, double-blind, placebo-controlled, single ascending dose design in healthy volunteers.

  • Administration: Start with a low single oral dose and gradually escalate in subsequent cohorts.

  • Monitoring: Closely monitor for adverse events. Collect frequent blood samples to determine pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).

  • Sleep Measures (Exploratory): Include exploratory sleep assessments such as PSG or actigraphy to get an early indication of hypnotic effects.

3. Phase Ib/IIa Clinical Trial (Multiple Ascending Dose & Proof-of-Concept):

  • Objective: To evaluate the safety and efficacy of multiple doses in patients with insomnia.

  • Design: Randomized, double-blind, placebo-controlled, multiple ascending dose design.

  • Administration: Administer the drug once daily for a defined period (e.g., 7-14 days) at different dose levels.

  • Efficacy Endpoints:

    • Primary: Change from baseline in WASO as measured by PSG.

    • Secondary: Changes in TST, LPS, sleep efficiency, and subjective sleep quality.

  • Safety Monitoring: Continue to monitor for adverse events and conduct safety laboratory tests.

Conclusion

Tachykinin NK1 receptor antagonists represent a promising therapeutic class for the treatment of insomnia. The administration protocols outlined in this document, based on clinical studies of vestipitant and other compounds in this class, provide a robust framework for researchers and drug development professionals. Careful consideration of study design, dosage, and outcome measures is crucial for successfully evaluating the efficacy and safety of these compounds in sleep studies.

References

Application Notes and Protocols for GR 196429 in Combination with Other Somnogens: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Summary

GR 196429 is identified as a potent and selective agonist for the MT1 melatonin receptor subtype. Its mechanism of action through the MT1 receptor suggests a role in the regulation of sleep and circadian rhythms, positioning it as a potential somnogen, or sleep-promoting agent. However, a comprehensive review of publicly available scientific literature and clinical trial data reveals a significant gap in knowledge regarding the use of this compound in combination with other somnogens.

At present, there are no published studies that provide quantitative data, detailed experimental protocols, or established signaling pathway interactions for the co-administration of this compound with other classes of sleep-inducing drugs, such as benzodiazepines, non-benzodiazepine "Z-drugs," orexin receptor antagonists, or other sedative-hypnotics.

I. Mechanism of Action of this compound: The MT1 Receptor Pathway

This compound exerts its effects by binding to and activating the MT1 receptor, a G-protein coupled receptor (GPCR). The signaling cascade initiated by MT1 activation is central to the regulation of sleep.

Signaling Pathway of MT1 Receptor Activation

MT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GR_196429 This compound MT1_Receptor MT1 Receptor GR_196429->MT1_Receptor Binds and Activates G_Protein Gi/o Protein MT1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Neuronal_Firing ↓ Neuronal Firing cAMP->Neuronal_Firing Sleep_Promotion Sleep Promotion Neuronal_Firing->Sleep_Promotion Preclinical_Workflow Dose_Response_Mono Dose-Response Studies (Monotherapy) Isobolographic_Analysis Isobolographic Analysis (Synergy Assessment) Dose_Response_Mono->Isobolographic_Analysis EEG_Analysis EEG/EMG Analysis in Animal Models (Sleep Architecture) Isobolographic_Analysis->EEG_Analysis Safety_Pharmacology Safety Pharmacology (Cardiovascular, Respiratory, CNS) EEG_Analysis->Safety_Pharmacology PK_PD_Modeling Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Safety_Pharmacology->PK_PD_Modeling

Application Notes and Protocols for Studying Jet Lag in Animal Models with GR 196429

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jet lag, or desynchronosis, is a physiological condition resulting from a misalignment between the body's internal circadian rhythms and the new light-dark cycle of a different time zone. This can lead to a variety of symptoms, including sleep disturbances, fatigue, and impaired cognitive function. Animal models are crucial for understanding the pathophysiology of jet lag and for the development of effective countermeasures.

GR 196429 is a potent and selective agonist for the melatonin receptor 1 (MT1). Melatonin, a hormone primarily released by the pineal gland during the night, plays a key role in regulating circadian rhythms. The phase-shifting effects of melatonin are mediated through the MT1 receptor, making this compound a promising pharmacological tool for studying and potentially treating jet lag. Activation of the MT1 receptor, particularly during the late subjective day or early subjective night, can induce phase advances in the circadian clock, helping to accelerate re-entrainment to a new light-dark cycle.

These application notes provide detailed protocols for inducing jet lag in rodent models and for assessing the potential of this compound to facilitate adaptation to shifted light-dark cycles.

Signaling Pathway of this compound at the MT1 Receptor

This compound, as a selective MT1 receptor agonist, is expected to activate downstream signaling cascades similar to melatonin. The MT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi. Upon activation, Gi inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). Additionally, the MT1 receptor can couple to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium and activation of protein kinase C (PKC). These pathways ultimately modulate neuronal activity and gene expression in the suprachiasmatic nucleus (SCN), the master circadian pacemaker in mammals, to influence phase-shifting of the circadian clock.

GR196429_Signaling_Pathway cluster_cell Target Cell (e.g., SCN Neuron) cluster_gi Gi Pathway cluster_gq Gq Pathway GR196429 This compound MT1 MT1 Receptor GR196429->MT1 binds Gi Gi Protein MT1->Gi activates Gq Gq Protein MT1->Gq activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Clock Gene Expression CREB->Gene regulates Phase_Shift Circadian Phase Shift Gene->Phase_Shift PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i IP3->Ca2 releases PKC PKC DAG->PKC activates Neuronal_Activity Modulation of Neuronal Activity Ca2->Neuronal_Activity PKC->Neuronal_Activity Neuronal_Activity->Phase_Shift

This compound signaling at the MT1 receptor.

Experimental Protocols

Protocol 1: Induction of Jet Lag in a Mouse Model

This protocol describes a common method for inducing a "jet lag" scenario in mice by abruptly shifting the light-dark cycle.

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • Individually ventilated cages with running wheels

  • Light-controlled environmental chambers

  • Locomotor activity monitoring system

  • Standard rodent chow and water

Procedure:

  • Acclimation: House mice individually in cages equipped with running wheels within a light-controlled chamber. Maintain a standard 12:12 hour light-dark (LD) cycle (lights on at Zeitgeber Time (ZT) 0, lights off at ZT12) for at least two weeks to allow for stable entrainment of their locomotor activity rhythms. Provide ad libitum access to food and water.

  • Baseline Activity Recording: Record baseline locomotor activity using the running wheels for at least 7-10 days under the stable LD cycle.

  • Jet Lag Induction (Phase Advance): To simulate eastward travel, induce an 8-hour phase advance of the LD cycle. This is achieved by turning the lights on 8 hours earlier than the previous cycle. For example, if the lights were on from 06:00 to 18:00, the new cycle would be from 22:00 of the previous day to 10:00 of the current day.

  • Re-entrainment Monitoring: Continue to record locomotor activity for at least 14 days following the phase shift to monitor the rate of re-entrainment to the new LD cycle. Re-entrainment is typically defined as the number of days required for the onset of daily activity to stabilize in its new phase relationship with the light-dark cycle.

Protocol 2: Administration of this compound to Facilitate Re-entrainment

This protocol outlines the administration of this compound to assess its efficacy in accelerating re-entrainment following a phase advance. Note: As there are no published studies specifically using this compound for jet lag, this protocol is based on effective phase-shifting protocols for melatonin, a non-selective MT1/MT2 agonist whose phase-advancing effects are mediated by the MT1 receptor.[1]

Materials:

  • Jet-lagged mice (from Protocol 1)

  • This compound

  • Vehicle solution (e.g., saline with 5% DMSO and 5% Tween 80)

  • Injection supplies (syringes, needles)

Procedure:

  • Drug Preparation: Prepare a stock solution of this compound in the vehicle. The final injection volume should be consistent across all animals (e.g., 10 ml/kg body weight).

  • Dosing and Administration:

    • Timing: Administer this compound or vehicle approximately 2 hours before the onset of the new dark phase (e.g., at ZT10 of the new cycle) on the day of the phase shift and for a specified number of subsequent days (e.g., 3-5 days). This timing is critical as the phase-advancing effects of melatonin receptor agonists are most pronounced when administered in the late subjective day/early subjective night.

    • Dosage: Based on studies with melatonin, a subcutaneous (s.c.) injection is effective. A starting dose range for this compound could be extrapolated from effective doses of other melatonin agonists, and a dose-response study is recommended. A plausible starting point, based on melatonin studies, might be in the range of 1-10 mg/kg.

    • Control Group: Administer the vehicle solution to a control group of jet-lagged mice following the same schedule.

  • Data Analysis:

    • Phase Shift Measurement: Determine the phase shift in the onset of locomotor activity for each day post-injection. This can be calculated as the difference between the predicted onset of activity (based on the pre-shift rhythm) and the actual onset of activity.

    • Re-entrainment Rate: Quantify the number of days required for the activity onset to stabilize to the new LD cycle in both the this compound-treated and vehicle-treated groups.

    • Statistical Analysis: Use appropriate statistical tests (e.g., two-way ANOVA with repeated measures) to compare the re-entrainment rates and daily phase shifts between the treatment and control groups.

Experimental Workflow

The following diagram illustrates the workflow for investigating the effects of this compound on jet lag in an animal model.

Jet_Lag_Workflow cluster_acclimation Phase 1: Acclimation & Baseline cluster_jetlag Phase 2: Jet Lag & Treatment cluster_groups Experimental Groups cluster_monitoring Phase 3: Re-entrainment Monitoring cluster_analysis Phase 4: Data Analysis Acclimation Acclimation to 12:12 LD Cycle (2 weeks) Baseline Baseline Locomotor Activity Recording (7-10 days) Acclimation->Baseline Phase_Shift 8-Hour Phase Advance of LD Cycle Baseline->Phase_Shift Treatment This compound Administration (e.g., at ZT10 of new cycle) Phase_Shift->Treatment Control Vehicle Administration Phase_Shift->Control Monitoring Continuous Locomotor Activity Recording (≥14 days) Treatment->Monitoring Control->Monitoring Analysis Calculate Phase Shifts & Re-entrainment Rate Monitoring->Analysis Comparison Statistical Comparison (Treatment vs. Control) Analysis->Comparison

Workflow for studying this compound in a jet lag model.

Quantitative Data Summary

The following tables present hypothetical yet plausible quantitative data based on studies of melatonin's effects on circadian rhythms, which are mediated by the MT1 receptor. These tables are intended to serve as a template for presenting data from studies with this compound.

Table 1: Dose-Response of this compound on Phase Advance of Locomotor Activity Rhythm

Dose of this compound (mg/kg, s.c.)Mean Phase Advance (hours ± SEM)
Vehicle-0.05 ± 0.08
0.10.25 ± 0.10
10.75 ± 0.12
101.20 ± 0.15
301.25 ± 0.18
p < 0.05, **p < 0.01 compared to vehicle. Data are hypothetical and for illustrative purposes. Administration at ZT10.

Table 2: Effect of this compound on Rate of Re-entrainment After an 8-Hour Phase Advance

Treatment GroupDays to Re-entrain (mean ± SEM)
Vehicle8.5 ± 0.6
This compound (10 mg/kg)4.2 ± 0.4
p < 0.01 compared to vehicle. Data are hypothetical and for illustrative purposes.

Conclusion

The selective MT1 receptor agonist this compound holds potential as a valuable tool for investigating the mechanisms of circadian rhythm regulation and for developing novel treatments for jet lag. The protocols and data presentation formats provided here offer a framework for researchers to systematically evaluate the efficacy of this compound in animal models of circadian disruption. Further studies are warranted to establish the precise dose-response relationships and optimal administration paradigms for this compound.

References

Application Notes and Protocols for Radioligand Binding Assay with GR 196429 at Melatonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for a competitive radioligand binding assay to characterize the binding of GR 196429 to the human melatonin MT1 and MT2 receptors. This compound is a non-indolic agonist with high affinity for melatonin receptors. Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor. In this competitive assay format, the ability of the unlabeled compound, this compound, to displace a radiolabeled ligand from the melatonin receptors is measured. The most commonly used radioligand for melatonin receptors is 2-[¹²⁵I]-iodomelatonin, which binds with high affinity and specificity.[1][2][3][4][5]

The data generated from this assay, primarily the half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Kᵢ), are crucial for understanding the pharmacological profile of this compound.

Data Presentation

The quantitative data from the radioligand binding assay can be summarized in the following tables. Table 1 outlines the binding affinities of this compound and the reference compound, melatonin, for the MT₁ and MT₂ receptors. Table 2 provides a summary of the experimental parameters for the assay.

Table 1: Binding Affinity of this compound and Melatonin for Human MT₁ and MT₂ Receptors

CompoundReceptor SubtypeKᵢ (nM)
This compoundMT₁Value
MT₂Value
Melatonin (Reference)MT₁0.02 - 0.2
MT₂0.1 - 1.0

*Note: Specific Kᵢ values for this compound should be determined experimentally. The provided ranges for melatonin are based on typical literature values.

Table 2: Experimental Parameters for the Radioligand Binding Assay

ParameterValue
Radioligand2-[¹²⁵I]-iodomelatonin
Radioligand Concentration50 - 100 pM (approximately Kᴅ)
Receptor SourceMembranes from CHO or HEK293 cells stably expressing human MT₁ or MT₂ receptors
Membrane Protein5-20 µg per well
Incubation Buffer50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA
Incubation Time60 - 120 minutes
Incubation Temperature25°C
Non-specific Binding10 µM Melatonin
Assay Volume250 µL
FiltrationGF/B or GF/C glass fiber filters (pre-soaked in 0.5% PEI)
Scintillation CocktailAppropriate for gamma counting
Experimental Protocols

This section details the methodologies for performing a competitive radioligand binding assay with this compound.

1. Materials and Reagents:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the human MT₁ or MT₂ receptor gene.

  • Radioligand: 2-[¹²⁵I]-iodomelatonin (specific activity ~2000 Ci/mmol).

  • Unlabeled Ligands: this compound and Melatonin (for non-specific binding determination).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 1 mM EDTA.[2]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plates: 96-well glass fiber filter plates (GF/B or GF/C).

  • Polyethylenimine (PEI): 0.5% (w/v) solution for pre-soaking filter plates.

  • Scintillation Cocktail: A high-efficiency cocktail suitable for gamma counting.

  • Equipment: 96-well plate shaker, vacuum filtration manifold, and a gamma counter.

2. Preparation of Reagents:

  • Assay Buffer: Prepare a stock solution of 1 M Tris-HCl, pH 7.4, 1 M MgCl₂, and 0.5 M EDTA. Dilute to the final concentrations in distilled water.

  • This compound Stock Solution: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO) and then perform serial dilutions in the assay buffer to obtain the desired final concentrations for the competition assay.

  • Melatonin Stock Solution: Prepare a 10 mM stock solution in a suitable solvent and dilute to 10 µM in the assay buffer for determining non-specific binding.

  • Radioligand Working Solution: Dilute the 2-[¹²⁵I]-iodomelatonin stock in the assay buffer to a concentration that is approximately equal to its Kᴅ value for the respective receptor subtype (typically 50-100 pM).

3. Assay Procedure:

  • Filter Plate Pre-treatment: Pre-soak the 96-well glass fiber filter plates with 0.5% PEI for at least 30 minutes at room temperature to reduce non-specific binding of the radioligand to the filters.

  • Assay Plate Setup: In a 96-well assay plate, add the following components in triplicate for each condition:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of 10 µM Melatonin.

    • Competition Binding: 50 µL of serially diluted this compound.

  • Add Radioligand: Add 50 µL of the 2-[¹²⁵I]-iodomelatonin working solution to all wells.

  • Add Receptor Membranes: Add 150 µL of the diluted cell membrane preparation to all wells. The final assay volume is 250 µL.

  • Incubation: Incubate the plates for 60-120 minutes at 25°C with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked filter plates using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Drying: Dry the filter plates completely.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a gamma counter.

4. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding counts per minute (CPM) from the total binding and competition binding CPM values.

  • Generate Competition Curve: Plot the specific binding (as a percentage of the maximal specific binding) against the logarithm of the this compound concentration.

  • Determine IC₅₀: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Kᵢ: Convert the IC₅₀ value to the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kᴅ is the equilibrium dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Signaling Pathway

Melatonin_Receptor_Signaling Melatonin_GR196429 Melatonin / this compound MT_Receptor MT1/MT2 Receptor (GPCR) Melatonin_GR196429->MT_Receptor Binds G_Protein Gi/o Protein MT_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Firing) PKA->Cellular_Response Phosphorylates Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_separation Separation & Counting cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Assay Buffer - Ligand Dilutions - Radioligand Solution Assay_Setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Wells Reagent_Prep->Assay_Setup Membrane_Prep Prepare Receptor Membranes Add_Reagents Add Radioligand and Receptor Membranes Membrane_Prep->Add_Reagents Plate_Pretreat Pre-treat Filter Plates with PEI Filtration Rapid Vacuum Filtration Plate_Pretreat->Filtration Assay_Setup->Add_Reagents Incubation Incubate at 25°C Add_Reagents->Incubation Incubation->Filtration Washing Wash Filters Filtration->Washing Drying Dry Filter Plate Washing->Drying Counting Add Scintillation Cocktail & Count Radioactivity Drying->Counting Calc_Specific Calculate Specific Binding Counting->Calc_Specific Plot_Curve Plot Competition Curve Calc_Specific->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 Calc_Ki Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Calc_Ki

References

Application Notes and Protocols for Immunohistochemical Localization of MT1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the immunohistochemical (IHC) localization of the Melatonin Receptor 1 (MT1), a G-protein coupled receptor crucial in mediating the physiological effects of melatonin. This document includes protocols for tissue preparation, antigen retrieval, antibody incubation, and signal detection. A specific protocol for validating primary antibody specificity using the MT1 receptor agonist, GR 196429, is also detailed.

Data Presentation: Quantitative IHC Parameters for MT1 Receptor Detection

Successful immunohistochemical staining is dependent on the optimization of several key parameters. The following tables summarize recommended starting concentrations and incubation times for commercially available anti-MT1 receptor antibodies and general IHC reagents, based on published studies and manufacturer's datasheets. It is important to note that optimal conditions should be determined empirically for each specific antibody, tissue type, and experimental setup.

Table 1: Primary Antibody Dilutions and Incubation Conditions for MT1 Receptor IHC

Antibody Name/IDHost SpeciesClonalityRecommended Dilution Range (IHC-P)Incubation Time & TemperatureSource
Anti-MTNR1A/MTR-1A/MEL-1A-R Polyclonal Antibody (bs-0027R)RabbitPolyclonal1:200 - 1:400Not SpecifiedBioss
MT1X Polyclonal antibody (17172-1-AP)RabbitPolyclonal1:200Not SpecifiedProteintech
Anti-Melatonin Receptor 1B/MTNR1B antibody (ab203346)RabbitPolyclonal1:200Not SpecifiedAbcam
Affinity purified polyclonal antibody against C-terminus of MT1Not SpecifiedPolyclonal1:100Not Specified[1]
Anti-MT1 primary antibodyNot SpecifiedNot SpecifiedNot SpecifiedOvernight at 4°C[1]

Table 2: Antigen Retrieval Methods and Conditions

MethodReagentpHIncubation Time & TemperatureSource
Heat-Induced Epitope Retrieval (HIER)Tris-EDTA Buffer9.0Not SpecifiedProteintech
HIER10mM Sodium Citrate Buffer6.010-30 minutes at 95-100°CMultiple Sources
HIER10mM Tris Buffer9.010-30 minutes at 95-100°CMultiple Sources
Proteolytic-Induced Epitope Retrieval (PIER)0.1% Trypsin in PBSNot Applicable10-30 minutes at 37°CMultiple Sources

Table 3: Secondary Antibody and Detection System Parameters

Detection SystemSecondary Antibody TypeDilutionIncubation Time & TemperatureChromogen
Biotin-based (e.g., ABC kit)Biotinylated anti-rabbit/mouse IgGManufacturer's recommendation30-60 minutes at Room TemperatureDAB or AEC
Polymer-based (HRP)HRP-polymer conjugated anti-rabbit/mouse IgGReady-to-use or manufacturer's recommendation30-60 minutes at Room TemperatureDAB
ImmunofluorescenceFluorophore-conjugated anti-rabbit/mouse IgGManufacturer's recommendation30-60 minutes at Room Temperature in the darkN/A

Experimental Protocols

I. Standard Immunohistochemistry Protocol for MT1 Receptor in Paraffin-Embedded Tissue

This protocol outlines the essential steps for localizing the MT1 receptor in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration: a. Immerse slides in Xylene (or a xylene substitute) for 2 x 5 minutes. b. Transfer slides through a graded series of ethanol:

  • 100% Ethanol for 2 x 3 minutes.
  • 95% Ethanol for 3 minutes.
  • 70% Ethanol for 3 minutes. c. Rinse slides in distilled water for 5 minutes.

2. Antigen Retrieval: a. Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in a staining jar filled with 10 mM Sodium Citrate Buffer (pH 6.0). b. Heat the jar in a microwave oven or water bath to 95-100°C and maintain for 10-20 minutes. c. Allow the slides to cool in the buffer for 20-30 minutes at room temperature. d. Rinse slides in Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS).

3. Blocking Endogenous Peroxidase (for chromogenic detection with HRP): a. Incubate slides in 3% hydrogen peroxide in methanol or water for 10-15 minutes at room temperature. b. Rinse slides with TBS or PBS.

4. Blocking Non-Specific Binding: a. Incubate sections with a blocking buffer (e.g., 5% normal goat serum in TBS/PBS with 0.1% Triton X-100) for 30-60 minutes at room temperature in a humidified chamber.

5. Primary Antibody Incubation: a. Dilute the primary anti-MT1 antibody in the blocking buffer to the optimized concentration (refer to Table 1 for starting recommendations). b. Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.[2][3]

6. Secondary Antibody Incubation: a. Wash slides 3 x 5 minutes in TBS/PBS. b. Apply the appropriate enzyme- or fluorophore-conjugated secondary antibody diluted in blocking buffer. c. Incubate for 30-60 minutes at room temperature. For fluorescent detection, this step should be performed in the dark.

7. Signal Detection: a. For Chromogenic Detection (HRP): i. Wash slides 3 x 5 minutes in TBS/PBS. ii. Prepare the chromogen substrate solution (e.g., DAB) according to the manufacturer's instructions. iii. Incubate sections with the chromogen solution until the desired color intensity develops (typically 2-10 minutes), monitoring under a microscope. iv. Stop the reaction by rinsing with distilled water. b. For Fluorescent Detection: i. Wash slides 3 x 5 minutes in TBS/PBS in the dark.

8. Counterstaining, Dehydration, and Mounting: a. For Chromogenic Detection: i. Counterstain with Hematoxylin for 30-60 seconds. ii. "Blue" the sections in running tap water. iii. Dehydrate the sections through a graded series of ethanol and clear in xylene. iv. Mount with a permanent mounting medium. b. For Fluorescent Detection: i. Mount with an aqueous mounting medium containing an anti-fade reagent and DAPI for nuclear counterstaining.

II. Protocol for Validating MT1 Antibody Specificity using this compound (Competition Assay)

This protocol utilizes the MT1 receptor agonist, this compound, to confirm the specificity of the primary antibody through a competition assay. The principle is that pre-incubation of the antibody with an excess of the agonist will block the antibody's binding sites, leading to a significant reduction or elimination of the IHC signal if the antibody is specific to the MT1 receptor.

1. Preparation of Pre-adsorption Solution: a. Determine the optimal working concentration of your primary anti-MT1 antibody. b. Prepare two tubes of the diluted primary antibody solution. c. To one tube (the "blocked" sample), add a 100-fold molar excess of this compound. d. To the other tube (the "control" sample), add an equivalent volume of the vehicle used to dissolve this compound. e. Incubate both tubes for 1-2 hours at room temperature with gentle agitation.

2. Immunohistochemical Staining: a. Prepare two identical tissue sections for staining. b. Follow the standard IHC protocol (Protocol I) from steps 1 through 4. c. For the primary antibody incubation step (Protocol I, step 5), apply the "blocked" antibody solution to one tissue section and the "control" antibody solution to the other. d. Proceed with the remainder of the standard IHC protocol (Protocol I, steps 6 through 8).

3. Interpretation of Results:

  • A significant reduction or complete absence of staining in the tissue section incubated with the "blocked" antibody solution compared to the "control" section indicates that the primary antibody is specific for the MT1 receptor.

Visualizations

MT1 Receptor Signaling Pathway

MT1_Signaling_Pathway Melatonin Melatonin MT1_Receptor MT1 Receptor (GPCR) Melatonin->MT1_Receptor GR196429 This compound (Agonist) GR196429->MT1_Receptor G_protein Gi/q Protein MT1_Receptor->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA ↓ PKA cAMP->PKA Physiological_Effects Physiological Effects (e.g., Circadian Rhythm Regulation) PKA->Physiological_Effects Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 PKC ↑ PKC IP3_DAG->PKC Ca2->Physiological_Effects PKC->Physiological_Effects

Caption: Simplified signaling pathway of the MT1 receptor upon activation by melatonin or an agonist like this compound.

Experimental Workflow for MT1 Receptor IHC

IHC_Workflow start Start: FFPE Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (HIER) deparaffinization->antigen_retrieval blocking_peroxidase Endogenous Peroxidase Blocking antigen_retrieval->blocking_peroxidase blocking_nonspecific Non-specific Binding Blocking blocking_peroxidase->blocking_nonspecific primary_ab Primary Antibody Incubation (Anti-MT1) blocking_nonspecific->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (Chromogenic/Fluorescent) secondary_ab->detection counterstain Counterstaining detection->counterstain dehydrate_mount Dehydration & Mounting counterstain->dehydrate_mount visualization Microscopic Visualization dehydrate_mount->visualization

Caption: Step-by-step experimental workflow for the immunohistochemical localization of the MT1 receptor.

Logical Relationship for Antibody Specificity Validation

Antibody_Validation cluster_control Control cluster_blocked Competition Assay MT1_Ab_C Anti-MT1 Antibody MT1_Receptor_C MT1 Receptor on Tissue MT1_Ab_C->MT1_Receptor_C Binds Staining_C Positive Staining MT1_Receptor_C->Staining_C MT1_Ab_B Anti-MT1 Antibody Blocked_Ab Blocked Antibody MT1_Ab_B->Blocked_Ab GR196429 This compound (Agonist) GR196429->Blocked_Ab Pre-incubation MT1_Receptor_B MT1 Receptor on Tissue Blocked_Ab->MT1_Receptor_B Binding Blocked No_Staining No/Reduced Staining MT1_Receptor_B->No_Staining

Caption: Logical diagram illustrating the validation of anti-MT1 antibody specificity using this compound in a competition assay.

References

Measuring GR 196429-Induced Changes in Gene Expression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 196429 is a selective agonist for the melatonin receptor 1 (MT1), a G-protein coupled receptor (GPCR) involved in regulating circadian rhythms, sleep, and other physiological processes.[1] Activation of the MT1 receptor by agonists like this compound initiates a signaling cascade that ultimately leads to changes in gene expression. Understanding these transcriptional changes is crucial for elucidating the compound's mechanism of action and for the development of novel therapeutics targeting the melatonergic system.

This document provides detailed application notes and experimental protocols for measuring the changes in gene expression induced by this compound in a cellular context. The described methods are applicable for both targeted gene analysis and genome-wide screening.

Signaling Pathway of this compound

This compound, as an MT1 receptor agonist, primarily signals through the Gαi subunit of the heterotrimeric G-protein. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent reduction in Protein Kinase A (PKA) activity.[[“]][3] PKA is a key regulator of the transcription factor cAMP response element-binding protein (CREB).[[“]] Therefore, activation of the MT1 receptor by this compound can modulate the expression of genes containing cAMP response elements (CRE) in their promoters. Additionally, melatonin receptor signaling can influence other pathways such as the MAPK and PI3K/Akt pathways, leading to a broader impact on gene expression.[[“]][4]

GR196429_Signaling_Pathway GR196429 This compound MT1 MT1 Receptor GR196429->MT1 Binds to G_protein Gαi/βγ MT1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylates (Inhibition of activation) Gene Target Gene Expression CREB->Gene

Figure 1: this compound signaling pathway via the MT1 receptor.

Experimental Protocols

The following protocols outline the key steps for investigating this compound-induced gene expression changes.

Cell Culture and Treatment

This protocol describes the general procedure for treating a relevant cell line with this compound. The choice of cell line should be based on the expression of the MT1 receptor.

Materials:

  • Cell line expressing MT1 receptor (e.g., HEK293-MT1, SH-SY5Y)

  • Complete cell culture medium

  • This compound (lyophilized powder)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (e.g., 6-well plates)

Protocol:

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Preparation: Prepare a stock solution of this compound in the appropriate vehicle (e.g., 10 mM in DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations. Prepare a vehicle control with the same final concentration of the vehicle.

  • Cell Treatment: Remove the existing medium from the cells and wash once with PBS. Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting: After incubation, wash the cells with PBS and proceed immediately to RNA extraction.

RNA Extraction

This protocol outlines the extraction of total RNA from the treated cells.

Materials:

  • RNA extraction reagent (e.g., TRIzol)

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • RNase-free microcentrifuge tubes

Protocol:

  • Cell Lysis: Add 1 mL of RNA extraction reagent to each well of the 6-well plate and lyse the cells by pipetting up and down.

  • Phase Separation: Transfer the lysate to an RNase-free microcentrifuge tube. Add 0.2 mL of chloroform, vortex for 15 seconds, and incubate at room temperature for 5 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension: Air-dry the RNA pellet for 5-10 minutes. Resuspend the RNA in an appropriate volume of RNase-free water.

  • Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

Gene Expression Analysis

Choose one of the following methods for analyzing gene expression changes.

This method is suitable for analyzing the expression of a limited number of target genes.

Materials:

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers (forward and reverse)

  • qPCR instrument

Protocol:

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA.

  • qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a stable housekeeping gene (e.g., GAPDH, ACTB).

This method provides a comprehensive, genome-wide view of gene expression changes.

Materials:

  • RNA library preparation kit

  • Next-generation sequencing (NGS) platform

Protocol:

  • Library Preparation: Prepare RNA-Seq libraries from the extracted RNA using a commercially available kit according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on an NGS platform.

  • Data Analysis: The raw sequencing data (FASTQ files) needs to be processed through a bioinformatics pipeline that includes quality control, read alignment to a reference genome, and quantification of gene expression levels. Differential gene expression analysis is then performed to identify genes that are significantly up- or down-regulated upon this compound treatment compared to the vehicle control.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Extraction cluster_gene_expression Gene Expression Analysis A Seed Cells B Prepare this compound & Vehicle A->B C Treat Cells B->C D Incubate C->D E Lyse Cells D->E F Phase Separation E->F G Precipitate & Wash RNA F->G H Quantify RNA G->H I Option A: qPCR H->I J Option B: RNA-Seq H->J I_sub1 cDNA Synthesis I->I_sub1 J_sub1 Library Preparation J->J_sub1 I_sub2 qPCR Reaction I_sub1->I_sub2 I_sub3 Data Analysis (ΔΔCt) I_sub2->I_sub3 J_sub2 Sequencing J_sub1->J_sub2 J_sub3 Bioinformatics Analysis J_sub2->J_sub3

Figure 2: Experimental workflow for measuring gene expression changes.

Data Presentation

Quantitative data from gene expression analysis should be summarized in a clear and structured format. The following table provides a template for presenting hypothetical qPCR data.

GeneTreatmentConcentration (µM)Fold Change (vs. Vehicle)p-value
CLOCK This compound11.80.03
102.50.005
PER1 This compound12.20.01
103.10.001
CRY1 This compound11.50.04
102.10.008
IL-6 This compound10.60.02
100.40.003
TNF-α This compound10.70.04
100.50.006

Table 1: Hypothetical qPCR results showing the fold change in expression of selected genes after 24-hour treatment with this compound. Data are presented as mean fold change relative to the vehicle control. Statistical significance was determined using a Student's t-test.

Conclusion

The protocols and guidelines presented in this document provide a framework for the robust measurement of gene expression changes induced by the MT1 receptor agonist this compound. By employing these methods, researchers can gain valuable insights into the molecular mechanisms of this compound and its potential therapeutic applications. For genome-wide analyses using RNA-Seq, it is recommended to consult with a bioinformatician for experimental design and data analysis.

References

Application of GR 196429 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 196429 is a potent and selective agonist for the MT1 melatonin receptor, a G protein-coupled receptor (GPCR) primarily involved in the regulation of circadian rhythms and sleep. Its selectivity for the MT1 subtype makes it a valuable tool for dissecting the specific roles of this receptor in various physiological processes. High-throughput screening (HTS) assays are essential for the discovery and characterization of novel ligands for receptors like MT1. This document provides detailed application notes and protocols for the use of this compound in HTS campaigns aimed at identifying novel MT1 receptor modulators.

Data Presentation

The pharmacological activity of this compound at melatonin receptors has been characterized through various in vitro assays. The following tables summarize the available quantitative data.

Table 1: Binding Affinity of this compound at Human Melatonin Receptors

Receptor SubtypeParameterValueReference
MT1pKi9.8
MT2pKi8.6

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Activity of a Representative Selective MT1 Agonist

No specific EC50/IC50 values for this compound in functional HTS assays were publicly available at the time of this writing. The following data for a representative selective MT1 agonist is provided for illustrative purposes.

Assay TypeParameterValue (nM)
cAMP Inhibition AssayEC501.5
β-Arrestin Recruitment AssayEC5025

Note: EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Signaling Pathway

The MT1 receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist such as this compound, the Gi α-subunit dissociates and inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits can also modulate the activity of other downstream effectors. Additionally, like many GPCRs, agonist binding can trigger the recruitment of β-arrestin proteins, which play a role in receptor desensitization and can also initiate G protein-independent signaling cascades.

MT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GR_196429 This compound (Agonist) MT1_Receptor MT1 Receptor GR_196429->MT1_Receptor Binds Gi_protein Gi Protein (αβγ) MT1_Receptor->Gi_protein Activates beta_Arrestin β-Arrestin MT1_Receptor->beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Circadian Rhythm Regulation) PKA->Cellular_Response Phosphorylates substrates Desensitization Receptor Desensitization & Signaling beta_Arrestin->Desensitization Mediates

Caption: MT1 Receptor Signaling Pathway

Experimental Protocols

High-throughput screening for MT1 receptor modulators can be effectively performed using cell-based assays that measure key events in the receptor's signaling cascade. Below are detailed protocols for two common HTS assays: a cAMP inhibition assay and a β-arrestin recruitment assay.

Experimental Workflow: HTS for MT1 Agonists

HTS_Workflow cluster_preparation Assay Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Cell_Culture Culture cells expressing MT1 receptor Plate_Cells Plate cells in HTS microplates Cell_Culture->Plate_Cells Add_Compounds Add compounds to cell plates Plate_Cells->Add_Compounds Compound_Plates Prepare compound library and this compound (control) in dilution plates Compound_Plates->Add_Compounds Incubate Incubate at 37°C Add_Compounds->Incubate Add_Reagents Add assay-specific detection reagents Incubate->Add_Reagents Read_Plates Read plates on a plate reader Add_Reagents->Read_Plates Data_Analysis Analyze data to identify hits (e.g., calculate Z', % inhibition) Read_Plates->Data_Analysis Confirmation Confirm hits with dose-response curves Data_Analysis->Confirmation

Caption: High-Throughput Screening Workflow

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Inhibition Assay

This assay measures the decrease in intracellular cAMP levels following the activation of the Gi-coupled MT1 receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human MT1 receptor.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Forskolin solution (to stimulate adenylyl cyclase).

  • This compound (positive control).

  • Test compound library.

  • HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer).

  • 384-well white, low-volume microplates.

  • Plate reader capable of HTRF detection (e.g., PHERAstar, EnVision).

Methodology:

  • Cell Plating:

    • Harvest and resuspend MT1-expressing cells in assay buffer to a density of 1 x 10^6 cells/mL.

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and this compound in assay buffer.

    • Add 2.5 µL of the compound solutions to the cell plates. For antagonist screening, pre-incubate with the antagonist before adding an EC80 concentration of this compound.

  • Stimulation:

    • Prepare a solution of forskolin in assay buffer (final concentration to be optimized, typically 1-10 µM).

    • Add 2.5 µL of the forskolin solution to all wells except the negative control wells.

  • Incubation:

    • Incubate the plates at 37°C for 30 minutes.

  • Detection:

    • Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's instructions.

    • Add 5 µL of the d2-cAMP solution followed by 5 µL of the anti-cAMP-cryptate solution to each well.

    • Incubate the plates at room temperature for 60 minutes in the dark.

  • Data Acquisition:

    • Read the plates on an HTRF-compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • The percentage of inhibition is calculated relative to the forskolin-stimulated signal (0% inhibition) and the basal signal (100% inhibition).

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Protocol 2: β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay measures the recruitment of β-arrestin to the activated MT1 receptor.

Materials:

  • U2OS or CHO cells engineered to co-express the MT1 receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., from DiscoverX).

  • Assay buffer: Opti-MEM or equivalent.

  • This compound (positive control).

  • Test compound library.

  • PathHunter® detection reagents.

  • 384-well white, solid-bottom microplates.

  • Luminometer.

Methodology:

  • Cell Plating:

    • Plate the engineered cells in 384-well plates at a density of 2,500-5,000 cells per well in 20 µL of assay buffer.

    • Incubate the plates at 37°C, 5% CO2 for 24 hours.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and this compound in assay buffer.

    • Add 5 µL of the compound solutions to the cell plates.

  • Incubation:

    • Incubate the plates at 37°C for 60-90 minutes.

  • Detection:

    • Prepare the PathHunter® detection reagent according to the manufacturer's protocol.

    • Add 12.5 µL of the detection reagent to each well.

    • Incubate at room temperature for 60 minutes in the dark.

  • Data Acquisition:

    • Read the luminescence signal on a plate-reading luminometer.

  • Data Analysis:

    • The percentage of activity is calculated relative to the maximal response induced by a saturating concentration of this compound.

    • Plot the percentage of activity against the compound concentration to determine the EC50 value.

Conclusion

This compound serves as an indispensable tool for the high-throughput screening and pharmacological characterization of novel ligands targeting the MT1 melatonin receptor. The detailed protocols provided herein for cAMP inhibition and β-arrestin recruitment assays offer robust and reliable methods for identifying and characterizing the activity of test compounds. The accompanying data and pathway diagrams provide a comprehensive resource for researchers in the field of drug discovery and development.

Troubleshooting & Optimization

GR 196429 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with GR 196429, a melatonin receptor agonist. The following information is compiled from publicly available data on compounds with similar structures and general best practices for handling poorly soluble research chemicals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: While specific public data on this compound solubility is limited, based on the properties of other melatonin receptor agonists, organic solvents are recommended for initial stock solutions. Commonly used solvents for this class of compounds include Dimethyl Sulfoxide (DMSO), Ethanol, and Dimethyl Formamide (DMF). For aqueous-based experiments, it is advisable to first dissolve the compound in a minimal amount of an organic solvent and then dilute it with the aqueous buffer of choice.

Q2: I am observing precipitation of this compound in my aqueous experimental media. What could be the cause?

A2: Precipitation in aqueous media is a common issue for poorly soluble compounds like this compound. This can occur if the concentration of the organic co-solvent is too low to maintain solubility upon dilution, or if the pH of the aqueous buffer affects the charge and solubility of the compound. The solubility of melatonin, a related compound, is known to be very low in aqueous buffers.

Q3: Can I store this compound in solution?

A3: It is generally recommended to prepare fresh solutions for each experiment. If storage is necessary, store stock solutions in an organic solvent at -20°C or -80°C. Aqueous solutions are not recommended for storage for more than one day as they are more prone to precipitation and degradation.

Troubleshooting Guide

Issue: this compound is not dissolving in my chosen solvent.
Potential Cause Troubleshooting Step Expected Outcome
Insufficient solvent volumeGradually increase the volume of the solvent while vortexing or sonicating.The compound dissolves completely.
Inappropriate solventTry a different organic solvent such as DMSO, DMF, or Ethanol.The compound shows improved solubility in an alternative solvent.
Compound is in a stable crystalline formGentle warming (to 37°C) and sonication can help overcome the lattice energy of the crystal.The compound dissolves with the aid of heat and mechanical disruption.
Issue: Precipitation occurs when diluting the stock solution into an aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
Low aqueous solubility exceededDecrease the final concentration of this compound in the aqueous medium.A lower final concentration remains in solution.
Insufficient co-solventIncrease the percentage of the organic co-solvent (e.g., DMSO) in the final aqueous solution. Be mindful of the tolerance of your experimental system to the solvent.The compound remains soluble with a higher concentration of the co-solvent.
pH of the bufferTest the solubility in buffers with different pH values to find the optimal pH for solubility.The compound is more soluble at a specific pH.
Use of a solubilizing agentConsider adding a non-ionic surfactant like Tween® 80 or a cyclodextrin to the aqueous buffer to enhance solubility.The solubilizing agent helps to keep the compound in solution.

Quantitative Solubility Data (for the related compound Melatonin)

The following table summarizes the solubility of melatonin in various solvents. This data can serve as a useful reference for selecting appropriate solvents for this compound, although actual solubility may vary.

Solvent Approximate Solubility Reference
Ethanol~20 mg/mL[1]
DMSO~30 mg/mL[1]
Dimethyl Formamide (DMF)~30 mg/mL[1]
1:1 solution of DMSO:PBS (pH 7.2)~0.5 mg/mL[1]
Propylene Glycol (20% w/w)3.6–3.8 mg/g[2]
Glycofurol (20% w/w)10.5–11.1 mg/g[2]
Methanol0.03570 (mole fraction at 298.15 K)[3]
Ethanol0.02536 (mole fraction at 298.15 K)[3]
Ethyl Acetate0.006587 (mole fraction at 298.15 K)[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in a tightly sealed container.

Protocol 2: Preparation of a Diluted Aqueous Solution from an Organic Stock
  • Thaw the this compound stock solution at room temperature.

  • In a separate sterile tube, add the desired volume of the aqueous buffer.

  • While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to the buffer. This rapid mixing helps to prevent immediate precipitation.

  • Continue to vortex for another 30-60 seconds to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.

  • Use the freshly prepared aqueous solution immediately for your experiment.

Visual Troubleshooting Workflow

GR_196429_Solubility_Troubleshooting cluster_troubleshooting Troubleshooting Steps cluster_dilution Aqueous Dilution Issues start Start: Dissolve this compound issue Issue: Compound does not dissolve start->issue end_success Success: Compound Dissolved issue->end_success Yes check_solvent Is the solvent appropriate? (e.g., DMSO, DMF, Ethanol) issue->check_solvent No check_precipitation Does precipitation occur upon aqueous dilution? solution solution check check end_fail Consult Further/ Consider Formulation Strategies try_alt_solvent Try an alternative organic solvent check_solvent->try_alt_solvent No check_conditions Is sonication or gentle warming applied? check_solvent->check_conditions Yes try_alt_solvent->issue apply_conditions Apply sonication and/or gentle warming (37°C) check_conditions->apply_conditions No check_conditions->check_precipitation Yes apply_conditions->issue check_precipitation->end_success No adjust_concentration Decrease final concentration check_precipitation->adjust_concentration Yes adjust_concentration->check_precipitation increase_cosolvent Increase co-solvent % adjust_concentration->increase_cosolvent Still precipitates increase_cosolvent->check_precipitation use_solubilizer Add solubilizing agent (e.g., Tween® 80, cyclodextrin) increase_cosolvent->use_solubilizer Still precipitates use_solubilizer->end_fail

Caption: Troubleshooting workflow for this compound solubility issues.

Signaling Pathway Context

This compound is an agonist for melatonin receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathways activated by melatonin receptors (MT1 and MT2) involve the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Melatonin_Receptor_Signaling ligand This compound receptor Melatonin Receptor (MT1/MT2) ligand->receptor binds g_protein Gi/o Protein receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits camp cAMP adenylyl_cyclase->camp conversion atp ATP pka Protein Kinase A (PKA) camp->pka activates cellular_response Cellular Response (e.g., sleep regulation) pka->cellular_response phosphorylates targets

Caption: Simplified melatonin receptor signaling pathway.

References

Optimizing GR 196429 dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GR 196429

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum efficacy in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

This compound is a potent and selective agonist for the melatonin MT1 receptor.[1][[“]][3][4] It is a valuable tool for investigating the role of the MT1 receptor in various physiological processes, including the regulation of circadian rhythms and sleep.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic organic compound that acts as a selective agonist for the melatonin MT1 receptor.[1][[“]][3][4] Its IUPAC name is N-[2-(2,3,7,8-tetrahydrofuro[2,3-g]indol-1-yl)ethyl]acetamide, and its CAS number is 170729-12-1.[[“]] By binding to and activating the MT1 receptor, this compound mimics the effects of endogenous melatonin, primarily influencing cellular signaling pathways that regulate circadian rhythms and sleep.[1][4]

Q2: What are the key signaling pathways activated by this compound?

A2: As an MT1 receptor agonist, this compound primarily activates G-protein coupled receptor (GPCR) signaling cascades. The MT1 receptor is predominantly coupled to pertussis toxin-sensitive Gi proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of protein kinase A (PKA) activity.[5][6][7] The MT1 receptor can also couple to Gq proteins, which activates phospholipase C (PLC), leading to an increase in intracellular calcium.[1][5][6][7]

Q3: What are the recommended starting doses for in vivo experiments in mice?

A3: The optimal dosage of this compound will depend on the specific research question, the mouse strain, and the route of administration. Based on studies with melatonin and its agonists, a starting point for intraperitoneal (i.p.) injection in mice could be in the range of 4-16 mg/kg to observe effects on circadian rhythms or sleep.[8] For administration in drinking water, concentrations of 2 mg/L have been shown to have biological effects with chronic administration.[9] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.

Q4: What are some common issues encountered when working with melatonin receptor agonists like this compound?

A4: A significant challenge in melatonin-related research in mice is the strain-dependent variability in endogenous melatonin production. Many common laboratory mouse strains, such as C57BL/6, are melatonin-deficient, while strains like C3H and CBA produce melatonin.[10] This can impact the observed effects of exogenous agonists. Additionally, the timing of administration is critical due to the circadian nature of the melatonin system.[8] Researchers should also be aware of potential off-target effects at very high concentrations and the compound's stability in solution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect at expected doses Mouse Strain: The mouse strain used may be insensitive or have a different density of MT1 receptors. Many common lab strains are melatonin-deficient.[10]Confirm the melatonin production status of your mouse strain. Consider using a melatonin-proficient strain (e.g., C3H) or ensure the observed effect is independent of endogenous melatonin.
Timing of Administration: The effect of melatonin agonists can be highly dependent on the time of day they are administered.[8]Administer this compound at different Zeitgeber times (ZT) to determine the optimal window for the desired effect. For sleep-promoting effects, administration just before the dark phase is a common strategy.
Compound Degradation: Improper storage or handling of the compound can lead to loss of activity.Store this compound according to the manufacturer's instructions, typically in a cool, dark, and dry place. Prepare fresh solutions for each experiment and protect from light.
High variability in results Inconsistent Administration: Inaccurate or inconsistent dosing can lead to variable results.Ensure precise and consistent administration techniques. For oral administration in drinking water, monitor water intake to ensure consistent dosing.
Environmental Factors: Light contamination during the dark phase can affect the circadian system and the response to melatonin agonists.Maintain a strict light-dark cycle and handle animals under red light during the dark phase.
Unexpected or off-target effects High Dosage: Very high concentrations of the agonist may lead to non-specific binding and off-target effects.Perform a thorough dose-response study to identify the lowest effective dose. Include appropriate vehicle controls to rule out non-specific effects.
Receptor Subtype Specificity: While this compound is selective for MT1, at high concentrations, it may interact with other receptors.If off-target effects are suspected, consider using an MT1 receptor antagonist to confirm that the observed effect is mediated by the MT1 receptor.

Quantitative Data

Table 1: In Vivo Efficacy of Melatonin Receptor Agonists in Mice

CompoundDoseRoute of AdministrationMouse StrainObserved EffectReference
Melatonin4 mg/kgi.p.Not SpecifiedReduced immobility time in forced-swimming and tail suspension tests[8]
Melatonin16 mg/kgi.p.Not SpecifiedReduced immobility time in tail suspension test[8]
Melatonin2 mg/LDrinking WaterSHRDecreased spontaneous tumor incidence[9]
Melatonin20 mg/LDrinking WaterSHRNo significant effect on tumor incidence[9]

Note: Data for this compound is limited in publicly available literature. The data for melatonin is provided as a reference for initiating dosage studies.

Experimental Protocols

Protocol 1: Assessment of Sleep-Promoting Effects of this compound in Mice

  • Animal Model: C3H/HeN mice (melatonin-proficient) are recommended to study interactions with the endogenous system.

  • Housing: House mice individually in a light-controlled environment (12:12 light-dark cycle) with ad libitum access to food and water.

  • Acclimation: Allow mice to acclimate to the experimental conditions for at least one week.

  • Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., 10% DMSO in saline). Prepare fresh solutions on the day of the experiment.

  • Dose-Response Study:

    • Divide mice into several groups: Vehicle control, and at least three doses of this compound (e.g., 1, 5, 10 mg/kg).

    • Administer the compound via intraperitoneal (i.p.) injection at the beginning of the dark phase (Zeitgeber Time 12).

  • Data Acquisition:

    • Monitor sleep-wake activity using a non-invasive system such as piezoelectric cages or video tracking for at least 6 hours post-injection.

    • Analyze the data for latency to sleep onset, duration of non-REM and REM sleep, and sleep fragmentation.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different dose groups to the vehicle control.

Visualizations

GR196429_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GR196429 This compound MT1 MT1 Receptor GR196429->MT1 Binds to Gi Gi Protein MT1->Gi Activates Gq Gq Protein MT1->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Produces Ca Ca²⁺ PLC->Ca Increases PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Circadian Rhythm Regulation) PKA->Cellular_Response Modulates Ca->Cellular_Response Modulates

Caption: Signaling pathway of this compound via the MT1 receptor.

experimental_workflow start Start: Hypothesis Formulation animal_prep Animal Preparation (Acclimation, Housing) start->animal_prep group_assignment Group Assignment (Vehicle, this compound doses) animal_prep->group_assignment compound_admin Compound Administration (Specific ZT) group_assignment->compound_admin data_collection Data Collection (e.g., Sleep Monitoring) compound_admin->data_collection data_analysis Data Analysis (Statistical Tests) data_collection->data_analysis results Results Interpretation data_analysis->results conclusion Conclusion results->conclusion

Caption: General experimental workflow for in vivo studies.

References

Technical Support Center: Glucocorticoid Receptor (GR) In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Glucocorticoid Receptor (GR) in vitro. Given the complexity of GR signaling, encountering unexpected results is not uncommon. This guide offers a structured approach to identifying and resolving common experimental pitfalls.

Troubleshooting Guide

This section addresses specific issues that may arise during GR in vitro experiments, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: High variability in results between experimental repeats.

  • Question: We are observing significant variability in our GR functional assay results from one experiment to the next. What are the likely sources of this inconsistency?

  • Answer: High variability can stem from several factors.[1] A primary cause is often related to cell culture conditions. It is critical to standardize protocols, paying close attention to:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.

    • Cell Confluence: Ensure that cells are seeded at the same density and have reached a consistent level of confluence at the time of the experiment. Overly confluent or sparse cultures can respond differently to GR modulators.

    • Serum Batch Variation: Fetal bovine serum (FBS) contains endogenous glucocorticoids which can activate GR and create background noise.[1] Different batches of FBS can have varying levels of these hormones.

      • Solution: Always use charcoal-stripped serum to remove endogenous steroids, ensuring a clean baseline for your experiments.[1]

Issue 2: A potential GR inhibitor is showing agonist or pro-inflammatory effects.

  • Question: Our compound, which was expected to act as a GR antagonist, is unexpectedly causing an increase in the expression of pro-inflammatory markers. What could explain this paradoxical effect?

  • Answer: This is a complex but recognized phenomenon in GR pharmacology. Several mechanisms could be at play:

    • Biphasic Dose-Response: Some GR modulators can exhibit a U-shaped dose-response curve, where they act as antagonists at certain concentrations and agonists at others. A comprehensive dose-response analysis across a wide range of concentrations (e.g., picomolar to micromolar) is essential.[1]

    • Receptor Isoform Specificity: The glucocorticoid receptor has multiple isoforms, most notably GRα and GRβ. GRα is the classic receptor that binds glucocorticoids and mediates their anti-inflammatory effects. In contrast, GRβ does not bind glucocorticoids and can act as a dominant-negative inhibitor of GRα.[2] Your compound might be selectively modulating one isoform over the other, leading to an unexpected net effect.[1]

    • Off-Target Effects: The compound may be interacting with other signaling pathways unrelated to GR.[1] Crosstalk between GR and other pathways like NF-κB is well-documented.

    • Transrepression vs. Transactivation: The anti-inflammatory actions of glucocorticoids are primarily mediated by transrepression (interfering with pro-inflammatory transcription factors), whereas classical agonist effects are due to transactivation (binding to Glucocorticoid Response Elements - GREs). Your compound might be differentially affecting these two distinct mechanisms.[1]

Issue 3: Low signal or no response in a GR reporter gene assay.

  • Question: We are not observing a significant induction of our GRE-luciferase reporter in response to a known agonist like dexamethasone. What should we troubleshoot?

  • Answer: A lack of signal in a reporter assay can be due to several experimental factors:

    • Transfection Efficiency: Low transfection efficiency of the reporter plasmid and the GR expression vector (if used) is a common cause.

      • Solution: Optimize your transfection protocol. It is also highly recommended to co-transfect a control plasmid expressing a different reporter (e.g., Renilla luciferase) to normalize for transfection efficiency and cell number.[1]

    • Cell Line Choice: The parental cell line may have low endogenous levels of essential cofactors required for GR-mediated transcription or may express other steroid receptors that interfere with the assay.[3]

    • Agonist Concentration and Incubation Time: Ensure the agonist concentration is appropriate (dexamethasone typically shows an EC50 in the low nanomolar range) and that the incubation time is sufficient for transcription and translation of the reporter protein (typically 14-24 hours).[4][5]

    • Cell Health: The treatment may be causing cytotoxicity, leading to a loss of signal.

      • Solution: Always run a parallel cell viability assay (e.g., MTT or Trypan Blue exclusion) to confirm that the observed effects are not due to cell death.[1]

Frequently Asked Questions (FAQs)

Q1: Why is it critical to use charcoal-stripped serum in GR assays? A1: Standard fetal bovine serum (FBS) contains endogenous glucocorticoids and other steroid hormones that can bind to and activate the glucocorticoid receptor. This leads to high background signaling, masking the true effect of your test compound and reducing the dynamic range of the assay. Using charcoal-stripped serum, which has had these hormones removed, provides a low-background environment essential for accurately studying the effects of GR modulators.[1]

Q2: What is the difference between GR transactivation and transrepression? A2: GR can regulate gene expression through two main mechanisms:

  • Transactivation: In this "classic" mechanism, a GR agonist binds to the receptor, causing it to translocate to the nucleus, dimerize, and bind to specific DNA sequences called Glucocorticoid Response Elements (GREs), thereby activating gene transcription.[2]

  • Transrepression: This mechanism is largely responsible for the anti-inflammatory effects of glucocorticoids. The agonist-bound GR monomer interacts with and inhibits the activity of other transcription factors, such as NF-κB and AP-1, without directly binding to DNA. This represses the expression of pro-inflammatory genes.[1]

Q3: How can I confirm that my compound's effect is truly mediated by the glucocorticoid receptor? A3: To confirm GR-mediated effects, you can perform a co-treatment experiment with a known GR antagonist, such as mifepristone (RU-486). If the effect of your compound is blocked or reversed by the antagonist, it strongly suggests that the activity is mediated through the glucocorticoid receptor.[1]

Q4: My compound induces GR nuclear translocation, but does not activate a GRE-reporter. What does this mean? A4: Nuclear translocation is a prerequisite for GR activity, but it does not automatically equate to transcriptional activation.[4] This result could indicate that your compound is a GR antagonist. Antagonists can bind to GR and induce nuclear translocation, but they prevent the receptor from adopting the conformation required to activate transcription.[6] It could also be a selective modulator that favors the transrepression pathway over the transactivation pathway.

Data Presentation

Table 1: Representative Binding Affinities and Potencies of Common GR Modulators

This table provides typical values for well-characterized GR ligands. Note that these values can vary depending on the specific assay conditions and cell type used.

CompoundAssay TypeParameterTypical Value (nM)Notes
DexamethasoneRadioligand Binding AssayKi1-5Potent synthetic GR agonist.[7]
DexamethasoneGRE Reporter Gene AssayEC50~1Functional potency for transactivation.[4]
Mifepristone (RU-486)GRE Reporter Gene AssayIC50~9.6Potent GR antagonist.[8]
CortisolRadioligand Binding AssayKi5-15Primary endogenous glucocorticoid.

Experimental Protocols

Protocol 1: GR Transactivation Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate GR-mediated gene transcription.[1]

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293 or HeLa) in a 96-well plate. The cells should not have high endogenous GR expression.

  • Transfection: Co-transfect the cells with an expression vector for human GRα, a reporter vector containing multiple GREs upstream of a luciferase gene (e.g., firefly luciferase), and a control vector for normalization (e.g., Renilla luciferase).

  • Compound Treatment: After 24 hours, replace the medium with medium containing charcoal-stripped serum and the test compound at various concentrations. Include a vehicle control and a positive control (e.g., dexamethasone).

  • Incubation: Incubate the cells for an additional 18-24 hours to allow for reporter gene expression.

  • Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the compound concentration to determine the EC50.

Protocol 2: Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from GR.[7][8]

  • Receptor Preparation: Prepare a source of GR, such as purified human GRα or a cytosolic fraction from cells or tissues expressing the receptor.

  • Assay Setup: In a multi-well plate, combine the GR preparation, a fixed concentration of a radiolabeled GR ligand (e.g., [3H]dexamethasone) at its Kd, and a dilution series of the test compound.

  • Controls: Include wells for "total binding" (radioligand + GR, no competitor) and "non-specific binding" (radioligand + GR + a high concentration of unlabeled dexamethasone).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 2-24 hours at 4°C).

  • Separation: Separate the bound from the unbound radioligand. This is commonly done by rapid filtration over glass fiber filters or by charcoal-dextran treatment followed by centrifugation.

  • Quantification: Quantify the bound radioactivity for each well using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the competitor concentration to determine the IC50, which can then be converted to a binding affinity constant (Ki).

Protocol 3: GR Nuclear Translocation Assay

This imaging-based assay monitors the movement of GR from the cytoplasm to the nucleus upon ligand binding.[4]

  • Cell Line: Use a cell line stably expressing GR fused to a fluorescent protein (e.g., EGFP-GR). U2OS cells are a common choice.

  • Cell Seeding: Seed the EGFP-GR expressing cells onto a 96-well imaging plate 18-24 hours prior to the assay.

  • Compound Treatment: Treat the cells with the test compound at various concentrations for a specified time (e.g., 1-2 hours). Include a vehicle control and a positive control (e.g., dexamethasone).

  • Cell Fixation and Staining: Fix the cells with a solution like 4% formaldehyde. Stain the nuclei with a DNA dye such as Hoechst.

  • Imaging: Acquire images of the cells using a high-content imaging system or a fluorescence microscope, capturing both the GFP (GR) and Hoechst (nucleus) channels.

  • Data Analysis: Use image analysis software to quantify the fluorescence intensity of EGFP-GR in both the nucleus and the cytoplasm. The primary output is the ratio or difference between nuclear and cytoplasmic fluorescence. An increase in the nuclear-to-cytoplasmic ratio indicates translocation.

Mandatory Visualizations

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Glucocorticoid (Ligand) GR_complex GR-HSP90 Complex Ligand->GR_complex Binding GR_active Active GR GR_complex->GR_active Conformational Change HSP90 Dissociation GR_dimer GR Dimer GR_active->GR_dimer Nuclear Translocation & Dimerization NFkB NF-κB GR_active->NFkB Interaction (Transrepression) GRE GRE GR_dimer->GRE Binding (Transactivation) Transcription Gene Transcription (e.g., anti-inflammatory proteins) GRE->Transcription Repression Repression of Pro-inflammatory Genes NFkB->Repression

Caption: Canonical Glucocorticoid Receptor (GR) signaling pathways.

Reporter_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed transfect Co-transfect with GR, GRE-Luc, and Renilla plasmids seed->transfect incubate1 Incubate 24h transfect->incubate1 treat Treat with compound (in charcoal-stripped serum) incubate1->treat incubate2 Incubate 18-24h treat->incubate2 lyse Lyse cells incubate2->lyse read Read Firefly & Renilla Luminescence lyse->read analyze Normalize Firefly/Renilla Calculate EC50 read->analyze end End analyze->end

Caption: Experimental workflow for a GR reporter gene assay.

Troubleshooting_Workflow start Unexpected Pro-inflammatory Effect Observed q_dose Was a full dose-response curve performed? start->q_dose a_dose_no Perform wide-range dose-response test q_dose->a_dose_no No a_dose_yes Response is not dose-dependent q_dose->a_dose_yes Yes q_serum Was charcoal-stripped serum used? a_dose_yes->q_serum q_antagonist Does a GR antagonist (e.g., Mifepristone) block the effect? a_antagonist_yes Effect is GR-mediated. Consider isoform specificity or transrepression. q_antagonist->a_antagonist_yes Yes a_antagonist_no Effect is likely GR-independent. q_antagonist->a_antagonist_no No q_offtarget Consider off-target screening a_antagonist_no->q_offtarget a_serum_no Re-run experiment with charcoal-stripped serum q_serum->a_serum_no No a_serum_yes Endogenous hormone interference is unlikely q_serum->a_serum_yes Yes a_serum_yes->q_antagonist

Caption: Troubleshooting logic for paradoxical pro-inflammatory effects.

References

Technical Support Center: Troubleshooting CRISPR/Cas9 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering off-target effects while using CRISPR/Cas9 gene-editing technology. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in the context of CRISPR/Cas9?

A1: Off-target effects refer to the unintended cleavage or binding of the Cas9 nuclease at genomic loci that are not the intended target sequence.[1][2] These unintended modifications can arise because the guide RNA (gRNA) may tolerate some mismatches and guide the Cas9 enzyme to cut at sites with high sequence similarity to the on-target site.[2] Such events can lead to undesired mutations, potentially disrupting gene function, activating oncogenes, or causing other unforeseen genomic instabilities.

Q2: How can I predict potential off-target sites for my gRNA?

A2: Several computational tools and algorithms are available to predict potential off-target sites in silico.[3][4][5] These tools work by scanning a reference genome for sequences similar to your gRNA sequence, often providing a score based on the number and location of mismatches. Using multiple prediction tools can provide a more comprehensive list of potential off-target loci to investigate experimentally.

Q3: What are the primary factors that influence the frequency of off-target effects?

A3: Several factors can influence the occurrence of off-target effects:

  • gRNA Design: The sequence of the gRNA is a critical determinant of specificity. The number and position of mismatches between the gRNA and off-target sites play a significant role.[4][6]

  • Cas9 Variant: Different Cas9 variants exhibit varying levels of specificity. High-fidelity Cas9 variants have been engineered to have reduced off-target activity compared to the wild-type SpCas9.[7][8]

  • Delivery Method: The method used to deliver the CRISPR/Cas9 components into cells can impact the duration of their activity. Prolonged expression of Cas9 and gRNA, often seen with plasmid-based delivery, can increase the chances of off-target cleavage.[7]

  • Cell Type: The specific cell type being used can influence off-target effects due to differences in chromatin accessibility and DNA repair pathway efficiencies.[2]

Troubleshooting Guide

Issue: High frequency of off-target mutations detected in my experiment.

This is a common challenge in CRISPR-based genome editing. The following steps can help you troubleshoot and mitigate these effects.

Step 1: Re-evaluate and Optimize Your gRNA Design
  • Use Off-Target Prediction Tools: If you haven't already, use multiple in silico tools to predict potential off-target sites for your gRNA. This will help you identify problematic gRNAs early in the design phase.

  • Consider gRNA Length: Truncating the gRNA by 1-2 nucleotides at the 5' end can sometimes increase specificity without significantly compromising on-target efficiency.[9]

  • Chemical Modifications: Chemically modified synthetic gRNAs can enhance specificity by altering the binding kinetics and reducing tolerance for mismatches.

Step 2: Select a High-Fidelity Cas9 Variant

Engineered Cas9 variants have been developed to exhibit higher specificity than the standard Streptococcus pyogenes Cas9 (SpCas9). Consider using one of these variants to reduce off-target cleavage.

Cas9 VariantKey FeaturesImpact on Off-Target Effects
SpCas9-HF1 Contains four amino acid substitutions that reduce binding to off-target sites.Significantly reduces off-target cleavage while maintaining high on-target activity.[8]
eSpCas9(1.1) Engineered with mutations that decrease the energy of non-specific DNA binding.Shows a substantial reduction in off-target effects across various gRNAs.
HypaCas9 A hyper-accurate Cas9 variant with multiple mutations.Demonstrates high fidelity with minimal off-target activity.
Cas9 Nickase A mutant Cas9 that cleaves only one strand of the DNA.Used in a paired-nickase strategy with two gRNAs targeting opposite strands in close proximity. This significantly reduces off-target effects as two independent off-target events would need to occur at the same locus.[8][9]
Step 3: Optimize the Delivery Method

The duration of Cas9 and gRNA presence in the cell can influence off-target activity.

  • Use Ribonucleoprotein (RNP) Complexes: Delivering pre-assembled Cas9 protein and gRNA as an RNP complex leads to transient activity, as the complex is degraded relatively quickly by the cell.[7] This is in contrast to plasmid DNA delivery, which can lead to prolonged expression of the CRISPR components.

  • Titrate the Amount of CRISPR Components: Use the lowest effective concentration of your CRISPR reagents to minimize the chances of off-target cleavage.

Step 4: Empirically Detect and Quantify Off-Target Effects

Several experimental methods can be used to identify and quantify off-target mutations genome-wide. The choice of method will depend on the required sensitivity, cost, and experimental context.

MethodPrincipleAdvantagesDisadvantages
GUIDE-seq Integration of a short double-stranded oligodeoxynucleotide (dsODN) at sites of double-strand breaks (DSBs).[5][10]Unbiased, sensitive, and can be performed in living cells.[9]Can have a higher background and may not capture all off-target events.
CIRCLE-seq In vitro cleavage of circularized genomic DNA followed by sequencing of linearized fragments.[5][10]Highly sensitive and unbiased.[8] Does not require a reference genome.[8]Performed in vitro, so it may not fully recapitulate the cellular environment (e.g., chromatin accessibility).[11]
Digenome-seq In vitro digestion of genomic DNA with Cas9 followed by whole-genome sequencing to identify cleavage sites.[5]Unbiased and sensitive for detecting cleavage events.[5]In vitro method that may not reflect in vivo off-target profiles.
DISCOVER-seq Utilizes chromatin immunoprecipitation of DNA repair factors (e.g., MRE11) to identify DSB sites.Applicable to both in vitro and in vivo samples and has a low false-positive rate.May be less sensitive for detecting very low-frequency off-target events.
Targeted Deep Sequencing PCR amplification and deep sequencing of predicted off-target sites.[4]Highly quantitative and sensitive for specific loci.Biased towards predicted sites and will not identify novel off-target locations.

Experimental Protocols

Protocol 1: GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing)

This protocol provides a high-level overview of the GUIDE-seq workflow.

  • Co-transfection: Transfect cells with the Cas9 and gRNA expression vectors (or RNP complex) along with a short, blunt-ended double-stranded oligodeoxynucleotide (dsODN).

  • Genomic DNA Extraction: After a suitable incubation period (e.g., 72 hours), harvest the cells and extract genomic DNA.

  • Library Preparation:

    • Fragment the genomic DNA.

    • Ligate adapters containing unique molecular identifiers (UMIs) to the fragmented DNA.

    • Perform two rounds of PCR to amplify the regions containing the integrated dsODN. The first PCR uses primers specific to the adapter and the dsODN. The second, nested PCR adds sequencing adapters and sample indices.

  • Next-Generation Sequencing (NGS): Sequence the prepared library on a compatible NGS platform.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Identify unique integration sites of the dsODN tag.

    • Filter out background noise and PCR duplicates using the UMIs.

    • Annotate the identified on- and off-target sites.

Protocol 2: CIRCLE-seq (Circularization for In Vitro Reporting of Cleavage Effects by Sequencing)

This protocol outlines the key steps for performing CIRCLE-seq.

  • Genomic DNA Isolation and Fragmentation: Isolate high-quality genomic DNA and shear it to a desired size (e.g., 300-500 bp).

  • DNA Circularization: Repair the ends of the fragmented DNA and ligate them to form circular DNA molecules.

  • Linear DNA Digestion: Treat the DNA library with an exonuclease to remove any remaining linear DNA fragments.

  • In Vitro Cleavage: Incubate the circularized DNA with the pre-assembled Cas9-gRNA RNP complex. Only circles containing a target site will be linearized.

  • Library Preparation:

    • Ligate sequencing adapters to the ends of the linearized DNA fragments.

    • Amplify the adapter-ligated fragments by PCR.

  • Next-Generation Sequencing (NGS): Sequence the final library.

  • Data Analysis:

    • Map the sequencing reads to the reference genome.

    • Identify the genomic locations of the cleavage sites.

Visualizations

CRISPR_Mechanism cluster_gRNA gRNA Design cluster_cas9 Nuclease cluster_genome Genomic DNA gRNA Guide RNA (gRNA) RNP Cas9-gRNA RNP Complex gRNA->RNP Cas9 Cas9 Protein Cas9->RNP OnTarget On-Target Site (Perfect Match) RNP->OnTarget Binds OffTarget Off-Target Site (Mismatch) RNP->OffTarget Binds (lower affinity) OnCleavage On-Target Cleavage (DSB) OnTarget->OnCleavage Cleaves OffCleavage Off-Target Cleavage (DSB) OffTarget->OffCleavage Cleaves NHEJ_on NHEJ (Indels) OnCleavage->NHEJ_on HDR_on HDR (Precise Edit) OnCleavage->HDR_on NHEJ_off NHEJ (Unintended Indels) OffCleavage->NHEJ_off

Caption: CRISPR/Cas9 on- and off-target cleavage mechanism.

Troubleshooting_Workflow Start High Off-Target Effects Observed Step1 Step 1: Optimize gRNA Design - In silico prediction - Truncated or modified gRNA Start->Step1 Step2 Step 2: Use High-Fidelity Cas9 - e.g., SpCas9-HF1, eSpCas9 Step1->Step2 Step3 Step 3: Optimize Delivery - RNP delivery - Titrate concentration Step2->Step3 Step4 Step 4: Detect & Quantify Off-Targets - GUIDE-seq, CIRCLE-seq, etc. Step3->Step4 End Reduced Off-Target Effects Step4->End

Caption: Troubleshooting workflow for reducing off-target effects.

GUIDE_seq_Workflow cluster_cell In-Cell cluster_library Library Preparation Transfection Co-transfect Cells (Cas9, gRNA, dsODN) gDNA_Extraction Extract Genomic DNA Transfection->gDNA_Extraction Fragmentation Fragment DNA gDNA_Extraction->Fragmentation Adapter_Ligation Ligate Adapters (with UMI) Fragmentation->Adapter_Ligation PCR1 PCR Amplification 1 (dsODN-specific) Adapter_Ligation->PCR1 PCR2 PCR Amplification 2 (Add sequencing adapters) PCR1->PCR2 NGS Next-Generation Sequencing PCR2->NGS Analysis Data Analysis (Alignment, Peak Calling) NGS->Analysis

Caption: Experimental workflow for GUIDE-seq.

References

How to improve the stability of GR 196429 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of GR 196429 in solution. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Troubleshooting Guide

Q1: My this compound solution appears cloudy or has visible precipitate. What should I do?

A1: Cloudiness or precipitation indicates that the compound has limited solubility or has precipitated out of solution. To address this, consider the following:

  • Solvent Choice: this compound, as a synthetic organic molecule, is likely to have higher solubility in organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of such compounds.[1][2] For aqueous-based assays, it is crucial to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before further dilution into your aqueous buffer.

  • Concentration: You may be exceeding the solubility limit of this compound in the chosen solvent. Try preparing a more dilute solution.

  • Temperature: Gently warming the solution may help dissolve the compound. However, be cautious as excessive heat can lead to degradation.

  • Sonication: Using a sonicator can help to break up aggregates and facilitate dissolution.

Q2: I am observing a loss of activity of my this compound solution over time. What could be the cause?

A2: A decline in the biological activity of your this compound solution suggests chemical degradation. Several factors can contribute to this:

  • pH of the Solution: Indole derivatives, the chemical class to which melatonin and its analogs like this compound belong, can be susceptible to pH-dependent degradation. Melatonin, for instance, exhibits greater stability in acidic conditions and degrades more rapidly at neutral to basic pH.[3][4] It is advisable to prepare and store your this compound solutions in a buffer with a slightly acidic to neutral pH, if compatible with your experimental system.

  • Exposure to Light: Many indole-containing compounds are light-sensitive.[4][5] Photodegradation can lead to the formation of inactive byproducts. Always store this compound solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

  • Oxidation: The indole ring is susceptible to oxidation.[4] To minimize this, use degassed solvents for solution preparation and consider storing the solution under an inert gas like nitrogen or argon.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[6][7] Store stock solutions at -20°C or -80°C for long-term stability. For working solutions, prepare them fresh for each experiment if possible.

  • Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can degrade the compound. Aliquot your stock solution into smaller, single-use volumes.

Q3: How can I assess the stability of my this compound solution?

A3: To confirm the stability of your solution, you can employ analytical techniques such as High-Performance Liquid Chromatography (HPLC). By comparing the peak area and retention time of your stored solution to a freshly prepared standard, you can quantify any degradation that has occurred.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

Q2: How should I store my this compound stock solution?

A2: For long-term storage, it is recommended to store stock solutions of this compound at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.

Q3: What are the general handling precautions for this compound?

A3: As with any chemical compound, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area.

Q4: Is this compound sensitive to light?

A4: Melatonin and its analogs are known to be sensitive to light.[4][5] Therefore, it is highly recommended to protect solutions of this compound from light by using amber-colored vials or by wrapping clear vials with aluminum foil.

Data Presentation

Currently, there is a lack of publicly available quantitative data on the solubility and stability of this compound. The following tables provide a general framework for how such data would be presented. Researchers are encouraged to perform their own solubility and stability studies to generate specific data for their experimental conditions.

Table 1: General Solubility of Indole-based Compounds in Common Solvents

SolventGeneral SolubilityNotes
DMSOGenerally highA good first choice for stock solutions.[1][2]
EthanolModerate to highCan be used for stock solutions and is often compatible with biological assays.
WaterLowDirect dissolution in aqueous buffers is often challenging.
PBS (pH 7.4)Very lowExpect poor solubility; use of a co-solvent is recommended.

Table 2: Factors Affecting the Stability of Melatonin Analogs in Solution

FactorEffect on StabilityRecommendation
pH More stable in acidic conditions; degradation increases with higher pH.[3][4]Maintain a slightly acidic to neutral pH if possible.
Light Prone to photodegradation.[4][5]Protect from light using amber vials or foil.
Temperature Degradation rate increases with temperature.[6][7]Store stock solutions at -20°C or -80°C.
Oxygen Susceptible to oxidation.[4]Use degassed solvents and consider storage under inert gas.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous DMSO (or 200 proof ethanol)

    • Sterile, amber-colored microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO (or ethanol) to achieve the desired stock solution concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.

    • Aliquot the stock solution into single-use amber vials to avoid repeated freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution

  • Materials:

    • This compound stock solution (in DMSO or ethanol)

    • Sterile aqueous buffer (e.g., PBS, HEPES) compatible with your experiment.

  • Procedure:

    • Thaw a single-use aliquot of the this compound stock solution.

    • Serially dilute the stock solution into the aqueous buffer to achieve the final desired working concentration.

    • Ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is low (typically <0.1%) to avoid solvent effects in your assay.

    • Prepare the working solution fresh for each experiment to minimize degradation in the aqueous environment.

Visualizations

GR_196429_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GR196429 This compound MT1 MT1 Receptor GR196429->MT1 Agonist Binding Gi Gi MT1->Gi Gq Gq MT1->Gq AC Adenylyl Cyclase Gi->AC Inhibition PLC Phospholipase C Gq->PLC Activation cAMP ↓ cAMP AC->cAMP IP3 ↑ IP3 PLC->IP3 DAG ↑ DAG PLC->DAG PKA ↓ PKA cAMP->PKA CellularResponse Cellular Response (e.g., Neuronal Firing Inhibition) PKA->CellularResponse Ca2 ↑ Ca²⁺ IP3->Ca2 PKC ↑ PKC DAG->PKC Ca2->CellularResponse PKC->CellularResponse

Caption: Signaling pathway of this compound via the MT1 melatonin receptor.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Working Prepare Fresh Working Solution (Dilute in aqueous buffer) Stock->Working Serial Dilution Incubate Incubate with Cells/Tissue Working->Incubate Assay Perform Functional Assay (e.g., cAMP measurement) Incubate->Assay Analyze Analyze Data Assay->Analyze Conclusion Draw Conclusions Analyze->Conclusion

Caption: General experimental workflow for using this compound.

Troubleshooting_Flowchart Start Problem with this compound Experiment Q_Activity Low or No Activity? Start->Q_Activity Q_Precipitate Precipitate or Cloudiness? Start->Q_Precipitate Degradation Potential Degradation Q_Activity->Degradation Solubility Potential Solubility Issue Q_Precipitate->Solubility Check_Storage Check Storage Conditions: - Light protection? - Correct temperature? - Aliquoted? Degradation->Check_Storage Check_pH Check Solution pH Degradation->Check_pH Prepare_Fresh Prepare Fresh Solution Degradation->Prepare_Fresh Check_Solvent Check Solvent Choice (Use DMSO/Ethanol for stock) Solubility->Check_Solvent Check_Concentration Check Concentration (Is it too high?) Solubility->Check_Concentration Use_Aids Use Sonication/Gentle Warming Solubility->Use_Aids

Caption: Troubleshooting flowchart for common this compound stability issues.

References

Technical Support Center: Addressing Variability in Animal Response to GR 196429 and other Melatonin Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in animal response during experiments with the melatonin receptor agonist, GR 196429. Given the limited publicly available data on this compound, this guide also incorporates general principles and data from other well-characterized melatonin receptor agonists to provide a comprehensive resource.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a melatonin receptor agonist with a degree of selectivity for the MT1 subtype over the MT2 subtype. Its primary mechanism of action involves mimicking the effects of endogenous melatonin by binding to and activating MT1 and MT2 receptors, which are G-protein coupled receptors. This activation is believed to contribute to its sleep-promoting effects and its ability to alter circadian rhythms.

Q2: We are observing a high degree of variability in the sleep-promoting effects of this compound between individual animals. What are the potential causes?

High variability is a common challenge in in vivo studies and can stem from several factors:

  • Genetic Background: Different strains of mice or rats can exhibit varied responses to pharmacological agents due to differences in metabolism, receptor density, and downstream signaling pathways.

  • Age and Sex: The age and sex of the animals can influence drug metabolism and sensitivity. For instance, hormonal fluctuations in female rodents can impact drug response.

  • Circadian Timing of Dosing: As this compound is a melatonin agonist, its effects are highly dependent on the time of administration relative to the animal's light-dark cycle. Dosing during the animal's active phase (dark cycle for rodents) may produce different results than dosing during their resting phase (light cycle).

  • Environmental Factors: Stress, housing conditions, diet, and light intensity can all impact the animal's baseline physiology and its response to a pharmacological agent. Stressed animals, for example, may have altered sleep-wake cycles.[1]

  • Drug Formulation and Administration: Inconsistent drug formulation, solubility issues, or variability in the administration technique (e.g., intraperitoneal vs. oral gavage) can lead to differences in drug exposure between animals.[2]

Q3: How can we minimize the variability in our animal studies with this compound?

Minimizing variability requires careful experimental design and execution:

  • Standardize Animal Characteristics: Use animals of the same strain, age, and sex. If both sexes are used, analyze the data separately.

  • Acclimatization: Allow animals to acclimate to the housing and experimental conditions for at least one week prior to the study to reduce stress-induced variability.[2]

  • Controlled Environment: Maintain a strict light-dark cycle, and control for temperature, humidity, and noise levels.

  • Consistent Dosing Regimen: Prepare fresh drug formulations and ensure accurate and consistent administration. Normalize the dose to the body weight of each animal.[2]

  • Increase Sample Size: A larger number of animals per group can help to improve the statistical power and account for inherent biological variability.[2]

  • Randomization: Randomize animals to treatment groups to avoid selection bias.

Troubleshooting Guides

Issue 1: Lack of Efficacy (No significant change in sleep latency or duration)

Potential Cause Troubleshooting Step
Insufficient Dose Perform a dose-response study to determine the optimal effective dose.
Poor Bioavailability Consider alternative routes of administration (e.g., intraperitoneal, subcutaneous). Assess the pharmacokinetic profile of this compound in your animal model.
Timing of Administration Administer the compound at different points in the light-dark cycle. For sleep-promoting effects, dosing at the beginning of the dark (active) phase is often tested.
Metabolic Instability Investigate the metabolic profile of the compound in the chosen species.
Target Engagement If possible, perform pharmacodynamic studies to confirm that this compound is reaching and binding to its target receptors in the brain.

Issue 2: Unexpected or Adverse Effects

Potential Cause Troubleshooting Step
Off-Target Effects Conduct in vitro profiling against a panel of other receptors to assess selectivity.
Dose-Dependent Toxicity Reduce the dose to see if the adverse effects are mitigated.
Vehicle Effects Always include a vehicle-only control group to ensure the observed effects are not due to the formulation excipients.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of Ramelteon in Rats

ParameterValue (Oral Administration)
Tmax (Time to Peak Concentration) ~0.5 - 1.5 hours
Cmax (Peak Plasma Concentration) Dose-dependent
Half-life (t1/2) ~1 - 2 hours
Bioavailability Low (due to high first-pass metabolism)

Note: This data is illustrative and may not be directly representative of this compound. It is crucial to determine the pharmacokinetic profile of this compound in the specific animal model being used.

Experimental Protocols

Protocol: Assessment of Sleep-Wake Activity in Rodents using Electroencephalography (EEG) and Electromyography (EMG)

This protocol outlines a standard method for evaluating the effects of a melatonin agonist on sleep architecture.

1. Animal Surgery and Acclimatization:

  • Adult male Sprague-Dawley rats (250-300g) are anesthetized.
  • A telemetry transmitter for EEG and EMG recording is surgically implanted intraperitoneally.
  • EEG electrodes are placed over the cortex, and EMG electrodes are inserted into the neck musculature.
  • Animals are allowed to recover for at least one week and are acclimatized to the recording chambers.

2. Housing and Recording Conditions:

  • Animals are housed individually in recording chambers under a strict 12:12 hour light-dark cycle.
  • Food and water are available ad libitum.
  • EEG and EMG signals are continuously recorded and transmitted to a data acquisition system.

3. Drug Administration:

  • This compound is dissolved in an appropriate vehicle (e.g., 10% Tween 80 in saline).
  • On the day of the experiment, animals are administered either vehicle or this compound (e.g., via intraperitoneal injection) at a specific time point, often near the middle of the dark phase to assess sleep induction.[3][4]
  • A crossover design is often employed, where each animal receives all treatments on different days.

4. Data Analysis:

  • The recorded EEG and EMG data are scored in epochs (e.g., 10 seconds) as Wakefulness, Non-Rapid Eye Movement (NREM) sleep, or Rapid Eye Movement (REM) sleep using sleep analysis software.
  • Key parameters to be analyzed include:
  • Latency to NREM and REM sleep from the time of injection.
  • Total duration of Wake, NREM, and REM sleep in the hours following injection.
  • Number and duration of sleep/wake bouts.
  • EEG power spectra analysis to assess sleep intensity (e.g., delta power during NREM sleep).

5. Statistical Analysis:

  • Data are typically analyzed using ANOVA followed by post-hoc tests to compare the effects of different doses of this compound to the vehicle control.

Mandatory Visualizations

Melatonin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GR_196429 This compound (Melatonin Agonist) MT1_Receptor MT1 Receptor GR_196429->MT1_Receptor Binds & Activates MT2_Receptor MT2 Receptor GR_196429->MT2_Receptor Binds & Activates Gi Gi MT1_Receptor->Gi Activates Gq Gq MT1_Receptor->Gq Activates MT2_Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Physiological_Response Physiological Response (e.g., Sleep Promotion, Circadian Rhythm Regulation) cAMP->Physiological_Response IP3_DAG->Physiological_Response

Melatonin Receptor Signaling Pathway for this compound.

Experimental_Workflow cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: Study Execution cluster_analysis Phase 3: Data Analysis & Interpretation Define_Objectives Define Objectives & Endpoints (e.g., Sleep Latency, Duration) Select_Model Select Animal Model (Strain, Age, Sex) Define_Objectives->Select_Model Dose_Selection Dose Range Selection (Based on in vitro data or literature) Select_Model->Dose_Selection Protocol_Design Design Protocol (Controls, Randomization, Blinding) Dose_Selection->Protocol_Design Acclimatization Animal Acclimatization (Min. 1 week) Protocol_Design->Acclimatization Drug_Prep Prepare this compound Formulation Acclimatization->Drug_Prep Dosing Administer Drug & Vehicle (Consistent timing & technique) Drug_Prep->Dosing Data_Collection Collect Data (e.g., EEG/EMG, Behavioral Observation) Dosing->Data_Collection Data_Processing Process Raw Data (e.g., Sleep Scoring) Data_Collection->Data_Processing Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Processing->Statistical_Analysis Interpretation Interpret Results (Consider variability & limitations) Statistical_Analysis->Interpretation Reporting Report Findings Interpretation->Reporting

General Experimental Workflow for In Vivo Studies.

Troubleshooting_Workflow Start Unexpected Results Observed (e.g., High Variability, No Efficacy) Check_Dose Was the dose appropriate? Start->Check_Dose Check_Route Was the route of administration optimal? Check_Dose->Check_Route Yes Action_Dose Perform Dose-Response Study Check_Dose->Action_Dose No Check_Timing Was the timing of administration correct? Check_Route->Check_Timing Yes Action_Route Test Alternative Routes / Check PK Check_Route->Action_Route No Check_Animals Were animal factors controlled? Check_Timing->Check_Animals Yes Action_Timing Vary Dosing Time Relative to Circadian Cycle Check_Timing->Action_Timing No Check_Procedure Was the experimental procedure consistent? Check_Animals->Check_Procedure Yes Action_Animals Review Strain, Age, Sex, Health Status Check_Animals->Action_Animals No Action_Procedure Review Dosing Technique, Vehicle, Environment Check_Procedure->Action_Procedure No Re-evaluate Re-evaluate Hypothesis / Experimental Design Check_Procedure->Re-evaluate Yes

Troubleshooting Decision Tree for In Vivo Experiments.

References

Technical Support Center: Refining GR 196429 Delivery Methods for CNS Penetration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GR 196429. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with delivering this compound to the central nervous system (CNS). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is CNS delivery a challenge?

A1: this compound is an investigational small molecule with significant therapeutic potential for CNS disorders. However, its physicochemical properties inherently limit its ability to cross the blood-brain barrier (BBB), a highly selective membrane that protects the brain from harmful substances.[1][2][3] These limiting properties may include high polarity, low lipophilicity, and susceptibility to efflux pumps at the BBB.[4]

Q2: What are the primary strategies to enhance this compound penetration into the CNS?

A2: The main approaches to improve CNS delivery of molecules like this compound fall into three categories:

  • Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic version (a prodrug) that can cross the BBB more readily. Once in the brain, the prodrug is converted back to the active this compound.[5][6][7][8]

  • Nanoparticle-Based Delivery: Encapsulating this compound into nanoparticles (e.g., polymeric nanoparticles, liposomes) to facilitate its transport across the BBB.[1][9][10][11][12]

  • Receptor-Mediated Transcytosis (RMT): Conjugating this compound or its carrier to a ligand that binds to specific receptors on the BBB, which then transport the complex into the brain.[13][14][15][16][17]

Q3: How do I choose the best delivery strategy for this compound?

A3: The optimal strategy depends on the specific properties of this compound, the desired therapeutic effect, and the target cell population within the CNS. A thorough understanding of this compound's limitations (e.g., efflux pump substrate, poor solubility) is crucial. It is often necessary to experimentally screen different approaches to identify the most effective one.

Q4: What are the critical parameters to consider when designing nanoparticle formulations for this compound?

A4: Key parameters for nanoparticle design include:

  • Size: Generally, nanoparticles between 10-100 nm are considered optimal for BBB penetration.[18]

  • Surface Charge: A neutral or slightly negative surface charge can help reduce clearance by the reticuloendothelial system and minimize non-specific interactions.[18]

  • Material: The choice of material (e.g., PLGA, lipids) will influence the drug release profile, biocompatibility, and stability of the formulation.[10]

  • Surface Modification: Coating nanoparticles with polyethylene glycol (PEG) can prolong circulation time, while adding targeting ligands can enhance specific uptake at the BBB.[9][10][19]

Troubleshooting Guides

Issue 1: Low Brain-to-Plasma Concentration Ratio of this compound
  • Possible Cause: Poor passive diffusion across the BBB due to unfavorable physicochemical properties (e.g., high polarity, low lipophilicity).

  • Troubleshooting Steps:

    • Assess Physicochemical Properties: Determine the LogP value and polar surface area of this compound.

    • Prodrug Strategy: If this compound has modifiable functional groups, consider synthesizing a more lipophilic prodrug.[5][8]

    • Nanoparticle Encapsulation: Formulate this compound into liposomes or polymeric nanoparticles to mask its unfavorable properties and facilitate transport.[9][10]

  • Possible Cause: this compound is a substrate for efflux transporters (e.g., P-glycoprotein) at the BBB.

  • Troubleshooting Steps:

    • In Vitro Efflux Assay: Use an in vitro BBB model (e.g., Caco-2 or MDCK-MDR1 cells) to determine the efflux ratio of this compound.

    • Co-administration with Inhibitors: In preclinical models, co-administer this compound with a known efflux pump inhibitor to see if brain penetration improves.

    • Nanoparticle Formulation: Encapsulating this compound in nanoparticles can sometimes bypass efflux transporters.[11]

Issue 2: Instability of this compound Formulations
  • Possible Cause (Liposomes): Aggregation, fusion, or premature drug leakage.

  • Troubleshooting Steps:

    • Optimize Lipid Composition: Incorporate cholesterol to improve membrane rigidity and stability.[20]

    • PEGylation: Add a PEG coating to the liposome surface to enhance stability and circulation time.[9][20]

    • Storage Conditions: Ensure proper storage temperature and buffer conditions to maintain liposome integrity.

  • Possible Cause (Nanoparticles): Aggregation or premature drug release.

  • Troubleshooting Steps:

    • Surface Coating: Use surfactants or PEGylation to prevent aggregation.[10]

    • Polymer Selection: Choose a polymer with a degradation rate that matches the desired release profile of this compound.

Issue 3: Inconsistent Results in In Vitro BBB Models
  • Possible Cause: Poor integrity of the cell monolayer (low TEER values).

  • Troubleshooting Steps:

    • Optimize Cell Culture Conditions: Ensure proper cell seeding density and culture medium.

    • Use Co-culture Models: Co-culturing endothelial cells with astrocytes or pericytes can enhance barrier tightness and better mimic the in vivo environment.[21][22]

    • Assess Barrier Integrity: Regularly measure Transendothelial Electrical Resistance (TEER) to monitor the integrity of the cell monolayer.

  • Possible Cause: Variability in experimental technique.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure consistent timing of sample collection and analysis.

    • Control for Non-specific Binding: Pre-treat plates and equipment to minimize non-specific binding of this compound.

Data Presentation

Table 1: Physicochemical Properties Influencing CNS Penetration

PropertyFavorable for CNS PenetrationUnfavorable for CNS Penetration
Molecular Weight < 400 Da> 500 Da
LogP (Lipophilicity) 1.5 - 2.5< 1 or > 3
Polar Surface Area (PSA) < 60-70 Ų> 90 Ų
Hydrogen Bond Donors ≤ 3> 3
Hydrogen Bond Acceptors ≤ 7> 7

Table 2: Comparison of Nanoparticle Delivery Systems for CNS Targeting

Nanoparticle TypeTypical Size Range (nm)AdvantagesDisadvantages
Liposomes 80 - 200Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs.[9][19]Can have stability issues and be rapidly cleared from circulation if not modified.[19][20]
Polymeric Nanoparticles (e.g., PLGA) 10 - 200Controlled drug release, good stability.[10]Potential for toxicity depending on the polymer and its degradation products.[2]
Solid Lipid Nanoparticles (SLNs) 50 - 300Biocompatible, good stability.Lower drug loading capacity compared to other types.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
  • Dissolve Lipids and Drug: Dissolve the desired lipids (e.g., DSPC, cholesterol) and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Create Thin Film: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for size, zeta potential, encapsulation efficiency, and drug release profile.

Protocol 2: In Vitro BBB Permeability Assay using a Transwell Model
  • Cell Culture: Culture brain endothelial cells (e.g., hCMEC/D3) on the apical side of a Transwell insert until a confluent monolayer is formed. For a more robust model, co-culture with astrocytes on the basolateral side.[21]

  • Barrier Integrity Measurement: Measure the TEER of the cell monolayer to ensure barrier integrity.

  • Dosing: Add this compound (either as a free drug or in a formulation) to the apical (donor) chamber.

  • Sampling: At various time points, collect samples from the basolateral (receiver) chamber.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).[23][24][25]

  • Calculate Apparent Permeability (Papp): Calculate the Papp value to quantify the permeability of this compound across the in vitro BBB model.

Mandatory Visualizations

BBB_Structure cluster_blood Blood Vessel cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma Drug Drug Endothelial_Cell_1 Endothelial Cell Drug->Endothelial_Cell_1 Transcellular Diffusion Tight_Junction Tight Junction Astrocyte_Foot_Process Astrocyte Foot Process Endothelial_Cell_2 Endothelial Cell Neuron Neuron Endothelial_Cell_2->Neuron Entry into CNS

Caption: Structure of the Blood-Brain Barrier (BBB).

Delivery_Strategies cluster_0 Delivery Strategies for this compound cluster_1 Mechanism of Action A Prodrug Approach A1 Increased Lipophilicity -> Enhanced Diffusion A->A1 B Nanoparticle Delivery B1 Encapsulation -> Protection & Transport B->B1 C Receptor-Mediated Transcytosis C1 Ligand-Receptor Binding -> Active Transport C->C1

Caption: Overview of CNS Delivery Strategies.

Experimental_Workflow A Formulation Development (e.g., Liposomes, Nanoparticles) B In Vitro BBB Model (e.g., Transwell Assay) A->B Permeability Screening C In Vivo Studies (e.g., Rodent Model) B->C Promising Candidates D Quantification of this compound (e.g., LC-MS/MS) C->D Sample Collection (Brain, Plasma) E Data Analysis (Brain-to-Plasma Ratio) D->E Concentration Data

Caption: Experimental Workflow for CNS Delivery.

References

Technical Support Center: Overcoming GR 196429-Induced Receptor Desensitization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering receptor desensitization induced by GR 196429, a melatonin receptor agonist. As a melatonin receptor agonist with some selectivity for the MT1 subtype, this compound is expected to induce desensitization through mechanisms similar to those activated by the endogenous ligand, melatonin.[1][2] This guide will, therefore, refer to the well-documented processes of melatonin receptor desensitization to address challenges encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced receptor desensitization?

A1: this compound is an agonist for melatonin receptors (MT1 and MT2), which are G protein-coupled receptors (GPCRs).[1][2] Continuous or repeated exposure to an agonist like this compound can lead to a decrease in the receptor's response, a phenomenon known as desensitization. This process is a crucial physiological feedback mechanism to prevent overstimulation of signaling pathways. For researchers, this can manifest as a diminished or complete loss of the expected cellular response in your experiments over time.

Q2: What are the primary molecular mechanisms behind this desensitization?

A2: The desensitization of melatonin receptors, and GPCRs in general, is a multi-step process primarily initiated by the phosphorylation of the agonist-bound receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for β-arrestin proteins.[3] The binding of β-arrestin to the receptor sterically hinders its interaction with G proteins, thereby uncoupling the receptor from its downstream signaling cascade.[3] Subsequently, the receptor-arrestin complex is often targeted for internalization into endosomes, further reducing the number of receptors available on the cell surface.

Q3: How quickly does desensitization to melatonin receptor agonists occur?

A3: The onset of desensitization can be rapid, with some studies showing that MT2 receptors can desensitize quickly after melatonin exposure.[4][5] The process is time- and concentration-dependent. For instance, pretreatment of cells with physiological concentrations of melatonin (30-300 pM) has been shown to decrease the number of MT2 receptors.[6]

Q4: Is receptor desensitization reversible?

A4: Yes, to a certain extent. After the removal of the agonist, receptors can be dephosphorylated by phosphatases and recycled back to the plasma membrane, restoring their responsiveness. However, prolonged exposure to high concentrations of agonists can lead to receptor downregulation, where the internalized receptors are targeted for lysosomal degradation, resulting in a longer-lasting reduction in receptor number. The reversibility of a decrease in MT2 receptor number induced by 300 pM melatonin for one hour can be almost fully recovered after 8 hours, while full recovery after treatment with 10 nM melatonin may not be achieved even after 24 hours.[6]

Q5: Are the MT1 and MT2 receptor subtypes equally susceptible to desensitization?

A5: Studies have shown differential regulation of MT1 and MT2 receptors. Acute exposure to supraphysiological concentrations of melatonin has been observed to cause rapid desensitization and internalization of MT2 receptors, but not MT1 receptors.[7] However, prolonged exposure (8 hours) to high concentrations of melatonin (100 nM) can desensitize MT1 receptor-mediated signaling without causing internalization.[7]

Troubleshooting Guides

Problem 1: Diminishing or no response to this compound in downstream signaling assays (e.g., cAMP inhibition).

Possible Cause Troubleshooting Step
Receptor Desensitization - Reduce agonist exposure time: Use the shortest possible incubation time with this compound that is sufficient to elicit a response. - Optimize agonist concentration: Determine the lowest effective concentration of this compound to minimize excessive receptor stimulation. - Allow for resensitization: If possible in your experimental design, include a washout period to allow for receptor recycling to the cell surface.
Receptor Downregulation - Limit pre-incubation with agonist: Avoid prolonged pre-incubation of cells with this compound before the main experiment. - Monitor receptor levels: Use techniques like radioligand binding assays or western blotting to quantify total and cell surface receptor expression.
Cell Line Issues - Check receptor expression levels: Verify the expression of MT1 and MT2 receptors in your cell line. - Use a different cell line: Some cell lines may have more robust mechanisms for receptor resensitization.

Problem 2: Inconsistent results in receptor binding assays after this compound treatment.

Possible Cause Troubleshooting Step
Receptor Internalization - Perform binding on intact cells at 4°C: This will minimize internalization during the assay and primarily measure cell-surface receptors. - Use membrane preparations: Prepare cell membranes to measure the total receptor population (both surface and internalized). - Quantify internalization: Use an internalization assay to determine the extent of receptor translocation from the cell surface.
Changes in Receptor Affinity - Perform saturation binding experiments: Determine the Bmax (receptor number) and Kd (binding affinity) to see if desensitization has altered these parameters. Prolonged exposure to 100 nM melatonin has been shown to decrease the affinity of the MT1 receptor.[7]

Quantitative Data Summary

The following tables summarize quantitative data from studies on melatonin receptor desensitization. As this compound is a melatonin agonist, these data provide a reference for the expected effects.

Table 1: Effect of Melatonin Concentration on MT2 Receptor Number

Melatonin Concentration Exposure Time Effect on MT2 Receptor Number Reference
30-300 pMTime-dependentDecrease[6]
300 pM1 hourReversible decrease (full recovery in ~8 hours)[6]
10 nM1 hourDecrease (not fully recovered after 24 hours)[6]

Table 2: Binding Affinities of Melatonin and Ramelteon for MT1 and MT2 Receptors

Ligand Receptor Binding Affinity (Ki) Reference
MelatoninMT1 (human)80[8]
MT2 (human)383[8]
RamelteonMT1 (human)14[8]
MT2 (human)112[8]

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Assess Receptor Number and Affinity

This protocol is adapted from established methods for melatonin receptors.

Materials:

  • Cells expressing melatonin receptors

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

  • Radioligand (e.g., 2-[¹²⁵I]-iodomelatonin)

  • Non-labeled agonist (this compound or melatonin) for competition assays

  • Cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. For desensitization experiments, pre-treat cells with this compound at various concentrations and for different durations.

  • Membrane Preparation (Optional, for total receptor measurement): Harvest cells, homogenize in lysis buffer, and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

  • Saturation Binding:

    • Incubate cell membranes or intact cells with increasing concentrations of the radioligand.

    • For non-specific binding, add a high concentration of non-labeled melatonin (e.g., 1 µM) to a parallel set of tubes.

    • Incubate at room temperature for a defined period (e.g., 60-120 minutes).

  • Competition Binding:

    • Incubate cell membranes or intact cells with a fixed concentration of the radioligand and increasing concentrations of this compound.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine Bmax (maximum number of binding sites) and Kd (dissociation constant) for saturation experiments, or IC50 and Ki for competition experiments.

Protocol 2: cAMP Assay to Measure Functional Desensitization

This protocol measures the inhibition of adenylyl cyclase activity, a primary signaling pathway for MT1 and MT2 receptors.[4][5]

Materials:

  • Cells expressing melatonin receptors

  • This compound

  • Forskolin (to stimulate adenylyl cyclase)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Cell lysis buffer (if required by the kit)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate.

    • To induce desensitization, pre-treat cells with this compound for the desired time and concentration.

  • Washout (Optional): Wash the cells to remove the pre-treating agonist.

  • Stimulation:

    • Add forskolin to all wells to stimulate cAMP production.

    • Immediately add varying concentrations of this compound to measure the dose-response curve.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Measure the cAMP levels using the chosen assay kit.

  • Data Analysis: Plot the dose-response curve for this compound-mediated inhibition of forskolin-stimulated cAMP accumulation. A rightward shift in the EC50 or a decrease in the maximal inhibition indicates desensitization.

Protocol 3: Western Blot for Receptor Phosphorylation

This protocol allows for the direct assessment of a key step in desensitization.

Materials:

  • Cells expressing melatonin receptors

  • This compound

  • Lysis buffer containing phosphatase and protease inhibitors

  • Primary antibody against phosphorylated GRK sites on the receptor (if available) or a phospho-serine/threonine antibody

  • Primary antibody against the total receptor protein (for normalization)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Treat cells with this compound for various times.

  • Cell Lysis: Lyse the cells in buffer containing phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with the primary antibody against the phosphorylated receptor.

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody against the total receptor protein to normalize for protein loading.

  • Densitometry: Quantify the band intensities to determine the relative increase in receptor phosphorylation.

Visualizations

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol GR196429 This compound MT_Receptor Melatonin Receptor (MT1/MT2) GR196429->MT_Receptor Binds and Activates G_Protein G Protein (Gi) MT_Receptor->G_Protein Activates GRK GRK MT_Receptor->GRK Recruits Arrestin β-Arrestin MT_Receptor->Arrestin Binds AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases GRK->MT_Receptor Phosphorylates Arrestin->G_Protein Blocks Coupling Internalization Internalization Arrestin->Internalization Promotes

Caption: Signaling pathway of this compound-induced melatonin receptor desensitization.

G Start Start: Observe Diminished Response Check_Concentration Is this compound concentration optimal? Start->Check_Concentration Check_Time Is incubation time minimized? Check_Concentration->Check_Time Yes Optimize_Concentration Optimize concentration: Perform dose-response curve Check_Concentration->Optimize_Concentration No Perform_Washout Can a washout step be included? Check_Time->Perform_Washout Yes Optimize_Time Optimize incubation time: Perform time-course experiment Check_Time->Optimize_Time No Measure_Receptor_Levels Measure receptor levels (Binding Assay / Western Blot) Perform_Washout->Measure_Receptor_Levels Yes Implement_Washout Implement washout step Perform_Washout->Implement_Washout No End_Desensitization Issue likely desensitization. Continue with optimized protocol. Measure_Receptor_Levels->End_Desensitization Levels Unchanged End_Downregulation Issue likely downregulation. Consider this in data interpretation. Measure_Receptor_Levels->End_Downregulation Levels Decreased Optimize_Concentration->Check_Time Optimize_Time->Perform_Washout Implement_Washout->End_Desensitization

Caption: Troubleshooting workflow for this compound-induced desensitization.

G Start Cell Culture and Pre-treatment with this compound Assay_Choice Choose Assay Start->Assay_Choice Binding_Assay Radioligand Binding Assay Assay_Choice->Binding_Assay Receptor Number/Affinity cAMP_Assay cAMP Assay Assay_Choice->cAMP_Assay Functional Response Phospho_Assay Phosphorylation Assay (Western Blot) Assay_Choice->Phospho_Assay Molecular Mechanism Binding_Steps Incubate with Radioligand Filter and Wash Count Radioactivity Binding_Assay->Binding_Steps cAMP_Steps Stimulate with Forskolin Lyse Cells Measure cAMP cAMP_Assay->cAMP_Steps Phospho_Steps Lyse Cells (with inhibitors) SDS-PAGE and Transfer Immunoblotting Phospho_Assay->Phospho_Steps Data_Analysis Data Analysis and Interpretation Binding_Steps->Data_Analysis cAMP_Steps->Data_Analysis Phospho_Steps->Data_Analysis

Caption: Experimental workflow for studying receptor desensitization.

References

Technical Support Center: Optimizing GR 196429 Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in GR 196429 binding assays. The following information is designed to directly address common issues encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue: High Non-Specific Binding (NSB)

Q1: My non-specific binding is excessively high, masking the specific signal for this compound. What are the likely causes and how can I reduce it?

A1: High non-specific binding (NSB) is a common challenge in radioligand binding assays and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Sub-optimal Radioligand Concentration: Using a radioligand concentration significantly above its dissociation constant (Kd) can lead to increased binding to non-receptor components.[1]

    • Solution: If using a radiolabeled competitor, ensure its concentration is at or below its Kd. For a competitive assay with this compound as the unlabeled ligand, use the lowest concentration of the radioligand that provides a sufficient signal window.

  • Inadequate Blocking: The assay components (e.g., tubes, plates, filters) can have sites that non-specifically bind the radioligand.

    • Solution: Include blocking agents like Bovine Serum Albumin (BSA) in your assay buffer to saturate these non-specific sites.[1] For filtration assays, pre-soaking the filter plates in a solution of 0.3-0.5% polyethyleneimine (PEI) can significantly reduce radioligand adhesion to the filter material.[1]

  • Insufficient Washing: Inadequate removal of unbound radioligand is a primary cause of high background.

    • Solution: Increase the number of wash steps (e.g., from 3 to 5) and/or the volume of ice-cold wash buffer.[2] Ensure that the washing process is rapid to minimize the dissociation of specifically bound ligand.[2]

  • Lipophilicity of Ligands: Highly lipophilic compounds can partition into the cell membrane, leading to high NSB.

    • Solution: Consider adding a low concentration of a mild detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) to the assay and wash buffers to reduce hydrophobic interactions.

Issue: Low Specific Binding Signal

Q2: I am observing a very weak or no specific binding signal for this compound. What could be the issue?

A2: A low specific binding signal can be equally problematic. Here are several factors to investigate:

  • Low Receptor Density: The membrane preparation may have a low concentration of the glucocorticoid receptor (GR).

    • Solution: Use a cell line or tissue known to have high GR expression. Ensure the membrane preparation is fresh and that the protein concentration is accurately determined. You can perform a protein concentration titration to find the optimal amount of membrane preparation that yields a robust signal.

  • Inactive Receptor: The receptor may have degraded due to improper handling or storage.

    • Solution: Prepare fresh membrane fractions and store them properly at -80°C in aliquots to avoid repeated freeze-thaw cycles.[1]

  • Sub-optimal Assay Conditions: The incubation time, temperature, or buffer composition may not be optimal for this compound binding.

    • Solution: Perform a time-course experiment to determine the time required to reach binding equilibrium.[1] Optimize the incubation temperature and ensure the pH and ionic strength of the assay buffer are appropriate for the GR.

  • Radioligand Issues: The radioligand used in a competitive assay might be degraded or have low specific activity.

    • Solution: Use a high-purity radioligand and store it according to the manufacturer's instructions to prevent degradation.

Issue: High Variability Between Replicates

Q3: My replicate data points show significant variation. How can I improve the consistency of my this compound binding assay?

A3: High variability can undermine the reliability of your results. The following are common sources of inconsistency:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, especially the radioligand or this compound, can lead to large variations.

    • Solution: Use calibrated pipettes and ensure thorough mixing of all solutions before dispensing. Be consistent in your pipetting technique across all wells.

  • Inconsistent Incubation Times: Variations in incubation times between samples can affect the extent of binding.

    • Solution: Ensure all samples are incubated for the same duration. For large experiments, stagger the addition of reagents to maintain consistent incubation times.

  • Uneven Membrane Suspension: If the membrane preparation is not homogenous, different aliquots will contain varying amounts of the receptor.

    • Solution: Gently vortex the membrane suspension before each aliquoting step to ensure a uniform distribution of receptor-containing membranes.

  • Inconsistent Washing Technique: In filtration assays, variations in the speed and volume of washing can lead to inconsistent background levels.[2]

    • Solution: Use an automated cell harvester for filtration if available. If washing manually, strive for consistency in the timing and execution of each wash step.

Frequently Asked Questions (FAQs)

Q: What is a good signal-to-noise ratio for a this compound binding assay?

A: A good signal-to-noise ratio, typically expressed as the ratio of total binding to non-specific binding, should ideally be at least 3:1. A ratio of 5:1 or higher is considered excellent. If your non-specific binding is more than 50% of the total binding, it can be difficult to obtain reliable data.

Q: How do I determine the optimal concentration of this compound to use in a competitive binding assay?

A: In a competitive binding assay, you should use a range of this compound concentrations that will generate a complete inhibition curve, typically spanning from concentrations that cause no inhibition to those that cause maximal inhibition of radioligand binding. A common range to start with is from 10⁻¹⁰ M to 10⁻⁵ M.

Q: What concentration of unlabeled ligand should I use to define non-specific binding?

A: To determine non-specific binding, a concentration of a standard, high-affinity unlabeled glucocorticoid receptor ligand (like dexamethasone) that is 100- to 1000-fold higher than its Kd is typically used. This ensures that the vast majority of the specific binding sites are occupied by the unlabeled ligand, and any remaining bound radioactivity is considered non-specific.

Q: Can I use whole cells instead of membrane preparations for my this compound binding assay?

A: Yes, whole cells expressing the glucocorticoid receptor can be used. However, you may encounter higher non-specific binding due to the presence of other cellular components. Optimization of washing steps is particularly crucial when using whole cells.

Quantitative Data Presentation

The following tables provide representative data for a typical glucocorticoid receptor competitive binding assay using [³H]-Dexamethasone as the radioligand. Note: The values for this compound would need to be determined experimentally.

Table 1: Representative Competitive Binding Data for Dexamethasone

Competitor Concentration (M)Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)% Inhibition
1.00E-11250025022500
1.00E-10245025022002.2
1.00E-092000250175022.2
1.00E-081375250112550.0
1.00E-0770025045080.0
1.00E-063002505097.8
1.00E-05255250599.8

Table 2: Key Parameters Derived from Binding Assays for Known GR Ligands

LigandIC₅₀ (nM)Kᵢ (nM)
Dexamethasone5 - 152 - 8
Cortisol20 - 5010 - 30
Budesonide1 - 50.5 - 2.5
This compoundTo be determinedTo be determined

Note: These values are illustrative and can vary depending on the specific assay conditions.

Experimental Protocols

Detailed Methodology for a Competitive Radioligand Binding Assay for this compound

This protocol describes a filtration-based competitive binding assay to determine the binding affinity (Kᵢ) of this compound for the glucocorticoid receptor using [³H]-Dexamethasone as the radioligand.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.

  • Radioligand Stock: [³H]-Dexamethasone (specific activity 70-90 Ci/mmol) prepared in ethanol and diluted in Assay Buffer to the desired final concentration (typically at its Kd).

  • Unlabeled Competitor (this compound) Stock: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in Assay Buffer.

  • Non-Specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled Dexamethasone in Assay Buffer.

  • Membrane Preparation: Prepare membranes from cells or tissues expressing the glucocorticoid receptor. Homogenize in ice-cold buffer, centrifuge to pellet membranes, and resuspend in Assay Buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

2. Assay Procedure:

  • Set up the assay in 96-well plates in triplicate for each condition (total binding, non-specific binding, and each concentration of this compound).

  • Total Binding: Add 50 µL of Assay Buffer, 50 µL of [³H]-Dexamethasone, and 100 µL of membrane preparation.

  • Non-Specific Binding: Add 50 µL of unlabeled Dexamethasone (10 µM), 50 µL of [³H]-Dexamethasone, and 100 µL of membrane preparation.

  • Competition: Add 50 µL of each dilution of this compound, 50 µL of [³H]-Dexamethasone, and 100 µL of membrane preparation.

  • Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 2-4 hours).

  • Terminate the incubation by rapid filtration through a glass fiber filter plate (pre-soaked in 0.5% PEI) using a cell harvester.

  • Wash the filters rapidly with 3 x 200 µL of ice-cold Wash Buffer.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Count the radioactivity in a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the average non-specific binding counts from the average total binding counts.

  • For each concentration of this compound, calculate the percentage of specific binding relative to the control (total specific binding).

  • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

  • Calculate the inhibitor constant (Kᵢ) for this compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Ligands, Membranes) plate_setup 96-Well Plate Setup (Total, NSB, Competition) reagent_prep->plate_setup incubation Incubation (Reach Equilibrium) plate_setup->incubation filtration Rapid Filtration & Washing (Separate Bound/Free) incubation->filtration counting Scintillation Counting filtration->counting calc_specific Calculate Specific Binding counting->calc_specific plot_curve Plot Competition Curve calc_specific->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 calc_ki Calculate Ki (Cheng-Prusoff) det_ic50->calc_ki

Caption: Workflow for a competitive this compound binding assay.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GR_complex Inactive GR Complex (GR + HSP90/HSP70) Active_GR Active GR GR_complex->Active_GR Conformational Change & HSPs Dissociation GR196429 This compound GR196429->GR_complex Binding GR_dimer GR Dimerization Active_GR->GR_dimer Translocation GRE Glucocorticoid Response Element (GRE) on DNA GR_dimer->GRE Binding Transcription Modulation of Gene Transcription GRE->Transcription

Caption: Glucocorticoid Receptor (GR) signaling pathway upon binding of this compound.

References

Validation & Comparative

A Comparative Analysis of Melatonin's Efficacy in Sleep Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of melatonin's performance, supported by experimental data, in the context of sleep disorder research and drug development.

Introduction

Melatonin, a neurohormone endogenously produced by the pineal gland, is intrinsically linked to the regulation of circadian rhythms and has been extensively investigated for its therapeutic potential in managing sleep disorders.[1][2][3] This guide provides a comprehensive comparison of melatonin's efficacy, drawing upon data from numerous clinical trials and meta-analyses. While the initial intent was to compare melatonin with GR 196429, a thorough search of publicly available scientific literature and clinical trial databases did not yield specific information or efficacy data for a compound designated as "this compound." Therefore, this guide will focus on a detailed analysis of melatonin, presenting quantitative data, experimental methodologies, and visualizations of its signaling pathways to serve as a valuable resource for researchers, scientists, and drug development professionals.

Quantitative Efficacy of Melatonin in Primary Sleep Disorders

Melatonin has demonstrated notable efficacy in treating various primary sleep disorders, particularly in reducing sleep onset latency and regulating sleep-wake cycles.[2][3] The following tables summarize the quantitative outcomes from several meta-analyses of randomized controlled trials.

Table 1: Meta-Analysis of Melatonin Efficacy in Primary Insomnia

Outcome MeasureWeighted Mean Difference (WMD) / Standardized Mean Difference (SMD)95% Confidence Interval (CI)p-valueReference
Sleep Onset Latency7.06 minutes reduction4.37 to 9.75<0.001[4]
Total Sleep Time8.25 minutes increase1.74 to 14.750.013[4]
Overall Sleep QualitySMD = 0.220.12 to 0.32<0.001[4]

Table 2: Efficacy of Melatonin in Delayed Sleep Phase Syndrome

Outcome MeasureFindingp-valueReference
Sleep Onset LatencySignificant reduction<0.0001[2]

Table 3: Efficacy of Melatonin in Middle-Aged Primary Insomnia Patients (3mg dose)

| Outcome Measure | Mean Difference | 95% Confidence Interval (CI) | p-value | Reference | | --- | --- | --- | --- | | Early Wake Time | -30.63 minutes | -53.92 to -7.34 | 0.001 |[5] | | Percentage of N2 Sleep | -7.07% | -13.47% to -0.68% | 0.031 |[5] |

Experimental Protocols

The following section details the methodologies employed in key clinical trials investigating the efficacy of melatonin.

Study on Middle-Aged Primary Insomnia
  • Objective: To determine the efficacy of exogenous melatonin supplementation for sleep disturbances in middle-aged patients with primary insomnia.[5]

  • Study Design: A randomized, double-blind, placebo-controlled parallel study.[5]

  • Participants: Ninety-seven middle-aged patients with a diagnosis of primary insomnia were recruited.[5]

  • Intervention: Participants were randomized to receive either 3 mg of fast-release melatonin (n=51) or a placebo (n=46) daily for four weeks. The treatment was administered one hour before bedtime.[5]

  • Outcome Measures:

    • Objective Sleep Parameters: Assessed using overnight polysomnography at baseline and after the four-week treatment period.[5]

    • Subjective Sleep Performance and Daytime Somnolence: Evaluated using the Pittsburgh Sleep Quality Index (PSQI), Insomnia Severity Index (ISI), and the Epworth Sleepiness Scale (ESS) at baseline and post-treatment.[5]

  • Safety Monitoring: Serious adverse events and side effects were monitored throughout the study.[5]

Meta-Analysis of Melatonin for Primary Sleep Disorders
  • Objective: To assess the evidence base for the therapeutic effects of exogenous melatonin in treating primary sleep disorders.[2]

  • Data Sources: A comprehensive electronic literature search of MEDLINE, Embase, PsycINFO, and Scopus was conducted, supplemented by hand-searching of key journals.[2]

  • Study Selection: The meta-analysis included double- or single-blind, randomized, and controlled trials that compared the effects of exogenous melatonin and placebo in patients with primary insomnia, delayed sleep phase syndrome, non-24-hour sleep-wake syndrome in blind individuals, and REM-behavior disorder.[2]

  • Data Extraction and Analysis: Data from the selected studies were extracted, and meta-analyses were performed to determine the magnitude of the effect of melatonin on various sleep parameters.[2]

Signaling Pathways of Melatonin

Melatonin exerts its effects primarily through the activation of two high-affinity G-protein coupled receptors, MT1 (MTNR1A) and MT2 (MTNR1B).[6][7] These receptors are coupled to various intracellular signaling cascades that ultimately modulate neuronal firing and circadian rhythmicity.

Melatonin Receptor Signaling

The binding of melatonin to its MT1 and MT2 receptors, which are predominantly coupled to Gαi/o proteins, leads to the inhibition of adenylyl cyclase.[1][7] This action results in a decrease in intracellular cyclic AMP (cAMP) levels and a subsequent reduction in the activity of protein kinase A (PKA).[7]

Additionally, melatonin receptor activation can influence other signaling pathways. For instance, the Gβγ subunits of the G-protein can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate protein kinase C (PKC).[6][8] The activation of MT1 receptors can also promote ERK/MAPK signaling.[6] The MT2 receptor, in addition to inhibiting adenylyl cyclase, has been shown to inhibit cGMP production.[7]

Melatonin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Melatonin Melatonin MT1 MT1 Receptor Melatonin->MT1 MT2 MT2 Receptor Melatonin->MT2 G_protein Gαi/oβγ MT1->G_protein ERK_MAPK ERK / MAPK MT1->ERK_MAPK promotes MT2->G_protein AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C G_protein->PLC activates cAMP cAMP AC->cAMP produces IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB inhibits Ca2_PKC ↑ Ca²⁺ / PKC IP3_DAG->Ca2_PKC Gene_Expression Gene Expression (Circadian Regulation) Ca2_PKC->Gene_Expression ERK_MAPK->Gene_Expression CREB->Gene_Expression

Caption: Melatonin receptor signaling pathway.

Experimental Workflow for Assessing Melatonin Efficacy

The workflow for a typical randomized controlled trial evaluating the efficacy of melatonin in sleep disorders involves several key stages, from participant recruitment to data analysis.

Experimental_Workflow cluster_pre_trial Pre-Trial Phase cluster_trial Trial Phase cluster_post_trial Post-Trial Phase Recruitment Participant Recruitment (Primary Insomnia Diagnosis) Screening Screening & Baseline Assessment (PSQI, ISI, Polysomnography) Recruitment->Screening Randomization Randomization Screening->Randomization Group_A Group A: Melatonin (e.g., 3mg daily for 4 weeks) Randomization->Group_A Group_B Group B: Placebo (matched in appearance) Randomization->Group_B Post_Treatment Post-Treatment Assessment (Repeat Baseline Measures) Group_A->Post_Treatment Group_B->Post_Treatment Data_Analysis Data Analysis (Comparison of outcomes between groups) Post_Treatment->Data_Analysis

Caption: A typical experimental workflow for a clinical trial of melatonin.

The available evidence strongly supports the efficacy of melatonin in the treatment of certain primary sleep disorders, particularly in reducing sleep onset latency and improving sleep quality.[2][3][4] The data presented in this guide, derived from rigorous clinical trials and meta-analyses, provide a solid foundation for understanding the therapeutic profile of melatonin. While a direct comparison with this compound is not possible due to the absence of public data on the latter, the comprehensive analysis of melatonin serves as a critical benchmark for the evaluation of novel sleep-modulating compounds. Future research should continue to explore the long-term efficacy and safety of melatonin and aim to identify patient populations that are most likely to benefit from its use.

References

A Comparative Analysis of GR 196429 and Ramelteon: Melatonin Receptor Agonists in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two melatonin receptor agonists: GR 196429 and ramelteon. This document outlines their performance, supported by experimental data, to inform research and development efforts in the field of sleep and circadian rhythm disorders.

This compound and ramelteon are both potent agonists of the melatonin MT1 and MT2 receptors, which are key regulators of the sleep-wake cycle. While ramelteon is a well-established therapeutic agent for insomnia, this compound has been a valuable research compound. This guide delves into a side-by-side comparison of their binding affinities, functional activities, and pharmacokinetic profiles.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for this compound and ramelteon, facilitating a direct comparison of their biochemical and pharmacokinetic properties.

CompoundReceptorBinding Affinity (Ki, pM)Reference
This compound MT14.5[1][2]
MT222.4[1][2]
Ramelteon MT114.0[3][4]
MT2112[3][4]
Table 1: Comparative Binding Affinities of this compound and Ramelteon for Human MT1 and MT2 Receptors.
CompoundReceptorFunctional Activity (EC50, pM)Reference
This compound MT11.8[1][2]
MT219.1[1][2]
Ramelteon MT121.2[5]
MT253.4[5]
Table 2: Comparative Functional Activity of this compound and Ramelteon in cAMP Assays.
ParameterRamelteonThis compoundReference
Oral Bioavailability 1.8%Data not available[6][7]
Elimination Half-life 1 - 2.6 hoursData not available[6][7]
Metabolism Primarily via CYP1A2Data not available[6]
Table 3: Comparative Pharmacokinetic Parameters of Ramelteon and this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathway of melatonin receptors and the general workflows for the key experiments cited in this guide.

Melatonin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Melatonin Agonist (this compound or Ramelteon) MT_Receptor MT1 / MT2 Receptor Agonist->MT_Receptor Binds to G_Protein Gi/o Protein MT_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Sleep Regulation) CREB->Gene_Expression Regulates

Melatonin Receptor Signaling Pathway.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing MT1 or MT2 receptors Incubate Incubate membranes, radioligand, and competitor at various concentrations Membrane_Prep->Incubate Radioligand Prepare radiolabeled ligand (e.g., [3H]-melatonin) Radioligand->Incubate Competitor Prepare unlabeled competitor (this compound or Ramelteon) Competitor->Incubate Filter Separate bound from free radioligand via vacuum filtration Incubate->Filter Count Quantify radioactivity on filters Filter->Count Analyze Generate competition curves and calculate Ki values Count->Analyze cAMP_Functional_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Culture Culture cells expressing MT1 or MT2 receptors (e.g., CHO cells) Stimulate Stimulate cells with forskolin to induce cAMP production Cell_Culture->Stimulate Treat Treat cells with varying concentrations of agonist (this compound or Ramelteon) Stimulate->Treat Lyse Lyse cells to release intracellular cAMP Treat->Lyse Measure Measure cAMP levels using a competitive binding assay Lyse->Measure Analyze Generate dose-response curves and calculate EC50 values Measure->Analyze

References

Validating the MT1 Selectivity of Novel Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of selective agonists for the melatonin type 1 (MT1) receptor is a significant area of interest in drug discovery, with potential applications in treating sleep disorders, circadian rhythm disturbances, and other neurological conditions. Validating the selectivity of a novel compound, such as GR 196429, is a critical step in its pharmacological profiling. This guide provides a framework for this validation process, comparing the performance metrics of a new chemical entity to established melatonin receptor agonists.

Comparative Analysis of Melatonin Receptor Agonists

The selectivity of a compound for the MT1 receptor over the MT2 receptor is a key determinant of its potential therapeutic effects and side-effect profile. This is quantified by comparing the binding affinities (Ki) and functional potencies (EC50 or IC50) at both receptor subtypes. A higher ratio of MT2/MT1 for these values indicates greater MT1 selectivity.

CompoundReceptorBinding Affinity (Ki)Functional Potency (IC50/EC50)MT2/MT1 Selectivity Ratio (Ki)
Compound X (e.g., this compound) MT1Data not availableData not availableTo be determined
MT2Data not availableData not available
Ramelteon MT114 pM[1][2]21.2 pM (IC50)[3]8[1]
MT2112 pM[1][2]53.4 pM (IC50)[3]
Agomelatine MT10.06-0.1 nM[4][5]Data not available~2[5]
MT20.12-0.27 nM[4][5]Data not available

Signaling Pathways and Experimental Workflows

Understanding the downstream effects of MT1 receptor activation is crucial for interpreting functional assay data. The following diagrams illustrate the primary signaling pathway of the MT1 receptor and a typical experimental workflow for validating the selectivity of a novel compound.

MT1_Signaling_Pathway cluster_membrane Cell Membrane MT1 MT1 Receptor Gi Gi Protein MT1->Gi Activates Neuronal_Firing Inhibition of Neuronal Firing MT1->Neuronal_Firing Leads to AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Ligand MT1 Agonist (e.g., this compound) Ligand->MT1 Binds to PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates

Figure 1: Simplified MT1 Receptor Signaling Pathway.

Experimental_Workflow start Start: Novel Compound (e.g., this compound) binding_assay Radioligand Binding Assay (MT1 and MT2) start->binding_assay functional_assay Functional Assay (cAMP) (MT1 and MT2) start->functional_assay calculate_ki Calculate Ki values binding_assay->calculate_ki calculate_ec50 Calculate EC50/IC50 values functional_assay->calculate_ec50 determine_selectivity Determine MT1 Selectivity (Ki MT2 / Ki MT1) calculate_ki->determine_selectivity calculate_ec50->determine_selectivity in_vivo In Vivo Models (e.g., Circadian Rhythm Shift) determine_selectivity->in_vivo end End: Validated MT1 Selective Compound in_vivo->end

Figure 2: Experimental Workflow for MT1 Selectivity Validation.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible and comparable data. Below are methodologies for key experiments in determining MT1 selectivity.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for MT1 and MT2 receptors.

Methodology:

  • Cell Culture and Membrane Preparation:

    • HEK-293 or CHO cells stably expressing human recombinant MT1 or MT2 receptors are cultured to confluence.

    • Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., Bradford).

  • Competition Binding Assay:

    • Membrane preparations (containing a fixed concentration of MT1 or MT2 receptors) are incubated with a radiolabeled ligand (e.g., 2-[¹²⁵I]-iodomelatonin) at a concentration near its Kd.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for receptor binding.

    • Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled standard agonist (e.g., melatonin).

  • Data Analysis:

    • After incubation, bound and free radioligand are separated by rapid filtration.

    • The radioactivity of the filters is measured using a gamma counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assays

Objective: To determine the functional potency (EC50 or IC50) of the test compound at MT1 and MT2 receptors.

Methodology:

  • Cell Culture:

    • Use CHO or HEK-293 cells stably expressing human MT1 or MT2 receptors.

    • Cells are plated in multi-well plates and allowed to adhere overnight.

  • cAMP Accumulation Assay:

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Adenylyl cyclase is stimulated with forskolin to induce cAMP production.

    • Cells are then treated with increasing concentrations of the test compound (e.g., this compound). As MT1 and MT2 are Gi-coupled, an agonist will inhibit forskolin-stimulated cAMP accumulation.

  • Data Analysis:

    • The intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

    • Dose-response curves are generated by plotting the inhibition of cAMP production against the log concentration of the test compound.

    • The concentration of the compound that produces 50% of its maximal inhibitory effect (IC50) is determined using non-linear regression. For agonists, this is often referred to as the EC50.

Conclusion

The validation of MT1 selectivity is a multi-step process that relies on robust in vitro assays. By systematically determining the binding affinities and functional potencies of a novel compound like this compound at both MT1 and MT2 receptors, and comparing these values to known ligands, researchers can confidently establish its selectivity profile. This foundational data is essential for advancing a compound through the drug development pipeline and for elucidating the specific physiological roles of the MT1 receptor.

References

Cross-Species Efficacy of Ghrelin Receptor Agonists: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the effects of ghrelin receptor agonists across various species. While specific cross-validation data for GR 196429 (trelinogrelin) is limited in publicly available literature, this document leverages data from studies on other potent ghrelin receptor agonists, namely Anamorelin and Capromorelin, to provide insights into the anticipated physiological responses in different biological systems.

Ghrelin, a gut-derived peptide hormone, is a key regulator of appetite and energy homeostasis. Its effects are mediated through the growth hormone secretagogue receptor (GHS-R), also known as the ghrelin receptor. Synthetic ghrelin receptor agonists are being developed for a range of therapeutic applications, including the management of cachexia, anorexia, and age-related sarcopenia. Understanding the translational pharmacology of these compounds is crucial for their clinical development. This guide summarizes key preclinical and clinical findings, offering a cross-species perspective on the efficacy of ghrelin receptor agonists.

Comparative Efficacy of Ghrelin Receptor Agonists

The primary physiological responses to ghrelin receptor agonism include increased appetite, subsequent weight gain, and the stimulation of growth hormone (GH) and insulin-like growth factor 1 (IGF-1). The following tables summarize the observed effects of Anamorelin and Capromorelin in various species.

Anamorelin: Effects on Food Intake, Body Weight, GH, and IGF-1
SpeciesDosageEffect on Food IntakeEffect on Body WeightEffect on Growth Hormone (GH)Effect on IGF-1Reference
Rat 3, 10, 30 mg/kg (oral, daily)Dose-dependent increaseDose-dependent increaseSignificant increase at 10 and 30 mg/kgNot specified[1]
Mouse 10, 30 mg/kg (oral, daily)No significant changeSignificant increaseModest increaseSlightly elevated (not significant)[2][3]
Pig Not specifiedNot specifiedNot specifiedIncreasedIncreased[1]
Human Not specifiedIncreasedIncreasedIncreasedIncreased[1]
Capromorelin: Effects on Food Intake, Body Weight, GH, and IGF-1
SpeciesDosageEffect on Food IntakeEffect on Body WeightEffect on Growth Hormone (GH)Effect on IGF-1Reference
Dog 3.0 mg/kg (oral, once or twice daily), 4.5 mg/kg (oral, once daily)Improved appetiteIncreasedIncreasedIncreased[4][5]
Cat 1-3 mg/kg (oral, daily for 21 days)IncreasedIncreasedIncreasedIncreased[4]
Rhesus Macaque 3 mg/kg (oral, daily for 7 days)Not specifiedIncreasedNot specifiedIncreased[6]
Broiler Chicken 6, 12 mg/kg/dayLinearly increasedLinearly increasedNo significant changeNot specified[7]

Signaling Pathway and Experimental Workflow

The activation of the ghrelin receptor (GHS-R1a) by an agonist like this compound initiates a downstream signaling cascade that ultimately leads to the observed physiological effects. A simplified representation of this pathway and a typical experimental workflow for evaluating these compounds are illustrated below.

GHS_R1a_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Hypothalamus & Pituitary cluster_2 Systemic Effects GR196429 This compound (Ghrelin Agonist) GHSR1a GHS-R1a (Ghrelin Receptor) GR196429->GHSR1a Binds to Gq_PLC Gq/11 -> PLC GHSR1a->Gq_PLC Activates IP3_DAG IP3 & DAG Increase Gq_PLC->IP3_DAG Ca_PKC ↑ [Ca2+]i & PKC Activation IP3_DAG->Ca_PKC NPY_AGRP NPY/AgRP Neuron Activation Ca_PKC->NPY_AGRP Stimulates GHRH ↑ GHRH Release Ca_PKC->GHRH Stimulates Somatostatin ↓ Somatostatin Ca_PKC->Somatostatin Inhibits Appetite Increased Appetite NPY_AGRP->Appetite BodyWeight ↑ Body Weight Appetite->BodyWeight Pituitary Anterior Pituitary GHRH->Pituitary Somatostatin->Pituitary GH_release ↑ Growth Hormone (GH) Secretion Pituitary->GH_release Liver Liver GH_release->Liver GH_release->BodyWeight IGF1 ↑ IGF-1 Production Liver->IGF1 IGF1->BodyWeight

Caption: Simplified signaling pathway of ghrelin receptor agonists.

Experimental_Workflow cluster_0 Preclinical Evaluation cluster_1 Parameters Measured cluster_2 Biochemical Analysis cluster_3 Data Analysis & Comparison Animal_Selection Species Selection (e.g., Rat, Mouse, Dog) Dose_Administration This compound Administration (Oral, IV, etc.) Animal_Selection->Dose_Administration Data_Collection Data Collection Dose_Administration->Data_Collection Food_Intake Food Intake Data_Collection->Food_Intake Body_Weight Body Weight Data_Collection->Body_Weight Blood_Sampling Blood Sampling Data_Collection->Blood_Sampling Statistical_Analysis Statistical Analysis Food_Intake->Statistical_Analysis Body_Weight->Statistical_Analysis Hormone_Assays GH & IGF-1 Assays (ELISA, RIA) Blood_Sampling->Hormone_Assays Hormone_Assays->Statistical_Analysis Cross_Species_Comparison Cross-Species Comparison Statistical_Analysis->Cross_Species_Comparison

Caption: General experimental workflow for cross-species validation.

Experimental Protocols

The methodologies employed in the cited studies for Anamorelin and Capromorelin share common principles for assessing the efficacy of ghrelin receptor agonists.

In Vivo Efficacy Models
  • Animals: Studies typically utilize standard laboratory animal models such as Sprague-Dawley or Wistar rats, various strains of mice (e.g., C57BL/6), Beagle dogs, and domestic cats. For larger animal studies, pigs and non-human primates like Rhesus macaques are used.[1][4][6]

  • Housing and Acclimation: Animals are housed in controlled environments with standard light-dark cycles and have ad libitum access to food and water, unless otherwise specified by the experimental design (e.g., fasting periods). A suitable acclimation period is allowed before the commencement of the study.

  • Drug Administration: The ghrelin receptor agonist is typically administered orally (gavage or in feed) or via injection (intraperitoneal, intravenous, or subcutaneous). A vehicle control group is always included.

  • Food Intake and Body Weight Measurement: Food consumption is measured daily by weighing the amount of food provided and the amount remaining. Body weight is also recorded daily at approximately the same time.

  • Blood Sampling: Blood samples are collected at specified time points post-dosing to measure plasma concentrations of GH and IGF-1. Collection methods vary by species and may include tail vein sampling in rodents or venipuncture in larger animals.

  • Hormone Analysis: Plasma levels of GH and IGF-1 are quantified using validated immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).

Conclusion

The available data from studies on Anamorelin and Capromorelin strongly suggest that ghrelin receptor agonists consistently stimulate appetite, increase body weight, and elevate GH and IGF-1 levels across a range of mammalian and even avian species. While the magnitude of the response and the optimal dosing can vary, the fundamental physiological effects are conserved. This cross-species validation provides a solid foundation for predicting the potential efficacy of novel ghrelin receptor agonists like this compound in humans. Further direct comparative studies of this compound in different species will be essential to fully characterize its pharmacological profile and therapeutic potential.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Agomelatine and GR 196429

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis between the pharmacokinetic profiles of agomelatine and GR 196429 cannot be provided at this time. Extensive searches for "this compound" did not yield any publicly available data regarding its pharmacokinetic properties, mechanism of action, or any associated experimental protocols. Therefore, the core requirement of a direct comparison cannot be fulfilled.

However, to provide valuable information to researchers, scientists, and drug development professionals, this guide presents a comprehensive overview of the pharmacokinetic profile of agomelatine, supported by available experimental data and methodologies.

Agomelatine: A Detailed Pharmacokinetic and Pharmacodynamic Profile

Agomelatine is an atypical antidepressant approved for the treatment of major depressive disorder in adults.[1] Its unique mechanism of action and pharmacokinetic characteristics distinguish it from other antidepressants.

Pharmacokinetic Data

The pharmacokinetic parameters of agomelatine have been characterized in several clinical studies, primarily in healthy volunteers. The data reveals a profile of rapid absorption, extensive first-pass metabolism, and a short elimination half-life. Key quantitative data are summarized in the table below.

Pharmacokinetic ParameterValueSpeciesStudy PopulationReference
Bioavailability (oral) < 5%HumanHealthy Volunteers[2]
Time to Peak Plasma Concentration (Tmax) 1 - 2 hoursHumanHealthy Volunteers[3]
Elimination Half-life (t½) 1 - 2 hoursHumanHealthy Volunteers[3]
Protein Binding ~95%HumanIn vitro[4]
Apparent Volume of Distribution (Vd) ~35 LHumanHealthy Volunteers[3]
Metabolism Hepatic (primarily CYP1A2 and CYP2C9)HumanIn vitro / In vivo[2][4]
Excretion Primarily renal (as metabolites)HumanHealthy Volunteers[4]
Experimental Protocols

The pharmacokinetic data for agomelatine have been primarily generated through clinical trials involving healthy volunteers and patient populations. The methodologies employed in these studies are summarized below.

Study Design: Most pharmacokinetic studies of agomelatine utilize a randomized, crossover, or parallel-group design.[5][6][7] In a typical study, healthy adult male and female volunteers are enrolled after a thorough medical examination, including liver, kidney, and hematological function tests.[6][7]

Drug Administration and Sample Collection: A single oral dose of agomelatine (commonly 25 mg) is administered to subjects, typically under fasting conditions.[6][7] Venous blood samples are collected at predetermined time points before and after drug administration (e.g., up to 8-24 hours post-dose).[5] Plasma is then separated by centrifugation and stored at low temperatures (e.g., -40°C) until analysis.[5]

Bioanalytical Method: The concentration of agomelatine and its metabolites in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][8][9] This technique offers high sensitivity and specificity for quantifying drug concentrations. The lower limit of quantification for agomelatine in plasma is typically in the range of 0.05 ng/mL.[5][10]

Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental or population pharmacokinetic modeling approaches.[6][11] Software such as NONMEM is often used for population pharmacokinetic analysis.[5]

Mechanism of Action and Signaling Pathway

Agomelatine's antidepressant effects are attributed to its unique synergistic action as a potent agonist at melatonergic MT1 and MT2 receptors and an antagonist at serotonergic 5-HT2C receptors.[1][2] This dual mechanism is believed to resynchronize disrupted circadian rhythms and increase the release of dopamine and norepinephrine in the frontal cortex.

The signaling pathway of agomelatine is depicted in the diagram below.

Agomelatine_Signaling_Pathway Agomelatine Agomelatine MT1_MT2 MT1/MT2 Receptors Agomelatine->MT1_MT2 Agonist FiveHT2C 5-HT2C Receptor Agomelatine->FiveHT2C Antagonist SCN Suprachiasmatic Nucleus (SCN) MT1_MT2->SCN Activation Frontal_Cortex Frontal Cortex Neurons FiveHT2C->Frontal_Cortex Inhibition (blocked by Agomelatine) Circadian_Rhythms Resynchronization of Circadian Rhythms SCN->Circadian_Rhythms Regulation Antidepressant_Effects Antidepressant Effects Circadian_Rhythms->Antidepressant_Effects NE_DA_Release Increased Norepinephrine (NE) and Dopamine (DA) Release Frontal_Cortex->NE_DA_Release Disinhibition NE_DA_Release->Antidepressant_Effects

Agomelatine's dual mechanism of action.

References

A Head-to-Head Comparison of GR 196429 with Other MT1 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the melatonin MT1 receptor agonist GR 196429 with other prominent MT1 agonists, including the endogenous ligand melatonin and the synthetic agonists ramelteon, agomelatine, and tasimelteon. The information presented is intended to assist researchers in evaluating the pharmacological profile of this compound for preclinical and clinical research applications.

Summary of Quantitative Data

The following tables summarize the binding affinity (pKi) and functional potency (pEC50) of this compound and other MT1 agonists at human MT1 and MT2 receptors. This data is crucial for understanding the selectivity and efficacy of these compounds.

CompoundpKi (hMT1)pKi (hMT2)Selectivity (MT1 vs. MT2)Reference
This compound 8.5 7.5 10-fold for MT1 [1]
Melatonin~9.5-10.5~8.6-9.8Non-selective[1][2]
Ramelteon~10.8~9.7~13-fold for MT1[2]
Agomelatine~9.0~9.2Non-selective[3]
Tasimelteon~9.5~10.1~4-fold for MT2[3]

Table 1: Comparative Binding Affinities (pKi) of MT1 Agonists. pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Selectivity is calculated from the ratio of Ki values.

CompoundpEC50 (hMT1)Emax (% of Melatonin)Assay TypeReference
This compound 7.7 ~100% [35S]GTPγS[1]
Melatonin~9.6100%[35S]GTPγS[1]
Ramelteon~10.7Not ReportedcAMPNot Specified
AgomelatineNot ReportedNot ReportedNot Specified
TasimelteonNot ReportedNot ReportedNot Specified

Table 2: Comparative Functional Potency (pEC50) and Efficacy (Emax) of MT1 Agonists. pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency. Emax represents the maximum response of the agonist relative to a reference agonist (melatonin).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for MT1 receptor activation and the general workflows for the experimental protocols used to characterize these agonists.

MT1_Signaling_Pathway Agonist MT1 Agonist (e.g., this compound) MT1R MT1 Receptor Agonist->MT1R Binds to G_protein Gi/o Protein MT1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., clock genes) CREB->Gene_Expression Regulates

Caption: MT1 Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assays cluster_gtp [35S]GTPγS Binding Assay cluster_camp cAMP Assay b1 Prepare cell membranes expressing MT1/MT2 receptors b2 Incubate membranes with radioligand (e.g., [3H]-melatonin) and competitor (e.g., this compound) at various concentrations b1->b2 b3 Separate bound and free radioligand b2->b3 b4 Quantify bound radioactivity b3->b4 b5 Determine Ki values b4->b5 g1 Prepare cell membranes g2 Incubate membranes with agonist and [35S]GTPγS g1->g2 g3 Measure [35S]GTPγS binding g2->g3 g4 Determine EC50 and Emax g3->g4 c1 Culture cells expressing MT1/MT2 receptors c2 Stimulate adenylyl cyclase (e.g., with forskolin) c1->c2 c3 Treat with agonist c2->c3 c4 Measure intracellular cAMP levels c3->c4 c5 Determine IC50 c4->c5

Caption: General Experimental Workflows.

Detailed Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

1. Membrane Preparation:

  • Cells stably expressing the human MT1 or MT2 receptor are cultured and harvested.

  • The cells are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an assay buffer.

2. Binding Reaction:

  • The membrane preparation is incubated with a constant concentration of a radiolabeled ligand (e.g., 2-[¹²⁵I]iodomelatonin) and varying concentrations of the unlabeled competitor compound (e.g., this compound).

  • The incubation is carried out at a specific temperature (e.g., 37°C) for a set period to reach equilibrium.

3. Separation and Counting:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor upon agonist binding.

1. Membrane Preparation:

  • Similar to the radioligand binding assay, cell membranes expressing the receptor of interest are prepared.

2. Assay Reaction:

  • The membranes are incubated in an assay buffer containing GDP, MgCl₂, NaCl, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the agonist.

  • The incubation is typically performed at 30°C.

3. Measurement:

  • The amount of [³⁵S]GTPγS bound to the G proteins is measured after separating the membranes from the unbound radiolabel, usually by filtration.

4. Data Analysis:

  • The specific binding of [³⁵S]GTPγS is plotted against the agonist concentration to generate a dose-response curve.

  • The EC50 (potency) and Emax (efficacy) values are determined from this curve.

cAMP Accumulation Assay

This functional assay measures the downstream effect of MT1 receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

1. Cell Culture and Treatment:

  • Intact cells expressing the MT1 receptor are cultured in appropriate media.

  • The cells are pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

  • Adenylyl cyclase is then stimulated using an agent like forskolin to increase basal cAMP levels.

  • The cells are then treated with varying concentrations of the MT1 agonist.

2. cAMP Measurement:

  • After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or fluorescence-based assays.

3. Data Analysis:

  • The inhibition of forskolin-stimulated cAMP accumulation is plotted against the agonist concentration.

  • The IC50 value, representing the concentration of the agonist that causes 50% of the maximal inhibition, is determined from the resulting dose-response curve.

Conclusion

This compound is a potent and selective MT1 receptor agonist. Its 10-fold selectivity for the MT1 over the MT2 receptor makes it a valuable tool for investigating the specific physiological roles of the MT1 receptor subtype. Compared to the endogenous ligand melatonin and other synthetic agonists like agomelatine, which are non-selective, this compound offers a more targeted approach for MT1-specific studies. While ramelteon also shows a preference for the MT1 receptor, the pharmacological profile of this compound, as demonstrated in early studies, establishes it as a key reference compound in melatonin receptor research. Tasimelteon, in contrast, displays selectivity for the MT2 receptor. The choice of agonist will ultimately depend on the specific research question and the desired selectivity profile.

References

Validating the On-Target Effects of GPR39 Agonists Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies and experimental data for validating the on-target effects of G protein-coupled receptor 39 (GPR39) agonists, with a focus on the use of knockout models. While direct experimental data for GR 196429 in a knockout model is not extensively available in the public domain, this guide leverages data from well-characterized GPR39 agonists, such as TC-G 1008 and Cpd1324, to illustrate the principles and expected outcomes of such validation studies. The on-target efficacy of these compounds is critically assessed by comparing their physiological and cellular effects in wild-type animals versus their GPR39 knockout counterparts.

Executive Summary

Genetic knockout models are the gold standard for validating the on-target activity of a drug candidate. By removing the target protein, researchers can definitively attribute the compound's effects to its interaction with that specific target. In the context of GPR39 agonists, knockout mice (GPR39-/-) are instrumental in confirming that the observed physiological changes are indeed mediated by GPR39. This guide presents a comparative analysis of experimental data derived from studies utilizing GPR39 knockout mice to validate the effects of synthetic agonists and the endogenous agonist, zinc.

Data Presentation: Quantitative Comparison of GPR39 Agonist Effects in Wild-Type vs. Knockout Models

The following tables summarize quantitative data from key studies, highlighting the differential effects of GPR39 agonists in the presence and absence of the receptor.

Table 1: Effect of GPR39 Agonist Cpd1324 on Food Intake

Treatment GroupGenotype24-hour Food Intake (g)Change from Vehicle (%)Reference
VehicleWild-Type (WT)3.4 ± 0.2-[1]
Cpd1324 (30 mg/kg)Wild-Type (WT)2.6 ± 0.2-24%[1]
VehicleGPR39 Knockout (KO)3.5 ± 0.2-[1]
Cpd1324 (30 mg/kg)GPR39 Knockout (KO)3.5 ± 0.20%[1]

Table 2: Effect of GPR39 Knockout on Hippocampal CREB and BDNF Protein Levels

GenotypeRelative CREB Level (%)Relative BDNF Level (%)Reference
Wild-Type (WT)100 ± 8.5100 ± 9.2[2]
GPR39 Knockout (KO)65 ± 7.168 ± 7.5[2]

*p < 0.05 vs Wild-Type control

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Generation of GPR39 Knockout Mice

GPR39 knockout mice are typically generated using CRISPR/Cas9 technology.

Protocol:

  • Guide RNA (gRNA) Design: Design two gRNAs flanking a critical exon of the Gpr39 gene (e.g., exon 1).

  • CRISPR/Cas9 Component Preparation: Synthesize the designed gRNAs and obtain Cas9 nuclease (mRNA or protein).

  • Zygote Microinjection: Microinject the gRNAs and Cas9 into the cytoplasm or pronuclei of fertilized mouse zygotes (e.g., from C57BL/6J strain).

  • Embryo Transfer: Transfer the microinjected zygotes into pseudopregnant surrogate female mice.

  • Genotyping: Screen the resulting pups for the desired deletion by PCR analysis of genomic DNA extracted from tail biopsies. Use primers flanking the targeted region to identify the wild-type and knockout alleles.

  • Confirmation of Knockout: Confirm the absence of GPR39 protein expression in knockout mice using Western blotting or immunohistochemistry on relevant tissues (e.g., brain, pancreas, gastrointestinal tract).[3]

Western Blotting for GPR39, CREB, and BDNF

Protocol:

  • Tissue Homogenization: Dissect and homogenize tissues of interest (e.g., hippocampus) from wild-type and GPR39 knockout mice in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against GPR39, CREB, p-CREB, BDNF, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.[2][3]

Behavioral Analysis: Forced Swim Test

The forced swim test is used to assess depressive-like behavior.

Protocol:

  • Apparatus: Use a transparent glass cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the test.

  • Test Procedure: Gently place each mouse into the water-filled cylinder for a 6-minute session.

  • Data Recording: Record the entire session with a video camera.

  • Analysis: Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.[2][4]

In Vivo GLP-1 Secretion Assay

Protocol:

  • Animal Preparation: Fast mice overnight but allow free access to water.

  • Agonist Administration: Administer the GPR39 agonist (e.g., Cpd1324) or vehicle orally.

  • Blood Sampling: At specified time points after agonist administration, collect blood samples from the tail vein or via cardiac puncture into tubes containing a DPP-4 inhibitor to prevent GLP-1 degradation.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • GLP-1 Measurement: Measure the concentration of active GLP-1 in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.[1][5]

Mandatory Visualizations

GPR39 Signaling Pathway

GPR39_Signaling_Pathway GR196429 This compound (Agonist) GPR39 GPR39 GR196429->GPR39 Gq Gαq GPR39->Gq Gs Gαs GPR39->Gs PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC ERK ERK1/2 Activation PKC->ERK AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA CREB CREB Phosphorylation PKA->CREB BDNF BDNF Transcription CREB->BDNF

Caption: GPR39 signaling cascade upon agonist binding.

Experimental Workflow for On-Target Validation

Experimental_Workflow Start Start: Generate GPR39 KO Mice WT_KO_Groups Establish WT and GPR39 KO Experimental Groups Start->WT_KO_Groups Treatment Administer this compound or Vehicle Behavioral Behavioral Assays (e.g., Forced Swim Test, Food Intake) Treatment->Behavioral Molecular Molecular Assays (e.g., Western Blot for CREB/BDNF, GLP-1 ELISA) Treatment->Molecular Data_Analysis Comparative Data Analysis (WT vs. KO) Behavioral->Data_Analysis Molecular->Data_Analysis Conclusion Conclusion: On-Target Effect Validation Data_Analysis->Conclusion WT_KO_groups WT_KO_groups WT_KO_groups->Treatment

Caption: Workflow for validating on-target effects.

Logical Relationship of Compound, Target, and Effect

Logical_Relationship cluster_WT Wild-Type (WT) Model cluster_KO GPR39 Knockout (KO) Model GR196429_WT This compound GPR39_WT GPR39 (Present) GR196429_WT->GPR39_WT binds to Effect_WT Physiological Effect (Observed) GPR39_WT->Effect_WT mediates GR196429_KO This compound GPR39_KO GPR39 (Absent) GR196429_KO->GPR39_KO Effect_KO Physiological Effect (Abolished or Reduced) GPR39_KO->Effect_KO

Caption: Validating on-target effects with KO models.

Conclusion

The use of GPR39 knockout models provides unequivocal evidence for the on-target effects of GPR39 agonists. As demonstrated by the data on compounds like Cpd1324 and the characterization of the GPR39 knockout phenotype, the absence of the receptor abrogates the agonist-induced physiological responses. This comparative approach is essential for the preclinical validation of novel GPR39 agonists such as this compound, ensuring that their therapeutic potential is directly linked to their intended molecular target. Researchers and drug developers are encouraged to employ these methodologies to rigorously validate their lead compounds and increase the likelihood of success in clinical development.

References

Comparative Analysis of Circadian Rhythm Modulators: A Review of Tasimelteon and the Elusive GR 196429

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative study between GR 196429 and tasimelteon for the treatment of circadian disruption is not feasible at this time due to a lack of publicly available information on this compound. Extensive searches across scientific databases and clinical trial registries have yielded no specific data regarding the pharmacology, mechanism of action, or clinical development of this compound. This compound may be an early-stage investigational drug with no published data, a discontinued project, or an internal designation not widely used in scientific literature.

Therefore, this guide will provide a detailed analysis of tasimelteon, a well-documented and approved therapeutic for circadian rhythm disorders, to serve as a valuable resource for researchers, scientists, and drug development professionals.

Tasimelteon: A Melatonin Receptor Agonist for Non-24-Hour Sleep-Wake Disorder

Tasimelteon, marketed under the brand name Hetlioz®, is a melatonin receptor agonist approved for the treatment of Non-24-Hour Sleep-Wake Disorder (Non-24) in totally blind individuals.[1][2] Non-24 is a serious circadian rhythm disorder where the body's internal clock is not synchronized with the 24-hour day-night cycle, leading to periods of nighttime insomnia and daytime sleepiness.[2][3]

Mechanism of Action

Tasimelteon's therapeutic effects are mediated through its agonist activity at the melatonin receptors MT1 and MT2.[4][5][6][7] These receptors are located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master circadian pacemaker.

  • MT1 Receptor Activation: Primarily promotes the onset of sleep.[4]

  • MT2 Receptor Activation: Plays a crucial role in phase-shifting the circadian rhythm, helping to align the internal clock with the 24-hour light-dark cycle.[4]

By activating both MT1 and MT2 receptors, tasimelteon mimics the natural effects of melatonin, thereby promoting sleep and entraining the circadian rhythm to a 24-hour cycle.[4][8] Tasimelteon exhibits a higher affinity for the MT2 receptor compared to the MT1 receptor.[5]

tasimelteon_mechanism cluster_SCN Suprachiasmatic Nucleus (SCN) Tasimelteon Tasimelteon MT1 MT1 Receptor Tasimelteon->MT1 Agonist MT2 MT2 Receptor Tasimelteon->MT2 Agonist (Higher Affinity) Sleep_Promotion Sleep Promotion MT1->Sleep_Promotion Circadian_Rhythm Circadian Rhythm Entrainment MT2->Circadian_Rhythm

Figure 1: Tasimelteon's Mechanism of Action in the SCN.

Clinical Efficacy and Safety of Tasimelteon

The efficacy and safety of tasimelteon for the treatment of Non-24 in totally blind individuals were established in two pivotal, multicenter, randomized, double-masked, placebo-controlled phase 3 trials: the SET (Safety and Efficacy of Tasimelteon) and RESET (Randomized withdrawal study of the Efficacy and Safety of Tasimelteon) studies.[3][9]

Data Presentation
Efficacy EndpointStudy 1 (SET) - Tasimelteon (n=40)Study 1 (SET) - Placebo (n=38)p-valueStudy 2 (RESET) - Maintained on TasimelteonStudy 2 (RESET) - Switched to Placebop-value
Circadian Entrainment 20% (8/40)2.6% (1/38)0.017190%20%0.0026
Clinical Response 23.7% (9/38)0% (0/34)0.0171N/AN/AN/A
Increase in Nighttime Sleep (worst 25% of nights) 56.8 min/day17.1 min/day0.0055-6.7 min decrease from baseline-73.7 min decrease from baseline0.0233
Decrease in Daytime Sleep (worst 25% of days) -46.5 min/day-17.9 min/day0.005-9.3 min from baseline+50.0 min from baseline0.0026

Table 1: Summary of Key Efficacy Data from the SET and RESET Trials. [10]

The most common adverse events reported in the SET trial for tasimelteon compared to placebo were headache (17% vs. 7%), elevated liver enzymes (10% vs. 5%), nightmares or abnormal dreams (10% vs. 0%), upper respiratory tract infection (7% vs. 0%), and urinary tract infections (7% vs. 2%).[9] Overall, tasimelteon was well-tolerated.[2]

Experimental Protocols

SET Study Protocol

The SET trial was a multicenter, randomized, double-masked, placebo-controlled, parallel-group study.

  • Screening and Circadian Period (τ) Estimation: Totally blind adults (18-75 years) were screened. Their circadian period was estimated from measurements of urinary 6-sulphatoxymelatonin rhythms. To be eligible for randomization, participants had to have a non-24-hour circadian period of 24.25 hours or longer.

  • Randomization: Eligible participants were randomized in a 1:1 ratio to receive either 20 mg of tasimelteon or a placebo.

  • Treatment: The study drug was administered orally once daily, one hour before the target bedtime, for 26 weeks.

  • Efficacy Assessment: The primary efficacy endpoint was the proportion of patients who achieved entrainment of their circadian rhythm to a 24-hour cycle at month 1. Secondary endpoints included clinical response, changes in nighttime and daytime sleep duration, and overall clinical impression.

set_study_workflow Screening Screening of Totally Blind Adults (18-75 years) Tau_Estimation Circadian Period (τ) Estimation (Urinary 6-sulphatoxymelatonin) Screening->Tau_Estimation Eligibility Eligibility Check (τ ≥ 24.25 hours) Tau_Estimation->Eligibility Randomization Randomization (1:1) Eligibility->Randomization Tasimelteon_Arm Tasimelteon 20 mg (n=42) Randomization->Tasimelteon_Arm Placebo_Arm Placebo (n=42) Randomization->Placebo_Arm Treatment 26 Weeks of Daily Dosing (1 hour before target bedtime) Tasimelteon_Arm->Treatment Placebo_Arm->Treatment Efficacy_Assessment Efficacy Assessment at Month 1 (Entrainment, Clinical Response, Sleep Duration) Treatment->Efficacy_Assessment

Figure 2: Workflow of the SET Clinical Trial.
RESET Study Protocol

The RESET study was a randomized withdrawal trial designed to assess the maintenance of circadian entrainment.

  • Open-Label Phase: Patients who completed the SET study or were otherwise eligible were enrolled in an open-label phase and received 20 mg of tasimelteon daily.

  • Entrainment Assessment: After a period on open-label tasimelteon, patients were assessed for entrainment of their circadian rhythm.

  • Randomized Withdrawal: Patients who achieved entrainment were then randomized to either continue receiving tasimelteon or switch to a placebo.

  • Maintenance Assessment: The primary endpoint was the proportion of patients who maintained entrainment after the randomized withdrawal.

Conclusion

Tasimelteon is a well-characterized melatonin receptor agonist with proven efficacy and a favorable safety profile for the treatment of Non-24-Hour Sleep-Wake Disorder in totally blind individuals. Its mechanism of action, centered on the activation of MT1 and MT2 receptors in the SCN, provides a targeted approach to resynchronizing the internal circadian clock. The robust data from the SET and RESET clinical trials provide strong evidence for its role in managing this debilitating condition. In contrast, the absence of public information on this compound precludes any meaningful comparison. Future research and publication of data on emerging circadian modulators will be essential for expanding the therapeutic landscape for patients with circadian rhythm disorders.

References

Independent Verification of GR 196429's Pharmacological Properties: An Analysis of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of publicly available scientific literature and clinical trial databases reveals a significant lack of information regarding the pharmacological properties of the compound designated as GR 196429. As a result, a direct comparison with alternative therapies, supported by experimental data, cannot be constructed at this time.

Searches for "this compound" across multiple databases did not yield any specific preclinical or clinical data detailing its mechanism of action, pharmacokinetic profile, or efficacy and safety in any therapeutic area. This suggests that this compound may be an internal development code for a compound that has not yet been the subject of published research, or that it may be referred to by a different designation in the public domain.

Without access to primary research articles, clinical trial results, or regulatory filings, it is not possible to provide the requested in-depth comparison guide. The core requirements of presenting quantitative data in tables, detailing experimental protocols, and visualizing signaling pathways and workflows cannot be met due to the absence of foundational information.

Researchers, scientists, and drug development professionals seeking to evaluate this compound are encouraged to consult internal documentation or contact the originating institution for proprietary information. Future publications or presentations on this compound will be necessary to enable an independent, evidence-based assessment of its pharmacological characteristics and potential therapeutic utility relative to existing agents.

Safety Operating Guide

Navigating the Disposal of Unidentified Research Compounds: A Case Study of "GR 196429"

Author: BenchChem Technical Support Team. Date: December 2025

Precise identification of a chemical substance is the foundational step for ensuring its safe handling and disposal. In the case of the identifier "GR 196429," extensive searches have not yielded a corresponding publicly recognized chemical compound. This indicates that "this compound" may be an internal research code, a specific product identifier from a supplier not widely indexed, or a potential typographical error.

Without a definitive identification and the associated Safety Data Sheet (SDS), providing specific disposal procedures for "this compound" is not possible and would be irresponsible. The SDS is a critical document that details the physical, chemical, and toxicological properties of a substance, along with prescribed safety precautions, handling, storage, and disposal protocols.

For researchers, scientists, and drug development professionals, encountering an unidentifiable substance necessitates a cautious and systematic approach to ensure laboratory safety and environmental protection. The following procedural guidance outlines the essential steps to be taken when the identity of a chemical waste is not immediately clear.

Standard Operating Procedure for Handling Unidentified Chemical Waste

In the absence of specific information for "this compound," a generalized protocol for managing unknown laboratory chemicals should be strictly followed. This protocol is designed to mitigate risks and ensure compliance with safety regulations.

1. Primary Identification and Information Gathering:

  • Trace the Source: The most critical step is to determine the origin of the substance. Identify the research group, experiment, or supplier associated with "this compound."

  • Locate the Safety Data Sheet (SDS): Contact the manufacturer or supplier of the original material to request the SDS. This document is the authoritative source for all safety and disposal information.

  • Consult Internal Records: Review laboratory notebooks, inventory lists, and purchase records for any mention of "this compound" that could provide clues to its identity.

2. Interim Safe Handling and Storage:

  • Assume Hazard: Treat the unknown substance as hazardous. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling the container.

  • Proper Labeling: Clearly label the container as "Caution: Unknown Substance - Awaiting Identification and Disposal Instructions." Include any known information, such as the identifier "this compound" and the date it was found.

  • Secure Storage: Store the container in a designated, well-ventilated, and secure area for hazardous waste, away from incompatible materials.

3. Waste Characterization and Disposal Pathway:

  • Do Not Dispose: Under no circumstances should an unknown chemical be disposed of down the drain or in regular trash.

  • Contact Environmental Health and Safety (EHS): Once all internal efforts to identify the substance have been exhausted, contact your institution's EHS department. They are equipped with the expertise and resources to manage and dispose of unknown chemicals safely.

  • Provide All Available Information: When contacting EHS, provide them with all gathered information, including the identifier "this compound," its suspected origin, and any other relevant details.

Logical Workflow for Unidentified Substance Disposal

The following diagram illustrates the decision-making process for the proper management and disposal of an unidentified laboratory chemical.

Unidentified_Substance_Disposal_Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Action start Encounter Unidentified Substance (e.g., this compound) trace_source Trace Source of Substance (Lab Notebooks, Inventory) start->trace_source contact_supplier Contact Manufacturer/Supplier for Safety Data Sheet (SDS) trace_source->contact_supplier sds_obtained SDS Obtained? contact_supplier->sds_obtained follow_sds Follow Specific Disposal Procedures Outlined in SDS sds_obtained:e->follow_sds Yes treat_as_unknown Treat as Unknown Hazardous Waste sds_obtained:e->treat_as_unknown No label_and_store Label Container Clearly and Store in Secure Waste Area treat_as_unknown->label_and_store contact_ehs Contact Environmental Health & Safety (EHS) Department label_and_store->contact_ehs ehs_disposal Arrange for Professional Disposal by EHS contact_ehs->ehs_disposal

Caption: Workflow for the safe handling and disposal of an unidentified chemical.

Quantitative Data and Experimental Protocols

Due to the unidentified nature of "this compound," no quantitative data regarding its properties (e.g., LD50, flashpoint, boiling point) or specific experimental protocols for its use can be provided. Attempting to generate such information would be speculative and could lead to unsafe practices.

The core principle of laboratory safety is to build a foundation of trust through the provision of accurate and reliable information. In the case of "this compound," the most valuable guidance is the clear articulation of a safe and systematic procedure for managing uncertainty. By adhering to the outlined steps, researchers and laboratory personnel can ensure their own safety and the protection of the environment while seeking the necessary information for proper chemical disposal.

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